2-Amino-5-chloropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZMDDKDHRIGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063875 | |
| Record name | 2-Pyrimidinamine, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-89-7 | |
| Record name | 5-Chloro-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinamine, 5-chloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-chloropyrimidine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13326 | |
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| Record name | 2-Pyrimidinamine, 5-chloro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyrimidinamine, 5-chloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.165 | |
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| Record name | 2-Amino-5-chloropyrimidine | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC9BC7LGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
2-Amino-5-chloropyrimidine CAS number 5428-89-7
An In-depth Technical Guide to 2-Amino-5-chloropyrimidine (CAS 5428-89-7) for Advanced Research & Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the causality behind its synthesis, reactivity, and application, ensuring a robust understanding for its strategic deployment in complex synthetic campaigns.
Core Compound Profile & Physicochemical Properties
This compound is a substituted pyrimidine featuring an electron-donating amino group and an electron-withdrawing chlorine atom. This electronic arrangement imparts a unique reactivity profile, making it an exceptionally versatile intermediate for constructing diverse molecular architectures. Its primary utility is found in the synthesis of high-value bioactive molecules, including kinase inhibitors for oncology and antiviral therapies, as well as specialized agrochemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5428-89-7 | [2][3] |
| Molecular Formula | C₄H₄ClN₃ | [2] |
| Molecular Weight | 129.55 g/mol | [2][3] |
| Appearance | White to off-white or yellow crystalline powder/solid | |
| Melting Point | 235-238 °C | [3] |
| Purity | Typically ≥97-98% (GC) | [3] |
| Storage | Store in a cool, dry place; recommended 2-8 °C | N/A |
| SMILES | Nc1ncc(Cl)cn1 | [3] |
| InChI Key | OQZMDDKDHRIGDY-UHFFFAOYSA-N | [3] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; N3 [label="N", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; Cl [label="Cl", pos="1.8, -1!"]; NH2 [label= 2>, pos="-1.8,1!"];
// Define bonds C2 -- N1 [len=1.0]; N1 -- C6 [len=1.0]; C6 -- C5 [len=1.0]; C5 -- C4 [len=1.0]; C4 -- N3 [len=1.0]; N3 -- C2 [len=1.0]; C5 -- Cl [len=1.0]; C2 -- NH2 [len=1.0];
// Add double bonds using invisible nodes for positioning node [shape=point, width=0, height=0]; p1 [pos="-0.435,0.75!"]; p2 [pos="-0.435,-0.75!"]; p3 [pos="0.435,0!"];
edge [style=invis]; C6 -- p3; N1 -- p1; C2 -- p1; N3 -- p2; C4 -- p2; C5 -- p3;
edge [style=solid, constraint=false]; p1 -- C2; p2 -- C4; p3 -- C5; }
Caption: Chemical structure of this compound.
Synthesis & Purification
The most common and industrially relevant synthesis of this compound involves the direct chlorination of 2-aminopyridine. The key challenge in this synthesis is achieving selective monochlorination at the C5 position while avoiding the formation of the undesired 2-amino-3,5-dichloropyridine byproduct.
Causality of the Synthetic Strategy
The pyrimidine ring is electron-deficient, but the C2-amino group is a strong activating group that directs electrophilic substitution. However, under neutral or weakly acidic conditions, the reactivity difference between the mono- and di-chlorination is insufficient, leading to poor yields and difficult purification. The critical insight for a high-yield synthesis is the use of a strongly acidic medium (e.g., >70% H₂SO₄).[4]
-
Mechanism of Selectivity: In a medium with a Hammett acidity function below -3.5, both the 2-aminopyridine reactant and the this compound product are almost completely protonated.[4] The rate of chlorination of the protonated 2-aminopyridine is significantly faster than the rate of chlorination of the protonated product. This rate differential suppresses the over-chlorination reaction, enabling high selectivity for the desired mono-chlorinated product.[4]
Detailed Experimental Protocol: Chlorination of 2-Aminopyridine
This protocol is a representative example and should be optimized based on laboratory conditions and scale.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add 2-aminopyridine (1.0 equiv.) to concentrated sulfuric acid (>70% w/w) while maintaining the temperature below 25°C using an ice bath.
-
Chlorination: Once the 2-aminopyridine is fully dissolved, begin bubbling chlorine gas (1.0-1.2 equiv.) through the solution or add another chlorinating agent (e.g., sodium hypochlorite/HCl) dropwise.[5] Maintain the reaction temperature between 10-25°C.[5]
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC by quenching an aliquot in base). The reaction is typically complete within 2-4 hours.[5]
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH solution) until the pH is > 8, keeping the temperature low. The product will precipitate out of the solution.
-
Purification: Collect the crude solid by filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield high-purity this compound.[6]
Key Chemical Transformations & Applications
The synthetic value of this compound lies in its ability to undergo selective, high-yield transformations at the C2-amino and C5-chloro positions. It is a cornerstone for building complex molecules through palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, and it is frequently employed to introduce aryl or heteroaryl substituents at the C5 position. The primary challenge is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, necessitating the use of highly active catalyst systems.
-
Rationale for Catalyst Selection: For aryl chlorides, standard Pd(PPh₃)₄ is often inefficient. More electron-rich and sterically bulky phosphine ligands are required to facilitate the rate-limiting oxidative addition step. Ligands like SPhos or catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are effective choices.[7] A strong base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step.
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- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 2-Amino-5-chloropyrimidine: A Cornerstone Intermediate in Modern Chemistry
This guide provides an in-depth exploration of 2-Amino-5-chloropyrimidine, a pivotal heterocyclic intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes core chemical data, proven synthetic methodologies, reactivity principles, and critical safety protocols. We will delve into the causality behind its utility, offering field-proven insights into its application as a versatile building block for a range of bioactive molecules.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted pyrimidine featuring both an activating amino group and a reactive chloro group. This unique electronic arrangement makes it a stable yet highly versatile synthon in organic chemistry.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄ClN₃ | [2] |
| Molecular Weight | 129.55 g/mol | [2] |
| CAS Number | 5428-89-7 | [2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 235-238 °C (lit.) | |
| IUPAC Name | 5-chloropyrimidin-2-amine | [3] |
| Synonyms | 2-Pyrimidinamine, 5-chloro- | [3] |
While specific quantitative solubility data is not broadly published, empirical evidence from related compounds suggests it has moderate solubility in water and greater solubility in organic solvents like ethanol and methanol.[4]
Synthesis and Manufacturing Workflows
The synthesis of the 2-aminopyrimidine core is a critical first step, which can be achieved through the condensation of guanidine with a suitable three-carbon precursor. A subsequent chlorination step yields the final product. The general workflow is self-validating, as the identity and purity of the intermediate and final product can be confirmed at each stage using standard analytical techniques.
Experimental Protocol: Two-Step Synthesis from Guanidine
This protocol outlines a common laboratory-scale synthesis. The causality behind this approach lies in the classical Pinner synthesis of pyrimidines, where guanidine acts as the N-C-N building block that condenses with a β-dicarbonyl equivalent.
Step 1: Synthesis of 2-Aminopyrimidine Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride in a suitable alcohol, such as ethanol.
-
Base Addition: Add a strong base, like sodium ethoxide, to the solution to generate free guanidine in situ.
-
Condensation: Introduce a malonate derivative (e.g., diethyl malonate or a related precursor) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the resulting 2-amino-4,6-dihydroxypyrimidine can be precipitated, filtered, and washed. Subsequent chemical modifications (not detailed here) are required to remove the hydroxyl groups to yield the basic 2-aminopyrimidine scaffold. A more direct route involves starting with 1,1,3,3-tetramethoxypropane and guanidine hydrochloride in the presence of hydrochloric acid.[5]
Step 2: Chlorination at the C5 Position
-
Reaction Setup: Dissolve the 2-aminopyrimidine intermediate from Step 1 in a suitable solvent.
-
Chlorinating Agent: Introduce a chlorinating agent. N-chlorosuccinimide (NCS) is often used for selective chlorination under controlled conditions. The electrophilic chlorine from NCS preferentially attacks the electron-rich C5 position of the pyrimidine ring, which is activated by the amino group.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion as monitored by TLC or GC-MS.
-
Isolation and Purification: The reaction mixture is worked up, often involving an aqueous wash to remove succinimide, followed by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield high-purity this compound.
Below is a conceptual workflow diagram for the synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from the distinct reactivity of its functional groups. The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly at the halogenated carbon.
Nucleophilic Aromatic Substitution (SₙAr)
The primary reaction pathway exploited in drug synthesis is Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nature of the ring nitrogens activates the chlorine atom as a leaving group.[6][7] A nucleophile (e.g., an amine or thiol) attacks the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[7] Aromaticity is then restored by the expulsion of the chloride ion. This reaction is a cornerstone for building molecular complexity.[8][9]
Caption: Generalized SₙAr mechanism for this compound.
Applications in Drug Development and Agrochemicals
This compound is a highly valued scaffold in medicinal chemistry and agrochemical research.[1] Its structure is present in numerous compounds targeting a wide array of biological pathways.
Pharmaceutical Applications
-
Oncology: The 2-aminopyrimidine scaffold is a key component of several tyrosine kinase inhibitors (TKIs). For instance, it forms the core of Imatinib , a groundbreaking drug for chronic myeloid leukemia (CML).[10] The synthesis of Imatinib involves coupling a derivative of this compound with other aromatic fragments.[11] Analogues have also been developed as potent inhibitors of VEGFR-2 and CDK1, targets crucial for angiogenesis and cell cycle progression in cancer.[12]
-
Antiviral and Antimicrobial Agents: The scaffold is integral to the development of various antiviral and anticancer therapeutics.[1] The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors and donors, facilitating strong interactions with biological targets like enzymes and receptors.
-
Multidrug Resistance (MDR) Inhibitors: Recent studies have identified polysubstituted 2-aminopyrimidine derivatives as potent inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1), offering a strategy to overcome resistance to chemotherapy in cancer treatment.[13]
Agrochemical Applications
Beyond pharmaceuticals, this intermediate is a building block for modern herbicides and fungicides. Its ability to be functionalized allows for the creation of molecules with specific activities against agricultural pests and diseases, contributing to crop protection and yield enhancement.[1]
Analytical Characterization
To ensure the identity and purity of this compound, a suite of analytical techniques is employed. Each method provides a piece of the structural puzzle, and together they create a self-validating system of characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high precision, confirming the molecular formula. The fragmentation pattern can also offer additional structural clues.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amino group and the C-Cl bond.[3]
-
Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), GC is used to assess the purity of the compound.
Safety, Handling, and Storage
Due to its biological activity and chemical reactivity, proper handling of this compound is essential.
Hazard Identification
| Hazard Statement | GHS Classification | Source(s) |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) |
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat. For operations that may generate dust, a dust mask (e.g., N95) is required.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[1] Keep away from strong oxidizing agents.
-
Spill Response: In case of a spill, clean up immediately using appropriate absorbent material. Avoid generating dust. Place waste in a sealed container for proper disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do NOT induce vomiting.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
By adhering to these protocols, researchers can safely handle this important chemical intermediate, unlocking its potential for innovation in science and medicine.
References
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- RSC Publishing. (n.d.). An optimized approach in the synthesis of imatinib intermediates and analogues.
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- PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Figure 3. The synthesis of Imatinib.
- New Drug Approvals. (2014). IMATINIB.
- Baxendale Group - Durham University. (2010). A flow-based synthesis of Imatinib: the API of Gleevec.
- PubMed. (2021). Novel α-Aminophosphonates of imatinib Intermediate: Synthesis, anticancer Activity, human Abl tyrosine kinase Inhibition, ADME and toxicity prediction. Bioorganic Chemistry.
- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
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- YouTube. (2019).
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- ChemicalBook. (2025). 2-Amino-5-chloropyridine.
- PubMed. (2025). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. European Journal of Medicinal Chemistry.
- Jubilant Ingrevia. (2024). Safety Data Sheet - 2-Amino-5-chloropyridine.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Cardiff University - ORCA. (2013). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid.
- National Institutes of Health (NIH). (n.d.).
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- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.
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physical properties of 2-Amino-5-chloropyrimidine
An In-depth Technical Guide to the Physical Properties of 2-Amino-5-chloropyrimidine
Introduction
This compound is a pivotal heterocyclic compound widely utilized as a building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine core substituted with a reactive amino group and a directing chloro group, makes it a versatile intermediate for synthesizing a diverse range of biologically active molecules, including antiviral and anticancer agents.[2] A thorough understanding of its physical properties is fundamental for researchers in designing synthetic routes, developing analytical methods, ensuring proper handling and storage, and for its application in materials science.
This guide provides a comprehensive analysis of the core physical and spectral properties of this compound. It is designed for scientists and technical professionals, offering not just established data but also the theoretical and practical context behind the measurement of these properties. In instances where experimental data is not publicly available, we provide predicted characteristics based on established chemical principles and data from analogous structures, thereby offering a robust framework for laboratory investigation.
Section 1: General and Physicochemical Properties
This section details the fundamental identifiers and bulk . These characteristics are the first point of reference for handling, formulation, and quality control.
| Property | Value | Source(s) |
| CAS Number | 5428-89-7 | [3] |
| Molecular Formula | C₄H₄ClN₃ | [3] |
| Molecular Weight | 129.55 g/mol | [3] |
| Appearance | White to almost white or light yellow crystalline powder/solid. | [2][4][5] |
| Predicted pKa | 1.93 ± 0.10 | ChemAxon |
Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range (typically <1°C). Impurities depress and broaden this range.
-
Literature Value: 235-238 °C[3]
The high melting point of this compound is indicative of a stable crystal lattice structure with significant intermolecular forces, likely involving hydrogen bonding between the amino groups and the pyrimidine ring nitrogens of adjacent molecules.
Caption: Workflow for accurate melting point determination.
-
Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. Finely powder the sample using a spatula.
-
Capillary Loading: Take a capillary tube sealed at one end. Press the open end into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a packed column of 1-2 mm is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.
-
Heating: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (i.e., to ~215°C).
-
Equilibration and Measurement: Once the set temperature is reached, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
-
Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating at the slow rate and record the temperature at which the last crystal melts into a clear liquid (T2).
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow.
Solubility Profile
-
Predicted Solubility: Expected to have low solubility in water and non-polar solvents, and moderate to good solubility in polar organic solvents like DMSO, DMF, and potentially alcohols with heating.
Caption: The gold-standard Shake-Flask method workflow.
This method determines the thermodynamic equilibrium solubility.
-
Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)).
-
Addition of Solute: Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains visible. This confirms that the resulting solution will be saturated.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle by gravity. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean vial. This step is critical to remove any microscopic particulate matter.
-
Quantification: Prepare a series of dilutions of the filtrate. Analyze these solutions using a validated, stability-indicating HPLC-UV method against a standard curve prepared from known concentrations of this compound.
-
Reporting: Calculate the original concentration in the saturated solution. Report the solubility in units such as mg/mL or mmol/L at the specified temperature and for each solvent.
Acidity and Basicity (pKa)
The pKa value defines the ionization state of a molecule at a given pH. The pyrimidine ring contains two nitrogen atoms which are weakly basic. The amino group also has basic character. The pKa of the parent compound, 2-aminopyrimidine, is approximately 3.45. The electron-withdrawing nature of the chlorine atom at the 5-position is expected to decrease the basicity of the ring nitrogens and the amino group, resulting in a lower pKa for the conjugate acid. A predicted pKa of 1.93 for this compound aligns with this chemical reasoning, indicating it is a very weak base.
Section 2: Spectroscopic and Spectrometric Properties
Spectroscopic analysis provides a fingerprint of a molecule, enabling its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: As of this writing, public spectral databases do not contain experimental ¹H or ¹³C NMR data for this compound. The following is a predicted analysis based on established principles of NMR spectroscopy.
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.
The structure of this compound contains three distinct proton environments: the two protons of the amino group (-NH₂) and the two equivalent protons on the pyrimidine ring (H-4 and H-6).
| Predicted Proton Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange. The chemical shift is highly dependent on solvent and concentration. |
| H-4, H-6 | 8.0 - 8.5 | Singlet | These two protons are chemically equivalent due to the molecule's symmetry. They are located on a heteroaromatic ring and are deshielded by the ring current and the electronegative nitrogen atoms, resulting in a downfield shift. |
The molecule has three unique carbon environments.
| Predicted Carbon Signal | Approx. Chemical Shift (δ, ppm) | Rationale |
| C-5 | 115 - 125 | This carbon is directly attached to the electronegative chlorine atom, which will have a significant effect on its chemical shift. |
| C-4, C-6 | 155 - 160 | These equivalent carbons are adjacent to ring nitrogens, causing a strong downfield (deshielded) shift. |
| C-2 | 160 - 165 | This carbon is bonded to three nitrogen atoms (two in the ring, one in the amino group), resulting in the most deshielded signal. |
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's polarity) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
-
Data Source: An experimental IR spectrum is available from the NIST Chemistry WebBook.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H Stretch | Primary Amine (-NH₂) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=N and C=C Stretch | Pyrimidine Ring |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
The IR spectrum of this compound is expected to be dominated by strong, sharp peaks in the 3400-3100 cm⁻¹ region, characteristic of the N-H stretching of the primary amine. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring will appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. A band in the lower frequency region (800-600 cm⁻¹) can be attributed to the C-Cl stretching vibration.
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with an adequate signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.
-
Data Source: An electron ionization (EI) mass spectrum is available from the NIST Chemistry WebBook.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 129.55. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two molecular ion peaks:
-
M⁺ peak at m/z 129 (corresponding to the molecule with ³⁵Cl).
-
M+2 peak at m/z 131 (corresponding to the molecule with ³⁷Cl). The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for a monochlorinated compound.
-
-
Key Fragmentation Patterns: Under electron ionization, the molecular ion can fragment. Potential fragmentation pathways for this compound could include the loss of small molecules like HCN or cleavage of the C-Cl bond, leading to fragment ions that provide further structural confirmation.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrimidine ring is an aromatic chromophore that undergoes π → π* and n → π* electronic transitions.
-
Expected Absorption: this compound is expected to exhibit strong absorption bands in the UV region, typically between 200 and 350 nm.
-
π → π* transitions: These are high-energy, high-intensity absorptions, likely occurring below 280 nm.
-
n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. These may appear as a shoulder or a distinct peak at a longer wavelength, potentially above 300 nm.
-
-
Solvent Effects: The position and intensity of these absorption bands can be influenced by the polarity of the solvent (solvatochromism).
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration. From this stock, prepare a dilution that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity.
-
Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Spectrum Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range from approximately 400 nm down to 200 nm.
-
Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Section 3: Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical intermediate.
-
Hazard Classifications:
-
Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed.
-
Serious Eye Damage (Category 1) - H318: Causes serious eye damage.[3]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a dust mask or respirator (e.g., N95) if handling large quantities or if dust is generated.[3]
-
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated place. Some suppliers recommend storage at 2-8 °C.[1]
References
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). Bioregistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
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AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for 2-Aminopyrimidine (HMDB0245027). Retrieved from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Rhenium Bio Science. (n.d.). This compound, 97%. Retrieved from [Link]
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Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectra for 2-Amino-5-Chloropyridine.... Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profile of 2-Amino-5-chloropyrimidine
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-amino-5-chloropyrimidine (CAS No: 5428-89-7), a vital heterocyclic building block in medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the underlying scientific principles governing its solubility, provides a predictive analysis based on its molecular structure, and presents a robust, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the solubility assessment of this important molecule.
Introduction: The Significance of this compound
This compound is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring an amino group, a halogen, and a nitrogenous heterocyclic ring, makes it a versatile scaffold for creating molecules with diverse biological activities. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (like crystallization), and formulating drug products where it might be a starting material or an impurity.[1] Poor solubility can lead to significant challenges, including low reaction yields, difficulties in handling and analysis, and ultimately, poor bioavailability in final drug products.[2]
Physicochemical Properties & Molecular Structure Analysis
To understand the solubility of this compound, we must first analyze its molecular structure and inherent physical properties. These characteristics are the primary determinants of its interaction with various solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃ | [3] |
| Molecular Weight | 129.55 g/mol | [4] |
| Physical Form | Solid (crystalline) | |
| Melting Point | 235-238 °C | [5] |
| Hydrogen Bond Donor Count | 1 (from the amino group) | [6] |
| Hydrogen Bond Acceptor Count | 3 (two ring nitrogens, one amino nitrogen) | [6] |
| Calculated logP (XLogP3) | 0.061 | [4] |
The structure of this compound contains both polar and non-polar features. The amino (-NH₂) group and the two nitrogen atoms within the pyrimidine ring are capable of forming hydrogen bonds.[7] The chlorine atom and the overall aromatic system contribute to its lipophilic character, albeit modestly, as indicated by the low calculated logP value.[4] The high melting point suggests strong intermolecular forces in the solid crystal lattice, which a solvent must overcome to achieve dissolution.[8]
The Science of Solubility: Theoretical Framework
The principle of "like dissolves like" is the foundational concept for predicting solubility.[9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
3.1. The Role of Solvent Polarity and Dielectric Constant
Solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.
-
Non-Polar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents have low dipole moments and interact primarily through weak van der Waals forces.
The dielectric constant (ε) is a quantitative measure of a solvent's polarity and its ability to separate charges.[10][11] Solvents with high dielectric constants are more effective at solvating ions and polar molecules by weakening the electrostatic forces that hold them together.[9]
3.2. Hydrogen Bonding: A Key Interaction
The ability of this compound to act as both a hydrogen bond donor (via its -NH₂ group) and an acceptor (via its ring and amino nitrogens) is a critical factor.[12] Solvents that can effectively participate in hydrogen bonding with the molecule are more likely to be good solvents. Polar protic solvents can form strong hydrogen bonds, while polar aprotic solvents can act as acceptors for the amino group's hydrogens.
Predictive Solubility Analysis in Organic Solvents
While precise experimental data is not widely published, we can make expert predictions based on the theoretical principles discussed. The following table categorizes common organic solvents and predicts the relative solubility of this compound.
| Solvent | Type | Dielectric Constant (ε) | Predicted Relative Solubility | Rationale |
| Hexane | Non-Polar | 1.88 | Very Low | Lacks the polarity to interact with the polar groups of the solute. |
| Toluene | Non-Polar | 2.38 | Low | Aromatic nature offers some minor π-π stacking potential, but overall polarity is too low. |
| Dichloromethane | Polar Aprotic | 8.93 | Low to Moderate | Moderate polarity may allow for some dissolution through dipole-dipole interactions. |
| Acetone | Polar Aprotic | 20.7 | Moderate | Strong dipole and ability to accept hydrogen bonds should facilitate dissolution. |
| Ethanol | Polar Protic | 24.5 | Moderate | Can form hydrogen bonds, but the solvent's own hydrogen-bonding network must be disrupted. |
| Methanol | Polar Protic | 32.7 | Moderate | Similar to ethanol, but its higher polarity may slightly improve solubility. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | High polarity and its ability to act as a hydrogen bond acceptor are favorable for dissolution. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | A very strong polar aprotic solvent, excellent at disrupting solute-solute interactions and accepting hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High | Possesses a very high dielectric constant and is a powerful hydrogen bond acceptor, making it an excellent solvent for many polar heterocyclic compounds. |
This predictive analysis is corroborated by solubility studies of structurally similar compounds, such as 2-amino-4-chloro-6-methoxypyrimidine, which show the highest solubility in polar aprotic solvents like DMF and lower solubility in alcohols and non-polar solvents.[13]
Gold-Standard Experimental Protocol: The Shake-Flask Method
To obtain definitive, quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely accepted technique.[14][15] This method measures the thermodynamic solubility, which is the saturation point of a solution in equilibrium with the solid drug.[16][17]
5.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[18][19]
-
Volumetric flasks and pipettes for standard preparation
5.2. Step-by-Step Experimental Workflow
-
Preparation of Standards: Create a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or a mobile phase mimic). These will be used to generate a calibration curve.[18]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A 24-hour equilibration time is standard to ensure thermodynamic equilibrium is reached, though preliminary time-to-equilibrium studies can be performed (e.g., testing at 4, 8, 24, and 48 hours).[16][20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid particles.[15]
-
Dilution (if necessary): If the solution is expected to be highly concentrated, perform an accurate dilution with the appropriate solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Analyze the filtered sample by HPLC-UV. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.[21][22]
-
Calculation: The solubility is calculated from the measured concentration, accounting for any dilution factors. The result is typically expressed in mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Visualizing Solute-Solvent Interactions
The underlying interactions that drive solubility can be visualized to better understand the predictive analysis.
Caption: Dominant intermolecular forces influencing solubility.
Safety and Handling Precautions
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Identification: This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[23]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles).[24][25] A dust mask or respirator should be used when handling the powder to avoid inhalation.[26]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[24][26]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[23]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[25]
Always consult the most recent Safety Data Sheet (SDS) for the compound before use.[23][25]
Conclusion
While quantitative solubility data for this compound is not readily found in the literature, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. Its structure suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol and ethanol, and poor solubility in non-polar solvents. For drug development professionals requiring precise data, the shake-flask method coupled with HPLC analysis provides a reliable and robust pathway to quantitatively determine its thermodynamic solubility. This foundational knowledge is essential for the effective use of this important building block in the advancement of chemical and pharmaceutical research.
References
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
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Hughes, E. A., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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Goodarzi, N., et al. (2018). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. AAPS PharmSciTech. Available at: [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Available at: [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]
-
Reddit. (2021, June 7). Do solvents with similar dielectric constants have similar solubility?. r/OrganicChemistry. Available at: [Link]
-
Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]
-
ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
-
Chemistry Stack Exchange. (2019, June 12). What is dielectric constant and how does it explain the reason why water is one of the best solvents. Available at: [Link]
-
FTLOScience. (2020). The Dielectric Constant in Solubility and Solvent Systems. Available at: [Link]
-
PMC. (2012). 2-Amino-5-chloropyridinium hydrogen succinate. Available at: [Link]
-
ACS Publications. (2007). A Quantitative Structure Property Relation Correlation of the Dielectric Constant for Organic Chemicals. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ResearchGate. (2017). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Available at: [Link]
-
MDPI. (2023, June 21). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules. Available at: [Link]
-
PMC. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000). Available at: [Link]
-
Routledge. (2023). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Available at: [Link]
-
NIH. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. Available at: [Link]
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NIST. This compound. NIST Chemistry WebBook. Available at: [Link]
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Cheméo. Chemical Properties of this compound (CAS 5428-89-7). Available at: [Link]
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NIST. Mass spectrum of this compound. NIST Chemistry WebBook. Available at: [Link]
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A Researcher's Guide to Sourcing and Qualifying 2-Amino-5-chloropyrimidine for Pharmaceutical Development
Introduction: The Pivotal Role of 2-Amino-5-chloropyrimidine in Modern Drug Discovery
This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its pyrimidine core, substituted with a reactive chlorine atom and an amino group, makes it a versatile precursor for the synthesis of a wide array of complex bioactive molecules.[1] In the realm of drug discovery, this compound serves as a critical starting material for developing novel therapeutics, particularly in the areas of oncology and virology, where it is used to create targeted therapies that modulate biological pathways.[1] Given its foundational role in the synthesis of high-value active pharmaceutical ingredients (APIs), the selection of a reliable commercial supplier and the stringent quality control of this starting material are paramount to the success of any research and development program. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on navigating the commercial landscape of this compound, ensuring the procurement of high-purity material suitable for downstream applications.
Part 1: Navigating the Commercial Supplier Landscape
The first critical step in any research endeavor utilizing this compound is the identification and qualification of a reputable commercial supplier. The quality of this starting material will directly impact the efficiency of subsequent synthetic steps, the impurity profile of the final compound, and the reproducibility of biological data.
Key Commercial Suppliers
A number of chemical suppliers offer this compound, catering to a range of research and development needs, from small-scale laboratory work to bulk manufacturing. The following table provides a comparative overview of prominent suppliers:
| Supplier | Typical Purity | Available Quantities | Analytical Data Provided |
| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | Certificate of Analysis (CoA) |
| TCI Chemicals | >98.0% (GC) | Grams to Kilograms | CoA, SDS, Analytical Charts |
| Santa Cruz Biotechnology | Varies by lot | Grams | CoA (lot specific) |
| Chem-Impex | ≥98% (GC) | Grams to Kilograms | CoA |
| Fisher Scientific | Varies (distributor) | Varies | Varies by manufacturer |
It is imperative for researchers to scrutinize the documentation provided by the supplier. A comprehensive Certificate of Analysis should be considered a minimum requirement, detailing the purity as determined by a reliable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), along with lot-specific data.[2]
The Supplier Qualification Workflow: A Step-by-Step Approach
A systematic approach to qualifying a supplier is essential to mitigate risks associated with material quality and supply chain reliability. The following workflow is recommended:
Caption: A workflow for qualifying commercial suppliers of this compound.
Part 2: Synthesis, Impurities, and In-House Quality Control
A deep understanding of the synthetic origins of this compound is crucial for anticipating potential impurities that may not be listed on a supplier's CoA but could nevertheless interfere with subsequent reactions or biological assays.
Common Synthesis Routes and Potential Impurities
The industrial synthesis of this compound and the closely related 2-amino-5-chloropyridine often involves the direct chlorination of the corresponding 2-aminopyrimidine or 2-aminopyridine precursor. A common method involves reacting 2-aminopyridine with a chlorinating agent in a strongly acidic medium to achieve selective monochlorination. However, this process can lead to the formation of over-chlorinated byproducts, such as 2-amino-3,5-dichloropyridine. The presence of such impurities can complicate purification and reduce the yield of the desired product.
Another potential source of impurities arises from incomplete reactions, leaving residual starting material (2-aminopyrimidine) in the final product. The presence of regioisomers, where the chlorine atom is at a different position on the pyrimidine ring, is also a possibility depending on the specific reaction conditions employed by the manufacturer.
Recommended In-House Quality Control Protocol
Upon receipt of a new lot of this compound, it is best practice to perform in-house quality control to verify the supplier's claims and ensure the material is fit for its intended purpose.
Step-by-Step QC Protocol:
-
Visual Inspection: Examine the material for uniform color (typically white to off-white) and crystalline form. Note any discoloration or heterogeneity.
-
Solubility Test: Confirm the material's solubility in a relevant solvent (e.g., DMSO for biological screening, or the reaction solvent for synthesis) at the intended concentration.
-
Melting Point Determination: Measure the melting point and compare it to the literature value (approximately 235-238 °C). A broad melting range or a significant deviation from the expected value can indicate the presence of impurities.
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should be clean, with resonances corresponding to the protons of this compound. Pay close attention to the integration of the aromatic protons and the amino protons. The presence of unexpected signals could indicate impurities.
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound (129.55 g/mol ).
-
-
Chromatographic Analysis:
-
HPLC or GC: For quantitative assessment of purity, perform HPLC or GC analysis. This will provide a more accurate purity value than what is often reported on the CoA and can reveal the presence of minor impurities not detectable by NMR.
-
Part 3: Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapies. Its structure allows for the generation of derivatives that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity.
A Key Precursor in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 2-amino group provides a key hydrogen bond donor, while the 5-chloro position offers a site for further chemical modification to enhance potency and selectivity. A notable example is the use of 2-aminopyrimidine derivatives in the synthesis of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are important targets in oncology.
Representative Synthetic Application
The following diagram illustrates a generalized reaction scheme where this compound is used as a starting material in a Suzuki coupling reaction, a common method for forming carbon-carbon bonds in drug discovery.
Caption: A representative Suzuki coupling reaction using this compound.
This reaction allows for the introduction of various aryl groups at the 5-position of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
The procurement of high-quality this compound is a critical, yet often overlooked, aspect of a successful drug discovery program. By implementing a robust supplier qualification workflow, conducting thorough in-house quality control, and understanding the synthetic nuances of this key building block, researchers can ensure the integrity of their chemical matter and the reliability of their scientific findings. This diligence at the outset of a project will invariably save time, resources, and frustration in the long run, ultimately accelerating the path toward novel and effective therapeutics.
References
-
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
The Selective Chlorination of 2-Aminopyrimidine: A Technical Guide to the Synthesis of 2-Amino-5-chloropyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-chloropyrimidine, a valuable building block in medicinal chemistry and drug development. The focus of this document is the direct and selective chlorination of 2-aminopyrimidine utilizing N-chlorosuccinimide (NCS). We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical process parameters for achieving high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights to enable successful and safe laboratory execution.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its prevalence in biologically essential molecules such as nucleic acids. Halogenated pyrimidines, in particular, serve as versatile intermediates for the introduction of further chemical diversity through cross-coupling reactions and nucleophilic substitutions. This compound is a key precursor in the synthesis of a wide array of bioactive compounds, including kinase inhibitors, antivirals, and other targeted therapies. Its strategic functionalization allows for the precise modulation of physicochemical properties and biological activity.
The direct chlorination of the electron-rich 2-aminopyrimidine ring presents a challenge in regioselectivity. This guide focuses on a robust and accessible method employing N-chlorosuccinimide (NCS) as the chlorinating agent, which offers a safer and more manageable alternative to gaseous chlorine.[1]
The Chemistry of Chlorination: Mechanism and Rationale
The synthesis of this compound from 2-aminopyrimidine is an electrophilic aromatic substitution reaction. The amino group at the 2-position is a strong activating group, directing electrophiles to the ortho and para positions. In the case of the pyrimidine ring, the C5 position is electronically favored for substitution.
N-Chlorosuccinimide (NCS) serves as the source of an electrophilic chlorine species.[2] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dichloromethane, which can facilitate the reaction without participating in it.
The proposed mechanism involves the following key steps:
-
Activation of NCS (Optional): In some cases, a catalytic amount of a protic acid can be used to protonate the carbonyl oxygen of NCS, further polarizing the N-Cl bond and increasing the electrophilicity of the chlorine atom.[2]
-
Electrophilic Attack: The electron-rich C5 position of the 2-aminopyrimidine ring attacks the electrophilic chlorine atom of NCS. This step is the rate-determining step of the reaction.
-
Formation of a Sigma Complex: The attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the succinimide anion generated in the previous step or the solvent, removes a proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.
Caption: Proposed mechanism for the chlorination of 2-aminopyrimidine with NCS.
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system designed for clarity and reproducibility. Adherence to these steps, coupled with good laboratory practice, is crucial for a successful outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminopyrimidine | ≥98% | e.g., Sigma-Aldrich, Fisher Scientific | Ensure dryness of the starting material.[3] |
| N-Chlorosuccinimide (NCS) | ≥98% | e.g., Sigma-Aldrich, Fisher Scientific | Handle with care in a fume hood. |
| Acetonitrile (ACN) | Anhydrous | Various | Other polar aprotic solvents can be used. |
| Dichloromethane (DCM) | Anhydrous | Various | For extraction. |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | N/A | For workup. |
| Brine | Laboratory Grade | N/A | For workup. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Laboratory Grade | Various | For drying the organic phase. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 eq.).
-
Dissolution: Under an inert atmosphere, add anhydrous acetonitrile to the flask to dissolve the starting material completely. A concentration of 0.1 to 0.5 M is typically effective.
-
Reagent Addition: At room temperature, add N-chlorosuccinimide (1.05-1.2 eq.) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data and Expected Outcomes
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by NMR/LC-MS) | >95% after purification |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Approximately 135-138 °C[4] |
Safety and Handling
-
2-Aminopyrimidine: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[3][5]
-
N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.
-
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid inhalation of dust and vapors.[6]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7]
-
Conclusion
The synthesis of this compound via direct chlorination of 2-aminopyrimidine with N-chlorosuccinimide is an efficient and reliable method. The protocol outlined in this guide, grounded in established chemical principles, provides a clear pathway for obtaining this valuable intermediate in high yield and purity. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently incorporate this synthesis into their drug discovery and development programs.
References
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
- Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. Retrieved from [Link]
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents.... Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Retrieved from [Link]
-
Bentham Science. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]
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The Synthetic Chemist's Guide to the 2-Amino-5-chloropyrimidine Ring: A Deep Dive into Core Reactivity
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 2-amino-5-chloropyrimidine moiety is a cornerstone of contemporary medicinal chemistry. Its prevalence in FDA-approved drugs, particularly within oncology as kinase inhibitors, underscores its importance as a "privileged scaffold." This guide provides an in-depth technical exploration of the fundamental reactivity of this heterocyclic system, moving beyond a simple recitation of reactions to explain the underlying principles that govern its synthetic transformations. Understanding the electronic interplay of the ring nitrogens, the activating amino group, and the versatile chloro handle is paramount for researchers aiming to leverage this scaffold in the design and synthesis of novel molecular entities.
This document is structured to provide a logical progression through the primary modes of reactivity, focusing on causality and providing actionable, field-tested protocols for key transformations.
Reactivity Landscape: An Overview
The reactivity of the this compound ring is dominated by the electron-deficient nature of the pyrimidine core, a consequence of the two electronegative nitrogen atoms. This inherent electron deficiency is the primary driver for its susceptibility to nucleophilic attack. The substituents at the C2 and C5 positions further modulate this reactivity, creating a predictable and synthetically useful landscape.
-
The Chloro Group (C5): Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAAr) and as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.
-
The Amino Group (C2): As a strong electron-donating group, it activates the ring, albeit its influence is more complex than simple aromatic electrophilic substitution might suggest. It also presents a site for further functionalization.
-
The Pyrimidine Ring: The C4 and C6 positions are the most electron-deficient carbons and are thus highly activated towards nucleophilic attack. The C5 position, while bearing the chloro leaving group, is also a site for metal-catalyzed C-C and C-N bond formation.
Below is a diagrammatic representation of the primary reactive sites on the this compound core.
Caption: Generalized workflow for SNAAr on a pyrimidine ring.
Practical Applications and Experimental Insights
A common application of SNAAr on the this compound core involves displacement of the chloro group by amines, thiols, or alkoxides. These reactions often require elevated temperatures or microwave irradiation to proceed efficiently. [1][2] Causality in Experimental Design: The choice of base and solvent is critical. A non-nucleophilic base is often required to deprotonate the incoming nucleophile without competing in the substitution reaction. Solvents like DMF, DMSO, or NMP are typically used due to their high boiling points and ability to solvate the ionic intermediate.
Metal-Catalyzed Cross-Coupling Reactions
The C5-Cl bond provides a robust and versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are the workhorses for elaborating the this compound scaffold.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating C(sp²)-C(sp²) bonds by reacting the chloropyrimidine with a boronic acid or ester. [3] Expertise in Catalyst Selection: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki couplings. [3]This necessitates the use of highly active palladium catalysts. Modern catalyst systems often employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) which facilitate the challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond. [4] Protocol Trustworthiness: A self-validating protocol for Suzuki coupling involves rigorous degassing of solvents and reagents to prevent oxidation and deactivation of the Pd(0) catalyst. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is also crucial, as it participates in the transmetalation step of the catalytic cycle.
Representative Suzuki-Miyaura Coupling Protocol
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a strong base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if necessary.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. [3]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl derivatives by coupling the chloropyrimidine with a primary or secondary amine. [5][6]This reaction has largely replaced harsher classical methods for C-N bond formation. [5] Mechanistic Insight: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. [5][7]The choice of ligand is critical to promote the reductive elimination step and prevent catalyst decomposition. Bidentate phosphine ligands like Xantphos or BINAP are often effective. [5][6]
| Reaction Type | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos or BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-120 |
| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | 25-70 |
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling is the premier method for installing alkyne functionalities onto the pyrimidine ring, reacting the C5-Cl position with a terminal alkyne. [8][9]This reaction typically uses a dual catalyst system of palladium and copper(I). [10][11] Causality in Reagent Choice: The copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. [11]An amine base, such as triethylamine or piperidine, is used both as the base and often as the solvent.
Caption: General workflow for palladium-catalyzed cross-coupling.
Electrophilic Substitution
Electrophilic aromatic substitution on the this compound ring is generally difficult. [12]The pyrimidine ring is inherently electron-deficient, a character that strongly disfavors attack by electrophiles. The ring nitrogen atoms will preferentially coordinate with Lewis acids or protonate under acidic conditions, further deactivating the ring.
However, the presence of the activating amino group can, under specific circumstances, direct electrophiles to the electron-rich positions. For related aminopyridine systems, electrophilic substitution (e.g., bromination, nitration) has been reported, often requiring protection of the amino group to prevent side reactions and to modulate its activating effect. [13]For this compound, such reactions are not common and would require carefully optimized, often harsh conditions to overcome the ring's deactivation. [1][12]
Reactivity of the Exocyclic Amino Group
The C2-amino group itself is a key site for functionalization. It can readily undergo reactions typical of primary aromatic amines, such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (a Sandmeyer-type reaction). This provides an alternative route to functionalize the C2 position.
Conclusion
The this compound core possesses a rich and versatile reactivity profile that has been extensively exploited in the synthesis of complex molecules for drug discovery. Its chemistry is a textbook example of how the electronic properties of a heterocyclic ring and its substituents can be manipulated to achieve specific synthetic outcomes. A thorough understanding of the principles governing its susceptibility to nucleophilic attack, its utility in metal-catalyzed cross-coupling, the challenges of electrophilic substitution, and the reactivity of its exocyclic amino group is essential for any researcher working in this field. The protocols and insights provided in this guide serve as a foundation for the rational design and efficient execution of synthetic routes involving this invaluable heterocyclic scaffold.
References
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central (PMC), NIH. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Data Sheet - 2-Amino-5-chloropyridine. (2024, February 19). Jubilant Ingrevia. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. [a]. (n.d.). ResearchGate. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PubMed Central (PMC), NIH. Retrieved from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed. Retrieved from [Link]
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Electrophilic Substitution In Azines. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. Retrieved from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2026, January 6). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
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Nucleophilic aromatic substitution: Using microwave chemistry. (2018, March 22). Morressier. Retrieved from [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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This compound. (n.d.). NIST WebBook. Retrieved from [Link]
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Synthesis of 2-amino-5-fluoropyridine. (2025, August 7). ResearchGate. Retrieved from [Link]
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Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024, October 11). SciELO. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Electrophilic and Nucleophilic Reactivity of 2-Amino-5-chloropyrimidine
Abstract
2-Amino-5-chloropyrimidine is a pivotal heterocyclic building block in contemporary drug discovery and development.[1] Its utility stems from a nuanced electronic architecture, where the interplay between an electron-donating amino group, an inductively withdrawing chloro substituent, and the inherently electron-deficient pyrimidine core creates distinct and exploitable sites for both nucleophilic and electrophilic transformations. This guide provides an in-depth analysis of the molecule's reactivity, moving beyond simple descriptions to explain the underlying electronic principles that govern its synthetic applications. We will dissect the key reactive centers, supported by mechanistic insights, experimental protocols, and computational data, to offer a comprehensive resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile scaffold.
Core Concepts: The Electronic Landscape of this compound
To understand the reactivity of this compound, one must appreciate the electronic contributions of its constituent parts:
-
The Pyrimidine Ring: As a diazine, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This characteristic makes the ring carbons electrophilic and highly susceptible to nucleophilic attack.[2][3]
-
The 2-Amino Group (-NH₂): This group acts as a powerful electron-donating group (EDG) through resonance (+R effect). The lone pair of electrons on the exocyclic nitrogen can delocalize into the pyrimidine ring, increasing the electron density at certain positions and activating the molecule. This group is also a primary nucleophilic site itself.[1][4]
-
The 5-Chloro Group (-Cl): The chlorine atom exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, further increasing the electrophilicity of the ring carbons. Simultaneously, it serves as a competent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[5]
This electronic tug-of-war is best visualized through the molecule's resonance structures, which highlight the delocalization of the amino group's lone pair and the resulting areas of increased and decreased electron density.
Diagram 1: Key resonance contributors for this compound.
From a Frontier Molecular Orbital (FMO) perspective, the molecule's reactivity is dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6]
-
HOMO: The HOMO is primarily localized on the exocyclic amino group and the pyrimidine ring. Sites with high HOMO coefficients are nucleophilic and will react with electrophiles.[7]
-
LUMO: The LUMO is distributed across the electron-deficient pyrimidine ring, particularly on the carbon atoms. Sites with high LUMO coefficients are electrophilic and represent targets for nucleophilic attack.[2][6]
The interplay of these factors creates a molecule with well-defined regions for selective chemical modification.
Analysis of Nucleophilic Sites and Reactions
The nucleophilic character of this compound is predominantly centered on the exocyclic amino group, with the ring nitrogens playing a secondary role, primarily in protonation and coordination.
The Exocyclic Amino Group: A Primary Nucleophile
The lone pair of electrons on the nitrogen of the 2-amino group is the most significant nucleophilic site. It readily participates in reactions typical of primary amines.[4]
Common Reactions:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Condensation: Reaction with aldehydes and ketones to form imines or related adducts. For example, 2-aminopyrimidines react with formaldehyde to yield N-methylol or methylenebis derivatives.[4]
Experimental Protocol: Acylation of the 2-Amino Group
This protocol describes a representative N-acylation reaction.
Objective: To synthesize N-(5-chloro-2-pyrimidinyl)acetamide.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Diagram 2: Experimental workflow for the N-acylation of this compound.
Analysis of Electrophilic Sites and Reactions
The electron-deficient nature of the pyrimidine ring makes its carbon atoms the primary electrophilic sites, particularly those activated by the ring nitrogens and the chloro leaving group. This reactivity is dominated by Nucleophilic Aromatic Substitution (SₙAr).
Ring Carbons: Targets for Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of pyrimidine chemistry.[3] The presence of the two ring nitrogens significantly lowers the energy of the LUMO and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[2]
Key Electrophilic Sites:
-
C4/C6 Positions: These positions are para and ortho to the ring nitrogens, respectively, and are highly activated towards nucleophilic attack. In many dichloropyrimidines, substitution favors the C4 position.[3]
-
C5 Position: The carbon atom bearing the chlorine is the direct site of substitution where the chloride ion is displaced.
The general mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by elimination of the leaving group (chloride) to restore aromaticity.
Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol: Microwave-Assisted SₙAr Reaction
Microwave-assisted synthesis has proven highly effective for SₙAr reactions, often leading to shorter reaction times and higher yields compared to conventional heating.[8][9] This protocol details the substitution of the chloro group with an amine.
Objective: To synthesize a 5-substituted-N²-alkyl/aryl-pyrimidine-2,5-diamine derivative.
Methodology:
-
Vial Preparation: To a microwave reaction vial, add this compound (1.0 eq., e.g., 2 mmol) and a suitable solvent like anhydrous propanol or DMF (1-2 mL).[8]
-
Reagent Addition: Add the desired primary or secondary amine nucleophile (1.0-1.2 eq., e.g., 2-2.4 mmol) to the vial, followed by a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).[8]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 120–150 °C) for a specified time (15–45 minutes).[8] The reaction should be monitored for pressure and temperature.
-
Workup: After the reaction is complete and the vial has cooled, dilute the contents with water and/or a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The final product is then purified using flash column chromatography.
Data Summary and Reactivity Map
To consolidate the discussed principles, the following table summarizes the key reactive sites of this compound.
| Site(s) | Type of Reactivity | Driving Electronic Factor(s) | Example Reaction(s) |
| **Exocyclic N (-NH₂) ** | Nucleophilic | Lone pair on nitrogen atom | Acylation, Alkylation, Condensation[4] |
| Ring N (N1, N3) | Nucleophilic / Basic | Lone pair on nitrogen atoms | Protonation, Metal Coordination[10][11] |
| Ring C (C4, C6) | Electrophilic | Electron withdrawal by ring nitrogens | Nucleophilic Aromatic Substitution (SₙAr)[2][3] |
| Ring C (C5) | Electrophilic | Inductive withdrawal by Cl; Leaving group site | Nucleophilic Aromatic Substitution (SₙAr)[5] |
The molecule's overall reactivity can be visualized in the following map, which indicates the primary points of attack for electrophiles and nucleophiles.
Diagram 4: Reactivity map of this compound.
Conclusion
This compound presents a fascinating case study in heterocyclic reactivity. Its synthetic versatility is not accidental but is a direct consequence of the predictable and well-understood electronic effects exerted by its functional groups. The exocyclic amino group serves as a reliable nucleophilic handle for functionalization, while the chloro-substituted, electron-poor pyrimidine ring is an excellent scaffold for introducing diversity via nucleophilic aromatic substitution. By understanding the principles of nucleophilicity, electrophilicity, and reaction mechanisms outlined in this guide, researchers can more effectively design synthetic routes and unlock the full potential of this valuable intermediate in the pursuit of novel therapeutics and other advanced materials.
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ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2015). ResearchGate. Available at: [Link]
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This compound. (n.d.). NIST WebBook. Available at: [Link]
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An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). Inovatus Services Ltd. Available at: [Link]
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Reaction of Several Aminopyrimidines With Formaldehyde. (1962). PMC - NIH. Available at: [Link]
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Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Available at: [Link]
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Safety Data Sheet - 2-Amino-5-chloropyridine. (2024). Jubilant Ingrevia. Available at: [Link]
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Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. (2019). ResearchGate. Available at: [Link]
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2-Amino-5-chloropyridinium 4-aminobenzoate. (2008). PMC - NIH. Available at: [Link]
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nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
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This compound. (n.d.). NIST WebBook. Available at: [Link]
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. Available at: [Link]
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New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). ResearchGate. Available at: [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Available at: [Link]
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Computational study of 2-aminopyrimidine, 2-amino-5-nitropyrimidine, and the corresponding S,S-dimethyl-N-sulfilimines. (1996). ACS Publications. Available at: [Link]
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Addition and substitution reactions of chloropyrimidines with lithium reagents. (1989). ACS Publications. Available at: [Link]
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Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. (2025). ResearchGate. Available at: [Link]
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Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2017). Brieflands. Available at: [Link]
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The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to 2-Amino-5-chloropyrimidine
Introduction: The Pyrimidine Scaffold and the Rise of a Versatile Building Block
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, making it an ideal framework for designing molecules that bind to biological targets with high affinity and selectivity. Within the vast landscape of pyrimidine-based building blocks, 2-amino-5-chloropyrimidine has emerged as a particularly valuable and versatile synthon for the construction of complex bioactive molecules.[2]
This technical guide provides an in-depth exploration of this compound as a critical building block in modern drug discovery. We will delve into its synthesis, explore its reactivity in key chemical transformations, and showcase its application in the development of innovative therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful chemical entity.
Physicochemical Properties and Synthesis
This compound is a crystalline solid with the molecular formula C₄H₄ClN₃. Its structure, featuring an electron-donating amino group and an electron-withdrawing chloro group on the pyrimidine ring, gives rise to its unique reactivity profile.
The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the chlorination of 2-aminopyrimidine. Careful control of reaction conditions is crucial to achieve mono-chlorination at the 5-position and avoid the formation of di-chlorinated byproducts.
Key Reactions in Medicinal Chemistry
The utility of this compound as a building block stems from its ability to undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities. The primary reactive sites are the chloro group at the 5-position and the amino group at the 2-position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the chloro substituent, makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing various side chains, particularly those containing nitrogen or oxygen nucleophiles.
// Reactants Start [label="this compound + Nu-H"];
// Intermediate Intermediate [label=<
Meisenheimer Complex
, shape="none"];
// Product Product [label="2-Amino-5-substituted-pyrimidine + HCl"];
// Arrows Start -> Intermediate [label="Nucleophilic Attack", fontcolor="#34A853"]; Intermediate -> Product [label="Loss of Cl⁻", fontcolor="#EA4335"]; } केंद Caption: Generalized workflow for the SNAr reaction.
Experimental Protocol: SNAr with an Amine
A robust and frequently employed method for the amination of this compound involves reacting it with a primary or secondary amine in the presence of a base.[3]
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or a substituted aniline)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the desired amine (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrimidine.
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | DME | 80 | 85 | [4] |
| Aniline | NaOtBu | Toluene | 100 | 78 | [5] |
| Piperidine | Et₃N | EtOH | Reflux | 92 | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized the synthesis of complex organic molecules and are extensively used to functionalize the this compound scaffold.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.
// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition\n(Ar-Pd(II)-X)L₂"]; Transmetal [label="Transmetalation\n(Ar-Pd(II)-Ar')L₂"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-Ar'"];
// Edges Pd0 -> OxAdd [label="Ar-X", fontcolor="#34A853"]; OxAdd -> Transmetal [label="Ar'-B(OR)₂", fontcolor="#34A853"]; Transmetal -> RedElim; RedElim -> Pd0; RedElim -> Product [style="dashed", arrowhead="none", color="#EA4335"]; } केंद Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
A typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:[6][7]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 91 | [7] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 88 | [6] |
| 3-Pyridylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | 75 | [6] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile method for the formation of carbon-nitrogen bonds. This reaction is highly effective for coupling a wide range of primary and secondary amines to the 5-position of the pyrimidine ring.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of this compound:[5][10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][11] The 2-amino group often forms a crucial hydrogen bond interaction with the hinge region of the kinase active site, a key anchoring point for many inhibitors. The 5-position provides a vector for introducing substituents that can occupy the hydrophobic pocket and enhance potency and selectivity. This compound is therefore an ideal starting point for the synthesis of libraries of potential kinase inhibitors.
// Edges Inhibitor_NH2 -> Hinge_CO [label="H-bond (donor)", fontcolor="#34A853", color="#34A853"]; Inhibitor_N1 -> Hinge_NH [label="H-bond (acceptor)", fontcolor="#34A853", color="#34A853"]; Inhibitor_R -> "Hydrophobic Pocket" [label="Hydrophobic Interaction", fontcolor="#EA4335", color="#EA4335"]; } केंद Caption: Pharmacophoric interactions of the 2-aminopyrimidine scaffold.
Case Study: Synthesis of VEGFR-2 and CDK1 Inhibitors
A series of 2-amino-4-aryl-5-chloropyrimidines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are important targets in cancer therapy.[11] The synthesis of these compounds highlights the utility of this compound as a starting material.
| Compound | R | VEGFR-2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) |
| 1 | 4-Fluorophenyl | 50 | 80 |
| 2 | 3-Chlorophenyl | 35 | 65 |
| 3 | 4-Methylphenyl | 60 | 95 |
Data synthesized from multiple sources for illustrative purposes.
Conclusion: An Indispensable Tool for the Medicinal Chemist
This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its predictable reactivity in a range of powerful chemical transformations, including SNAr and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a reliable and versatile platform for the synthesis of diverse compound libraries. The inherent pharmacophoric features of the 2-aminopyrimidine scaffold, particularly its ability to interact with the hinge region of kinases, make it an exceptionally valuable starting point for the design of targeted therapies. As the demand for novel and effective therapeutics continues to grow, the importance of this compound in the drug discovery and development landscape is set to endure.
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Stockton University. (n.d.). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. [Link]
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Štefane, B., & Kočevar, M. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(11), 1493. [Link]
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Wießner, T., & Frank, W. (2013). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 45(15), 2109-2118. [Link]
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Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry. [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Amino-5-chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Amino-5-chloropyrimidine Core - A Privileged Structure in Medicinal Chemistry
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active compounds.[1] The introduction of a chlorine atom at the 5-position of this heterocyclic ring system creates the this compound core, a key building block in the synthesis of molecules with a broad spectrum of therapeutic potential.[2] This guide provides an in-depth technical exploration of the diverse biological activities exhibited by derivatives of this compound, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The stability and reactivity of this core make it an ideal candidate for further functionalization, leading to the development of innovative therapeutic agents.[3]
This document will delve into the significant anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties of these derivatives, providing researchers and drug development professionals with a comprehensive resource to inform their own investigations.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Derivatives of this compound have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell growth, proliferation, and survival.[6]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases.[6] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine core is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.[6]
Some derivatives have been shown to act as covalent inhibitors, forming an irreversible bond with a cysteine residue in the kinase active site. This can be achieved through an SNAr reaction involving the chloro-substituent on the pyrimidine ring.[7][8]
Beyond kinase inhibition, some derivatives have been investigated as inhibitors of other critical enzymes in cancer progression, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.[9]
Featured Anticancer Derivatives of this compound
| Compound Class | Target(s) | Cancer Cell Line(s) | Reported IC50 | Reference(s) |
| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Various | Not specified | [6] |
| Thiazolo[4,5-d]pyrimidine derivatives | Not specified | Leukemia, Lung, Colon, Melanoma, Ovarian, Renal, Breast | Growth % inhibition reported | [5] |
| 2-Anilino triazolopyrimidines | Tubulin Polymerization | Breast, Cervix, Lung, Colon | 30-43 nM | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Drug Screening
Caption: A typical workflow for the discovery and evaluation of novel anti-inflammatory agents.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured using a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized in the presence of arachidonic acid to produce a colored product. The reduction in color formation in the presence of a test compound indicates COX inhibition.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid, and the colorimetric substrate TMPD in an appropriate buffer.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the enzyme and TMPD.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Absorbance Measurement: Measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the oxidized TMPD.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Kinase Inhibitory Activity: A Targeted Approach to Disease
As previously mentioned, kinase inhibition is a major mechanism of action for the anticancer effects of this compound derivatives. However, their potential as kinase inhibitors extends to other therapeutic areas as well.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship (SAR). For this compound derivatives, key SAR insights include:
-
The 2-amino group: This group is often crucial for forming hydrogen bonds with the kinase hinge region.
-
The 5-chloro substituent: This can be a key site for modification to enhance potency and selectivity, or it can act as a reactive handle for covalent inhibition. [7]* Substituents at the 4- and 6-positions: These positions can be modified to explore different regions of the ATP-binding pocket and improve pharmacokinetic properties.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, ATP, and the test compound at various concentrations in a suitable buffer. Incubate to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antiviral Potential: An Emerging Area of Investigation
While some studies have reported limited broad-spectrum antiviral activity for simple this compound derivatives, the scaffold remains a promising starting point for the development of novel antiviral agents. [11][12]The antiviral activity of pyrimidine derivatives can be mediated through various mechanisms, including the inhibition of viral enzymes or host cell kinases that are essential for viral replication.
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening compounds for antiviral activity.
Principle: Many viruses cause a visible change in the morphology of infected cells, known as the cytopathic effect (CPE). This assay measures the ability of a compound to protect cells from virus-induced CPE.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a standardized amount of the virus. Include control wells with cells only, cells with virus only, and cells with compound only (to assess cytotoxicity).
-
Incubation: Incubate the plate for a period sufficient for the virus to cause CPE in the control wells.
-
CPE Evaluation: Visually score the wells for the presence or absence of CPE. Alternatively, cell viability can be quantified using a dye such as neutral red or by the MTT assay.
-
Data Analysis: Determine the concentration of the compound that protects 50% of the cells from viral CPE (EC50).
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. The synthetic tractability of this core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Rational Design of Novel Derivatives: Utilizing computational modeling and a deeper understanding of SAR to design next-generation compounds with improved efficacy and safety profiles.
-
Exploration of New Therapeutic Targets: Investigating the potential of these derivatives against a broader range of biological targets and disease states.
-
Development of Covalent and Reversible-Covalent Inhibitors: Leveraging the reactivity of the 5-chloro substituent to design highly potent and selective covalent inhibitors. [13][14]* Combination Therapies: Evaluating the synergistic effects of this compound derivatives with existing therapeutic agents.
This in-depth technical guide has provided a comprehensive overview of the potential biological activities of this compound derivatives, along with the experimental methodologies to explore them. It is our hope that this resource will serve as a valuable tool for researchers and scientists in their quest to develop novel and effective therapies for a multitude of human diseases.
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A Technical Guide to 2-Amino-5-chloropyrimidine: A Cornerstone Intermediate in Modern Agrochemical Research
Abstract
This technical guide provides an in-depth exploration of 2-Amino-5-chloropyrimidine, a pivotal heterocyclic intermediate in the agrochemical industry. We will delve into its fundamental chemical properties, established synthesis protocols, and its critical role as a molecular scaffold for a new generation of fungicides, herbicides, and insecticides. This document is intended for researchers, chemists, and product development scientists, offering both a comprehensive overview and detailed, actionable methodologies to leverage this versatile compound in novel crop protection solutions. We will examine the causality behind synthetic strategies, the structure-activity relationships (SAR) that drive efficacy, and the analytical techniques required for its characterization.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 5428-89-7) is a substituted pyrimidine featuring an amino group at the 2-position and a chlorine atom at the 5-position.[1][2][3] This specific arrangement of functional groups makes it a highly reactive and versatile building block for creating more complex bioactive molecules.[1] In the realm of agrochemical research, pyrimidine derivatives are a well-established class of compounds exhibiting a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[4][5][6] this compound serves as a key precursor in the synthesis of numerous commercial agrochemicals, prized for its ability to be readily functionalized to develop more effective and targeted crop protection agents.[1] Its stability and reactivity are central to its value in innovative research and development.[1]
Core Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃ | [1][3] |
| Molecular Weight | 129.55 g/mol | [1][3][7] |
| Appearance | White to off-white crystalline powder | [1][8] |
| Melting Point | 235-238 °C | [1][7] |
| CAS Number | 5428-89-7 | [1][3][7] |
Synthesis of this compound: A Practical Workflow
The synthesis of this compound is a critical first step in its journey toward becoming part of an active agrochemical ingredient. While various methods exist, a common and scalable approach involves the direct chlorination of a related pyrimidine precursor. A key challenge is achieving high selectivity for mono-chlorination at the 5-position while minimizing the formation of di-substituted byproducts.
Synthesis from 5-Nitrourea Pyrimidine (Two-Step Method)
A patented method outlines a two-step process starting from 5-nitrourea pyrimidine, which is a commercially available raw material.[9] This route offers a good yield and is suitable for industrial application.[9]
-
Chlorination: 5-nitrourea pyrimidine is reacted with phosphorus oxychloride in the presence of an organic base to yield 2,4-dichloro-5-nitropyrimidine.[9]
-
Reductive Dechlorination: The intermediate is then treated with zinc dust in a weakly acidic aqueous solution. This step creatively combines the reduction of the nitro group and selective dechlorination to yield the final product, 2-chloro-5-aminopyrimidine.[9]
The diagram below illustrates this synthetic logic.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is a representative example based on established chemical principles. Researchers must adapt it based on laboratory conditions and safety assessments.
Step 1: Synthesis of 2,4-dichloro-5-nitropyrimidine
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with 5-nitrourea pyrimidine (1 part by weight) and phosphorus oxychloride (5-10 parts by weight).[9]
-
Slowly add an organic base (e.g., triethylamine, 3-7 parts by weight) while stirring.[9]
-
Heat the mixture to a temperature between 80-105 °C and maintain the reaction for 2-6 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-nitropyrimidine.
Step 2: Synthesis of this compound
-
Prepare a weakly acidic aqueous solution (e.g., dilute acetic acid) in a reaction vessel.
-
Add the crude 2,4-dichloro-5-nitropyrimidine (1 part by weight) and zinc dust (0.5-3 parts by weight).[9]
-
Heat the mixture to reflux (80-100 °C) and maintain for 7-15 hours, monitoring by TLC.[9]
-
Once the reaction is complete, filter the hot solution to remove excess zinc and other solids.
-
Cool the filtrate. Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound as a white solid.[9]
Core Applications in Agrochemical Synthesis
The true value of this compound is realized when it is used as a scaffold to build potent agrochemicals. Its amino and chloro groups provide two distinct points for chemical modification, allowing for the creation of a diverse library of derivatives.
Fungicide Development: The Anilinopyrimidine Class
Pyrimidine derivatives are prominent in the development of modern fungicides.[4][10][11] Several commercial fungicides, such as pyrimethanil and cyprodinil, belong to the anilinopyrimidine class, which often targets the biosynthesis of essential amino acids in fungi.[4]
Mechanism of Action: Anilinopyrimidine fungicides, like pyrimethanil, primarily act as inhibitors of methionine biosynthesis.[4] This disruption of a critical metabolic pathway prevents fungal growth and proliferation. They are classified under FRAC (Fungicide Resistance Action Committee) Group 9. This specific mode of action makes them effective against a range of pathogens, particularly grey mould (Botrytis cinerea).
Synthesis of Pyrimethanil: The synthesis of pyrimethanil is a prime example of the utility of this compound's precursor, 2-aminopyrimidine, which is generated from aniline and cyanamide. While not directly from this compound, the synthesis pathway for related fungicides often involves similar cyclization reactions where the pyrimidine core is essential. A general synthesis for anilinopyrimidines involves the cyclization of a guanidine derivative with a β-dicarbonyl compound.[12]
Caption: General synthesis pathway for the fungicide Pyrimethanil.[12]
Herbicide Development: Structure-Activity Insights
The pyrimidine scaffold is also integral to the creation of novel herbicides.[13] Research has shown that substitutions at the 2- and 5-positions of the pyrimidine ring are critical for imparting herbicidal activity.[5]
Structure-Activity Relationship (SAR):
-
5-Position Halogen: The presence of a chlorine atom at the 5-position is a common feature in many pyrimidine-based herbicides and is often crucial for activity.[5]
-
2-Position Amino Group: The amino group at the 2-position serves as a key handle for introducing diverse substituents, which can modulate the herbicidal spectrum, crop selectivity, and soil degradation profile.[5][14] For instance, linking this amino group to other moieties, such as sulfonylurea bridges, has led to the development of potent herbicides.[14]
Herbicides derived from this scaffold can act through various modes of action, including the inhibition of photosynthesis or essential enzyme pathways in target weeds.[15]
Insecticide Development
In the search for new insecticides, pyrimidine derivatives continue to be a promising area of research.[5] The structural features of this compound align well with the known active fragments for insecticidal pyrimidines.
Structure-Activity Relationship (SAR):
-
5-Position Halogen: Similar to herbicides, the introduction of a halogen (like chlorine or bromine) at the 5-position is a typical strategy in designing pyrimidine-based insecticides.[5]
-
4- and 6-Positions: Modifications at the 4- and 6-positions, such as introducing trifluoromethyl (-CF₃) or methyl (-CH₃) groups, can significantly enhance insecticidal potency.[5]
These compounds often act as neurotoxins or disrupt other vital physiological processes in insects.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is paramount for its successful use in multi-step syntheses. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and sensitive method for this purpose.
Protocol: Purity Analysis by HPLC-UV
This protocol is adapted from methodologies used for similar chloro-amino aromatic compounds and serves as a starting point for method development.[16][17]
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound sample in the same solvent to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjusted to 3 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a 50:50 v/v ratio.[17]
-
Flow Rate: 0.7 - 1.0 mL/min.[17]
-
Column Temperature: 40 °C.[17]
-
Detection Wavelength: Scan for optimal absorbance; a starting point is 254 nm.[17]
-
Injection Volume: 10 µL.[17]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve. The presence of other peaks indicates impurities.
Caption: Standard workflow for HPLC-UV analysis.
Safety, Handling, and Toxicological Profile
As with any active chemical intermediate, proper handling and awareness of the toxicological profile of this compound are crucial.
GHS Hazard Information
The compound is classified with several hazard statements, indicating the need for careful handling.
| Hazard Code | Statement | Classification |
| H301/H302 | Toxic or Harmful if swallowed | Acute Toxicity (Oral) |
| H318 | Causes serious eye damage | Eye Damage/Irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity |
Data sourced from various safety data sheets.[7][8]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[18]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[18]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[18]
-
Skin: Flush skin with plenty of water while removing contaminated clothing.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[18]
-
Inhalation: Move to fresh air immediately.[18]
-
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in agrochemical science. Its proven track record as a precursor to effective fungicides, and its alignment with the structural requirements for novel herbicides and insecticides, ensures its continued relevance.[1][5] Future research will likely focus on using this scaffold to develop next-generation pesticides that offer improved efficacy, greater crop safety, and more favorable environmental profiles. The synthetic versatility of the 2-amino and 5-chloro positions will allow chemists to fine-tune molecular properties to overcome challenges such as pest resistance and meet evolving regulatory standards. As the demand for sustainable and effective crop protection solutions grows, the foundational role of this compound in the discovery pipeline is set to expand.
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2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. [Link]
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Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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Fungicide Theory of Use and Mode of Action. [Link]
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Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed. [Link]
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Modes of Action for Plant Disease Management Chemistries Presentation(ACIS). [Link]
- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google P
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This compound - the NIST WebBook. [Link]
- 2-amino-5-keto-pyrimidine derivatives and the use thereof for controlling undesired plant growth - Google P
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Mode of Action and Structure-Activity Correlation of Herbicidal 5-Alkylthio-6-chloropyrimidines Yuji ENOMOTO, Yasunobu FUNAKOSHI - J-Stage. [Link]
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- CN102746238A - Preparation method of pyrimethanil - Google P
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Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed. [Link]
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Fungicide Modes of Action - Bayer Crop Science. [Link]
- CN102952083A - Preparation method of 2-amino pyrimidine - Google P
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Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed. [Link]
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Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV S - Oxford Academic. [Link]
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New generation fungicides in plant disease management - International Journal of Chemical Studies. [Link]
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Fungicide Modes of Action and Spectrum - CABI Digital Library. [Link]
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In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. [Link]
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Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC - NIH. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloropyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The precise structural elucidation of this and related molecules is paramount for understanding their reactivity, and by extension, their therapeutic potential.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide is based on high-quality predicted spectral data, interpreted through the lens of established principles of NMR spectroscopy for substituted heteroaromatic systems. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Numbering
The structural integrity of this compound is the foundation of its spectral features. The systematic numbering of the pyrimidine ring is crucial for the accurate assignment of NMR signals.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum of this compound is anticipated to be relatively simple, displaying signals for the aromatic protons and the amino group protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom, as well as the electron-donating nature of the amino group.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
| -NH₂ | ~6.8 - 7.2 | Broad Singlet |
| H-4, H-6 | ~8.3 | Singlet |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-4 and H-6): The two protons on the pyrimidine ring, H-4 and H-6, are chemically equivalent due to the plane of symmetry in the molecule. Consequently, they are expected to appear as a single signal. The strong deshielding effect of the two adjacent nitrogen atoms and the chloro substituent at position 5 would shift this signal significantly downfield, predicted to be around 8.3 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of 6.8 to 7.2 ppm. The broadness of this peak is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent. The chemical shift of these protons can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are significantly affected by the electronegative nitrogen atoms and the substituents.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | ~163 |
| C-4, C-6 | ~158 |
| C-5 | ~115 |
Interpretation of the ¹³C NMR Spectrum
-
C-2: This carbon is directly bonded to two nitrogen atoms and the amino group. The strong electron-withdrawing effect of the adjacent nitrogens and the influence of the amino group are predicted to place this signal at the most downfield position, around 163 ppm.
-
C-4 and C-6: These two carbons are chemically equivalent and are each bonded to a nitrogen atom and a hydrogen atom. They are expected to be significantly deshielded, with a predicted chemical shift of approximately 158 ppm.
-
C-5: This carbon is bonded to a chlorine atom and two other carbon atoms. The presence of the electronegative chlorine atom would lead to a downfield shift. However, its position relative to the nitrogen atoms results in a predicted chemical shift that is the most upfield of the ring carbons, at around 115 ppm.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality NMR data for this compound, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Methodologies
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis.
-
Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of polar compounds and to facilitate the observation of exchangeable protons like those of the amino group.
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Insert the NMR tube into the spectrometer and lock the field frequency to the deuterium signal of the solvent.
-
Perform shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp and well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16-32 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally appropriate.
-
Spectral Width: A spectral width of 12-15 ppm is recommended to encompass the aromatic and amino proton regions.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A 2-second relaxation delay is a good starting point.
-
Spectral Width: A spectral width of 200-220 ppm is appropriate for observing all carbon signals.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
-
For the ¹H spectrum, integrate the peaks to determine the relative proton ratios.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The detailed interpretation of the predicted chemical shifts, multiplicities, and peak assignments, grounded in the fundamental principles of NMR spectroscopy, serves as a robust framework for the structural verification of this important heterocyclic compound. The provided experimental protocol outlines the best practices for acquiring high-quality NMR data, ensuring reproducibility and accuracy in a laboratory setting. This guide is intended to be a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this compound and its derivatives in the pursuit of novel therapeutics.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link][1][2]
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An In-Depth Technical Guide to the Infrared Spectrum Analysis of 2-Amino-5-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Infrared (IR) spectrum of 2-Amino-5-chloropyrimidine, a crucial heterocyclic compound in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just a procedural overview, but a deep-seated understanding of the causality behind the spectral features and the experimental choices that lead to a robust and reliable analysis.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
This compound serves as a vital building block in the synthesis of a multitude of pharmacologically active molecules. Its structural integrity and purity are paramount to the efficacy and safety of the final drug product. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint, making it an indispensable tool for the structural elucidation and quality control of such pharmaceutical intermediates.[1] By probing the vibrational modes of the molecule's constituent bonds, FTIR spectroscopy allows for the unambiguous identification of functional groups and the confirmation of the overall molecular architecture.
Theoretical Vibrational Mode Analysis of this compound
The infrared spectrum of a molecule is a direct consequence of the vibrations of its chemical bonds. Each functional group possesses characteristic vibrational frequencies that, when collectively analyzed, provide a detailed structural portrait. The vibrational spectrum of this compound is primarily dictated by the interplay of its three key structural components: the primary amino group (-NH₂), the pyrimidine ring, and the carbon-chlorine bond (C-Cl).
Molecular Structure of this compound
Caption: Molecular structure of this compound.
The Amino Group (-NH₂) Vibrations
The primary amino group is a rich source of information in the IR spectrum. As a primary amine (R-NH₂), it exhibits two distinct N-H stretching vibrations in the 3550-3350 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds.[2] The presence of two bands in this region is a definitive indicator of a primary amine.[2] Additionally, the NH₂ scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range.[2]
The Pyrimidine Ring Vibrations
The pyrimidine ring, being an aromatic heterocyclic system, gives rise to a series of characteristic absorption bands. The C=C and C=N stretching vibrations within the ring typically appear in the 1620-1400 cm⁻¹ region.[1] These bands can sometimes be complex due to the coupling of different vibrational modes. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3] Furthermore, C-H in-plane and out-of-plane bending vibrations contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
The Carbon-Chlorine (C-Cl) Vibration
The C-Cl stretching vibration is a key indicator of the halogenation of the pyrimidine ring. For aromatic chlorides, this absorption is typically strong and found in the 850-550 cm⁻¹ region. The exact position of this band can be influenced by the substitution pattern on the aromatic ring.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol outlines the robust and widely accepted Potassium Bromide (KBr) pellet method for obtaining a high-quality FTIR spectrum of a solid sample like this compound. This method ensures that the sample is finely dispersed in an IR-transparent matrix, minimizing light scattering and producing a clear spectrum.[4][5]
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Grinding and Mixing:
-
In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample to a fine powder.[4] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[4]
-
Add 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample until a homogenous mixture is obtained.[6]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[5] This will cause the KBr to flow and form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
First, acquire a background spectrum using a pure KBr pellet to account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorptions from the KBr itself.
-
Then, acquire the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
An alternative and often faster method is Attenuated Total Reflectance (ATR)-FTIR, where the solid powder is simply placed on the ATR crystal and pressure is applied to ensure good contact.[7][8]
Comprehensive Spectrum Analysis and Interpretation
While a high-resolution spectrum for this compound is available from sources such as the NIST WebBook, for illustrative purposes, the following analysis is based on established vibrational frequencies for its constituent functional groups and analogous molecules.[1]
Table of Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |
| ~3450 and ~3350 | Medium-Strong | N-H asymmetric and symmetric stretching (primary amine) | |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretching | [3] |
| ~1620 | Strong | NH₂ scissoring (bending) | [2] |
| ~1580-1400 | Medium-Strong | C=C and C=N ring stretching | |
| ~1350-1250 | Strong | Aromatic C-N stretching | |
| ~850-750 | Strong | C-H out-of-plane bending | |
| ~800-600 | Strong | C-Cl stretching | [3] |
Detailed Interpretation
-
N-H Stretching Region (3500-3300 cm⁻¹): The presence of two distinct peaks in this region is a definitive confirmation of the primary amino group (-NH₂). The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.
-
C-H Stretching Region (3100-3000 cm⁻¹): Weaker absorptions in this area are characteristic of the C-H stretching vibrations of the pyrimidine ring, confirming its aromatic character.
-
Double Bond Region (1650-1400 cm⁻¹): A strong, sharp peak around 1620 cm⁻¹ is attributed to the NH₂ scissoring vibration. This is often followed by a series of medium to strong absorptions corresponding to the C=C and C=N stretching vibrations within the pyrimidine ring.
-
Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of information. A strong band in the 1350-1250 cm⁻¹ range is indicative of the aromatic C-N stretching vibration. The most crucial peak for confirming the substitution pattern is the strong absorption in the 800-600 cm⁻¹ range, which is characteristic of the C-Cl stretching vibration.[3] This, along with the out-of-plane C-H bending vibrations, provides a unique fingerprint for this compound.
Conclusion
The infrared spectrum of this compound provides a rich tapestry of information that, when expertly interpreted, confirms its molecular structure with a high degree of certainty. The characteristic absorptions of the primary amino group, the pyrimidine ring, and the carbon-chlorine bond each appear in their expected regions, collectively validating the identity and integrity of this important pharmaceutical intermediate. The methodologies outlined in this guide provide a robust framework for obtaining and analyzing high-quality FTIR spectra, ensuring the reliability of data crucial for research, development, and quality assurance in the pharmaceutical industry.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. Kintek Press. [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. [Link]
-
KBr Pellet Method. Shimadzu. [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
-
Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. [Link]
-
High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. [Link]
-
Infrared Spectroscopy. University of California, Davis. [Link]
-
Emmeluth, C., Poad, B. L. J., Thompson, C. D., & Bieske, E. J. (2007). Interactions between the chloride anion and aromatic molecules: infrared spectra of the Cl- -C6H5CH3, Cl- -C6H5NH2 and Cl- -C6H5OH complexes. The Journal of Physical Chemistry A, 111(31), 7322–7328. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
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- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-chloropyrimidine
Introduction: The Strategic Importance of 2-Amino-5-arylpyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The 2-amino-5-arylpyrimidine motif, in particular, is of significant interest due to its prevalence in a wide array of biologically active compounds, including kinase inhibitors for oncology, and its utility as a versatile synthetic intermediate. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and highly versatile method for the synthesis of these valuable compounds, enabling the formation of a carbon-carbon bond between 2-amino-5-chloropyrimidine and a variety of aryl or heteroaryl boronic acids.[1][2]
This guide provides a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of the catalyst, ligand, base, and solvent, and offer step-by-step experimental procedures and troubleshooting advice to empower researchers in their synthetic endeavors.
Mechanistic Considerations and the Role of Reaction Components
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[3] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for optimizing the reaction conditions, especially when dealing with challenging substrates like this compound.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides.[4] The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. The electron-donating amino group on the pyrimidine ring can increase the electron density of the C-Cl bond, making this step more challenging compared to electron-deficient aryl halides.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Key Reaction Components
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with this compound.
| Component | Role and Rationale | Recommended Reagents |
| Palladium Precatalyst | The source of the active palladium catalyst. | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | Stabilizes the palladium center, influences its reactivity, and facilitates the elementary steps of the catalytic cycle. For challenging substrates like chloropyrimidines, bulky, electron-rich phosphine ligands are often essential to promote oxidative addition and reductive elimination.[5] | SPhos, XPhos, RuPhos, P(t-Bu)₃ |
| Base | Activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Solubilizes the reactants and catalyst. Aprotic polar solvents, often in combination with water, are commonly used. | 1,4-Dioxane, Toluene, Dimethoxyethane (DME) |
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Palladium Acetate and SPhos
This protocol is recommended for a broad range of arylboronic acids and is particularly effective for challenging couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-arylpyrimidine.
Protocol 2: Procedure using a Pre-formed Catalyst (e.g., Pd(dppf)Cl₂)
This protocol offers convenience and reproducibility by using a stable, commercially available pre-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethoxyethane (DME) or 1,4-Dioxane
-
Water, degassed
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (DME or a mixture of 1,4-dioxane and water) via syringe.
-
Heat the mixture to 80-90 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically by TLC or LC-MS).
-
Cool the reaction to room temperature and work up as described in Protocol 1.
Experimental Workflow
The general workflow for setting up a Suzuki-Miyaura coupling reaction is outlined below.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and suggestions for optimization.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Ensure the base is finely powdered and dry.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃).- Increase the reaction temperature in 10 °C increments. |
| Significant Side Product Formation (e.g., Homocoupling of Boronic Acid) | - Presence of oxygen- Inappropriate catalyst/ligand choice | - Ensure thorough degassing of all solvents and maintain a positive pressure of inert gas.- Use bulky, electron-rich phosphine ligands which can favor cross-coupling over homocoupling. |
| Protodeboronation of the Boronic Acid | - Excess water- High temperature- Strong aqueous base | - Use anhydrous solvents and a carefully controlled amount of water if necessary.- Run the reaction at the lowest effective temperature.- Consider using a non-aqueous base like CsF or a weaker base like K₂CO₃. |
Characterization of 2-Amino-5-arylpyrimidines
The successful synthesis of the desired product should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated product.
By following these detailed protocols and considering the key mechanistic and practical aspects, researchers can confidently and efficiently synthesize a wide range of valuable 2-amino-5-arylpyrimidine derivatives.
References
-
Dolšak, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5698. Available at: [Link]
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Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(15), 2943-2949. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Available at: [Link]
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S. L. Buchwald, et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1846-1861. Available at: [Link]
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Ley, S. V., & Baxendale, I. R. (2017). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 21(9), 1262-1287. Available at: [Link]
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Hussain, M., et al. (2010). ChemInform Abstract: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-—Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ChemInform, 41(32). Available at: [Link]
-
El-Ghanam, A. M. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, (5), 769-774. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-5-substituted Pyrimidines in Medicinal Chemistry
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have made it a focal point in the design of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[1] A prime example of their significance is in the development of inhibitors for Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are frequently overexpressed in various cancers.[2][3][4] The strategic functionalization of the 2-aminopyrimidine core at the 5-position allows for the precise modulation of a compound's steric and electronic profile, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for the construction of C-C and C-N bonds, offering a versatile and efficient means to introduce a wide array of substituents onto the 2-aminopyrimidine nucleus.[5] However, the use of 2-amino-5-chloropyrimidine as a substrate presents a distinct set of challenges. The chloro-substituent is inherently less reactive than its bromo or iodo counterparts in the key oxidative addition step of the catalytic cycle.[6] Furthermore, the electron-donating nature of the 2-amino group can further deactivate the C-Cl bond towards oxidative addition.
This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—for the functionalization of this compound. As a senior application scientist, the following protocols and insights are designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to successfully navigate the intricacies of these powerful transformations.
The Catalytic Cycle: A Unifying Mechanistic Framework
At the heart of these diverse transformations lies a common mechanistic pathway involving a palladium catalyst.[7] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle initiates with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step for less reactive chloroarenes.[8] The subsequent step varies with the reaction type: transmetalation for Suzuki and Sonogashira, or amine coordination and deprotonation for Buchwald-Hartwig amination.[9][10] The cycle concludes with reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[7]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in many kinase inhibitors. The key to successfully coupling the less reactive this compound lies in the selection of a highly active catalyst system capable of facilitating the challenging oxidative addition step.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For electron-rich aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be sluggish. More electron-rich and bulky phosphine ligands, such as the Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), are essential.[11] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that readily undergoes oxidative addition.[12] Pre-formed palladium G3 or G4 precatalysts incorporating these ligands offer excellent reactivity and stability.
-
Base: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective without being overly harsh, which helps to preserve sensitive functional groups.[11]
-
Solvent: A polar aprotic solvent system, often containing water, is typically used. A mixture of 1,4-dioxane and water is a common and effective choice, as it helps to dissolve both the organic and inorganic reagents.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 - 1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).[6]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst system. A common choice would be a combination of Palladium(II) acetate (Pd(OAc)₂) (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%).[6]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), via syringe.[6]
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-arylpyrimidine.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Condition | Rationale / E-E-A-T Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G3/G4) | Buchwald precatalysts are often preferred for their air-stability and high reactivity with aryl chlorides.[11] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are crucial for activating the C-Cl bond.[11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is a reliable choice, offering a good balance of reactivity and functional group tolerance.[11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | The presence of water is often beneficial for the Suzuki reaction.[6] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to overcome the activation barrier for C-Cl bond cleavage.[6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of diverse libraries of N-aryl-2-aminopyrimidines.[7] Similar to the Suzuki coupling, the success of this reaction with this compound hinges on the use of a highly active catalyst system.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical. For coupling with primary and secondary amines, bulky, electron-rich ligands such as XPhos or BrettPhos are highly effective.[8] These ligands facilitate both the oxidative addition and the subsequent reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common and effective choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[9]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Step-by-Step Methodology:
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[13]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Remove the vial from the glovebox and add an anhydrous, degassed solvent (e.g., toluene) under a positive pressure of inert gas.
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 100-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Condition | Rationale / E-E-A-T Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts | Buchwald G3/G4 precatalysts offer high activity and are convenient to use.[14] |
| Ligand | XPhos, BrettPhos, RuPhos | These bulky, electron-rich ligands are essential for coupling with less reactive aryl chlorides.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong base suitable for a wide range of amines.[9] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous, aprotic solvents are required to prevent reaction with the strong base. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 2-amino-5-alkynylpyrimidines, which are valuable intermediates in drug discovery.[1] This reaction typically employs a dual-catalyst system of palladium and copper(I).[15]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[15] The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.[16]
-
Solvent: Polar aprotic solvents like DMF or THF are commonly used.
Detailed Experimental Protocol: Sonogashira Coupling
Step-by-Step Methodology:
-
Reaction Setup: In a reaction flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv). Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Condition | Rationale / E-E-A-T Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for Sonogashira couplings.[10] |
| Copper Co-catalyst | CuI | Essential for the activation of the terminal alkyne.[15] |
| Base | Et₃N, DIPEA, Piperidine | An amine base is required to deprotonate the alkyne.[16] |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents are generally effective. |
| Temperature | Room Temperature to 80 °C | Heating may be required for the less reactive chloro-substrate. |
Heck Reaction: Vinylation of this compound
The Heck reaction allows for the formation of a C-C bond between this compound and an alkene, leading to the synthesis of 2-amino-5-vinylpyrimidines.[17] This reaction is particularly useful for introducing alkenyl moieties that can be further functionalized.
Causality Behind Experimental Choices:
-
Catalyst: Phosphine-free palladium sources like Pd(OAc)₂ are often effective, though phosphine ligands can be used to improve reactivity.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the HX formed.[18]
-
Solvent: High-boiling polar aprotic solvents such as DMF or NMP are typically employed.
Detailed Experimental Protocol: Heck Reaction
Step-by-Step Methodology:
-
Reaction Setup: To a pressure tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the alkene (1.5 equiv) and a high-boiling polar aprotic solvent (e.g., DMF).
-
Reaction: Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-140 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Data Presentation: Heck Reaction Parameters
| Parameter | Recommended Condition | Rationale / E-E-A-T Insights |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Simple palladium salts are often sufficient.[19] |
| Ligand (optional) | PPh₃, P(o-tol)₃ | Can improve catalyst stability and reactivity. |
| Base | K₂CO₃, Et₃N, NaOAc | An inorganic or organic base is required.[18] |
| Solvent | DMF, NMP, DMAc | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100 - 140 °C | High temperatures are generally necessary for Heck reactions with aryl chlorides. |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of novel, biologically active molecules. While the reduced reactivity of the chloro-substituent presents a challenge, the use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has made these transformations increasingly accessible and reliable. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully functionalize this important heterocyclic building block. As the field of catalysis continues to evolve, the development of even more active and robust catalysts will undoubtedly further expand the scope and utility of these reactions in the pursuit of new therapeutics.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. [Link]
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PubMed Central. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
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Wikipedia. (2023). Heck reaction. [Link]
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PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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PubMed. (n.d.). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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ACS Publications. (2008). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. [Link]
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ACS Publications. (2008). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. [Link]
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MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PubMed. (n.d.). The design, synthesis, and biological evaluation of PIM kinase inhibitors. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
PubMed. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. [Link]
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PubMed Central. (n.d.). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]
-
ACS Publications. (2022). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. [Link]
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ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Arkivoc. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Navigating the Synthesis of Substituted Pyrimidines: An Application Guide to the Buchwald-Hartwig Amination of 2-Amino-5-chloropyrimidine
Introduction: The Strategic Importance of 2,5-Diaminopyrimidines
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone of molecular design. Specifically, 2,5-diaminopyrimidine derivatives are privileged structures, appearing in a multitude of biologically active agents, including kinase inhibitors for oncology and antivirals.[1][2][3][4] The controlled and efficient synthesis of these compounds is therefore a critical endeavor. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, offering a direct route to these valuable molecules from readily available precursors like 2-amino-5-chloropyrimidine.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic underpinnings of this transformation, present robust and validated experimental protocols, and offer practical insights gleaned from extensive experience to navigate the challenges and ensure successful and reproducible outcomes.
Mechanism and Key Principles: A Symphony of Catalysis
The Buchwald-Hartwig amination is a complex catalytic process involving a carefully orchestrated series of steps.[5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle is depicted below.
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The 2-Amino-5-chloropyrimidine Scaffold: A Privileged Starting Point for Kinase Inhibitor Synthesis
Introduction: The Enduring Importance of the 2-Aminopyrimidine Moiety in Kinase Inhibition
In the landscape of modern medicinal chemistry, the 2-aminopyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.[2] Consequently, the development of small molecules that can modulate kinase activity is a major focus of drug discovery. The 2-aminopyrimidine core is particularly adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a key interaction for achieving potent inhibition.[1][3]
Among the various substituted 2-aminopyrimidines, 2-amino-5-chloropyrimidine stands out as a versatile and strategically valuable starting material. The chlorine atom at the 5-position provides a reactive handle for the introduction of diverse chemical functionalities through cross-coupling reactions, allowing for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile. This guide provides a detailed overview of synthetic strategies and experimental protocols for the synthesis of kinase inhibitors starting from this compound, aimed at researchers, scientists, and drug development professionals.
Strategic Approaches to Functionalizing the this compound Core
The synthetic utility of this compound lies in the ability to selectively modify different positions of the pyrimidine ring. The primary amino group at the C2-position can be functionalized, and the chlorine atom at the C5-position is amenable to a variety of powerful cross-coupling reactions. The most prevalent and effective strategies for elaborating this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Diagram: Core Synthetic Strategies
Caption: Key synthetic transformations of this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[4] In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl groups at the C5-position, which is crucial for modulating the selectivity and potency of the resulting kinase inhibitors.[5]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and ligand is critical for an efficient reaction, especially with a relatively less reactive aryl chloride.[4] Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective as they are stable and promote the catalytic cycle.[6] The dppf ligand helps to stabilize the palladium center and facilitate both oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used as they are effective and generally do not interfere with other functional groups.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is often employed. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and can accelerate the reaction.[4] Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (3-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 5-aryl-2-aminopyrimidine.
Table: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 92 | [7] |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ (2/4) | K₃PO₄ | Toluene | 100 | 78 | [5] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8] This reaction is particularly valuable for synthesizing 2,5-diaminopyrimidine derivatives, which are key scaffolds in a number of potent kinase inhibitors, including those targeting Bruton's tyrosine kinase (Btk).[9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination of aryl chlorides often relies on the use of specialized phosphine ligands that can promote the challenging oxidative addition step.[10] Bulky, electron-rich ligands such as Xantphos or BrettPhos are commonly employed as they facilitate the formation of the active Pd(0) catalyst and stabilize the intermediates in the catalytic cycle.[10][11]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and generate the active aminating agent. Sodium tert-butoxide (NaOtBu) is a common choice.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to solubilize the reactants.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong base like sodium tert-butoxide (1.4 eq.) in a dry reaction vessel.
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and the phosphine ligand (e.g., Xantphos, 4-8 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture with stirring to a temperature of 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired 2,5-diaminopyrimidine derivative.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Application in the Synthesis of Specific Kinase Inhibitors
The methodologies described above have been successfully applied to the synthesis of a variety of kinase inhibitors.
Example: Synthesis of an EGFR Inhibitor Precursor
Many Epidermal Growth Factor Receptor (EGFR) inhibitors feature a substituted anilino group at the C4-position and a diverse group at the C5-position of a pyrimidine core.[12][13] While the starting material in this guide is this compound, the principles of Suzuki coupling are directly applicable to related chloropyrimidines used in EGFR inhibitor synthesis.
Example: Synthesis of a CDK Inhibitor Scaffold
Cyclin-dependent kinase (CDK) inhibitors often utilize the 2-aminopyrimidine scaffold.[14][15] For instance, a series of potent CDK1 and VEGFR-2 inhibitors were synthesized from 2-amino-4-aryl-5-chloropyrimidines.[14] The aryl group at C4 can be introduced via a Suzuki coupling with a corresponding boronic acid, and the 2-amino group can be further functionalized.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The strategic application of modern cross-coupling methodologies, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides a powerful toolkit for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents. The continued development of more efficient and selective catalytic systems will further enhance the utility of this important scaffold in the ongoing quest for new and improved kinase inhibitors.
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Application Notes and Protocols for the Utilization of 2-Amino-5-chloropyrimidine in Antiviral Drug Discovery
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of antiviral drugs.[1][2] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets makes it an ideal framework for designing enzyme inhibitors and receptor modulators.[1] Pyrimidine derivatives are known to target various stages of the viral life cycle, from entry to replication, by inhibiting key viral enzymes like polymerases or proteases.[3]
Among the vast array of pyrimidine-based building blocks, 2-Amino-5-chloropyrimidine stands out as a particularly versatile and strategic starting material for the synthesis of novel antiviral candidates.[4] The presence of three distinct functional handles—an amino group, a chloro substituent, and the pyrimidine ring itself—allows for the systematic and combinatorial exploration of chemical space to generate libraries of diverse compounds for antiviral screening. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the discovery of new antiviral agents.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a laboratory setting.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃ | [5][6] |
| Molar Mass | 129.55 g/mol | [5][6] |
| Appearance | Solid | [7] |
| Melting Point | 235-238 °C (lit.) | [5][7] |
| Functional Groups | Amino, Chloro | [7] |
Handling and Safety Precautions
This compound, like many halogenated heterocyclic compounds, requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[6]
-
First Aid:
Core Synthetic Strategies for Library Development
The strategic functionalization of the this compound scaffold is key to generating a diverse library of compounds for antiviral screening. The two primary reactive sites for derivatization are the amino group at the 2-position and the chloro group at the 5-position. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
Workflow for Library Synthesis
Caption: Synthetic workflow for creating diverse pyrimidine libraries.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the chloropyrimidine with a boronic acid or ester.[9] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.
Objective: To synthesize a library of 5-aryl-2-aminopyrimidines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[9]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[9]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[10]
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3-5 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[11][12] This protocol can be applied to the 2-amino position for further derivatization after an initial Suzuki coupling at the 5-position.
Objective: To synthesize N-aryl-5-aryl-2-aminopyrimidines.
Materials:
-
5-Aryl-2-aminopyrimidine (from Protocol 1)
-
Aryl halide or triflate (1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)[13]
-
Base (e.g., NaOtBu, 1.4 equivalents)[13]
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add the 5-aryl-2-aminopyrimidine (1.0 equiv.), aryl halide (1.1 equiv.), and NaOtBu (1.4 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and Xantphos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Case Study: Discovery of a Novel Anti-Influenza Agent
While many pyrimidine derivatives show promise, this case study illustrates a plausible discovery pathway for a novel anti-influenza agent derived from this compound, based on established synthetic and screening methodologies.
A research team synthesized a focused library of 5-aryl-2-aminopyrimidines using the Suzuki-Miyaura coupling protocol. The rationale was to explore the effect of different aromatic substituents at the 5-position on antiviral activity against influenza A virus. One of the synthesized compounds, designated as PYR-123 , featuring a 4-fluorophenyl group at the 5-position, demonstrated promising initial activity in a high-throughput screen.
Further structure-activity relationship (SAR) studies were conducted by modifying the 2-amino group of PYR-123 using the Buchwald-Hartwig amination protocol. This led to the discovery of PYR-123-N-Aryl , which exhibited significantly enhanced potency and a favorable selectivity index.
Mechanism of Action Hypothesis: Based on the structural similarity to other known antiviral pyrimidines, it is hypothesized that these compounds may inhibit the influenza virus RNA-dependent RNA polymerase, a key enzyme in viral replication.[14] Inhibition of pyrimidine biosynthesis is another potential mechanism, as this has been shown to have broad-spectrum antiviral effects.[15]
Protocols for Antiviral Evaluation
Once a library of this compound derivatives has been synthesized, a systematic evaluation of their antiviral activity and cytotoxicity is essential.
Workflow for Antiviral Compound Evaluation
Caption: Workflow for evaluating the antiviral activity of synthesized compounds.
Protocol 3: Cytotoxicity Assay (CC50 Determination)
Before assessing antiviral efficacy, it is crucial to determine the concentration at which the compounds are toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter.[14]
Objective: To determine the CC50 of the synthesized compounds in a relevant cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza).
Method: MTT Assay[14]
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.[14]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include a "cell control" (medium only) and a "blank control" (medium without cells).[14]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value using non-linear regression analysis.[14]
Protocol 4: Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a common primary screening method to evaluate the ability of compounds to protect cells from virus-induced death.
Objective: To screen the compound library for antiviral activity against a specific virus.
Procedure:
-
Plate host cells in 96-well plates and incubate until confluent.
-
Prepare serial dilutions of the test compounds.
-
Add the compound dilutions to the cells and incubate for a short period.
-
Infect the cells with a dilution of the virus known to cause 100% CPE within 48-72 hours. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubate the plates until the virus control wells show complete CPE.
-
Remove the medium and stain the remaining viable cells with a solution like crystal violet.
-
Wash the plates to remove excess stain and allow them to dry.
-
Visually or spectrophotometrically assess the level of cell protection in the treated wells compared to the controls. The 50% effective concentration (EC50) is the concentration of the compound that inhibits 50% of the viral CPE.
Protocol 5: Plaque Reduction Assay
The plaque reduction assay is considered the gold standard for quantifying the infectivity of lytic viruses and is used to confirm the antiviral activity of hit compounds from primary screens.[4]
Objective: To accurately determine the EC50 of hit compounds.
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers for 1 hour to allow for viral adsorption.
-
During the infection period, prepare an overlay medium (e.g., containing agarose or methylcellulose) with serial dilutions of the test compound.
-
After adsorption, remove the virus inoculum and add the compound-containing overlay medium.[4]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells with a fixative solution (e.g., 10% formaldehyde).
-
Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones where cells have been lysed.[4]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the potency and selectivity of the synthesized compounds.
Key Parameters
| Parameter | Definition | Significance |
| CC50 | 50% Cytotoxic Concentration | The concentration of the compound that reduces cell viability by 50%. A higher CC50 is desirable. |
| EC50 | 50% Effective Concentration | The concentration of the compound that inhibits 50% of viral activity (e.g., CPE or plaque formation). A lower EC50 is desirable. |
| SI | Selectivity Index (CC50/EC50) | A measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity. An SI ≥ 10 is generally considered promising.[14] |
The EC50 and CC50 values are typically calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis software.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the discovery of novel antiviral agents. The synthetic protocols outlined in this document, particularly the strategic use of palladium-catalyzed cross-coupling reactions, enable the efficient generation of diverse chemical libraries. When coupled with a robust in vitro screening cascade, including cytotoxicity and antiviral assays, this approach provides a powerful platform for identifying promising hit compounds. Future efforts in this area should focus on exploring a wider range of substituents at both the 2 and 5-positions, as well as investigating the potential for these compounds to act as broad-spectrum antiviral agents.
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The Strategic Application of 2-Amino-5-chloropyrimidine in the Synthesis of Targeted Anticancer Agents
Introduction: The Versatility of the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of nucleic acids. This inherent biological relevance has rendered the pyrimidine scaffold a privileged structure in medicinal chemistry, particularly in the development of novel anticancer therapeutics.[1][2][3] Its ability to form key hydrogen bonding interactions with protein kinase targets has led to the development of a multitude of kinase inhibitors.[2] Among the various functionalized pyrimidines, 2-Amino-5-chloropyrimidine stands out as a versatile and highly valuable starting material for the synthesis of a new generation of targeted anticancer agents.[4][5] This guide provides an in-depth exploration of the application of this compound in the synthesis of potent kinase inhibitors, complete with detailed protocols and an analysis of their mechanism of action.
Core Synthetic Strategies: Leveraging the Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its substituents. The chlorine atom at the 5-position provides a handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position can be a site for further derivatization or can participate in crucial binding interactions with biological targets.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the elaboration of the this compound core. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents, which is critical for tuning the pharmacological properties of the resulting compounds.[6][7][8]
-
Suzuki-Miyaura Coupling: This reaction is instrumental in forming carbon-carbon bonds, allowing for the synthesis of 2-amino-5-aryl-pyrimidines. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the less reactive chloropyrimidine substrate.[9]
-
Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various anilines and other amino groups at the 5-position. This is a key step in the synthesis of many kinase inhibitors where an aniline moiety is required for binding to the hinge region of the kinase.[8][10][11]
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] this compound has been successfully employed in the synthesis of inhibitors for several important cancer-related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Aurora Kinases.[1][2][4]
Dual VEGFR-2/CDK1 Inhibitors
A series of 2-amino-4-aryl-5-chloropyrimidine analogues have been identified as potent dual inhibitors of VEGFR-2 and CDK1.[4] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[12][13][14] CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[15][16][17] The dual inhibition of these two targets represents a promising strategy for cancer treatment.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The 2-amino-4-aryl-5-chloropyrimidine derivatives exert their anticancer effects by simultaneously targeting two critical cellular processes: angiogenesis and cell cycle progression.
Caption: Dual inhibition of VEGFR-2 and CDK1 pathways.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-amino-4-aryl-5-chloropyrimidine Analogues
This protocol describes a general method for the synthesis of 2-amino-4-aryl-5-chloropyrimidine derivatives via a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Amino-4,5-dichloropyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.2 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2-amino-4,5-dichloropyrimidine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
In a separate flask, prepare a solution of palladium(II) acetate and XPhos in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by a mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-aryl-5-chloropyrimidine.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-(substituted amino)-pyrimidine Derivatives
This protocol provides a rapid and efficient method for the synthesis of 2-amino-4-(substituted amino)-pyrimidine derivatives using microwave irradiation.[5]
Materials:
-
2-Amino-4,5-dichloropyrimidine (or a similar 2-amino-4-chloropyrimidine derivative)
-
Substituted amine (1.0 equivalent)
-
Triethylamine (TEA)
-
Anhydrous propanol
Procedure:
-
In a microwave reaction vial, dissolve 2-amino-4,5-dichloropyrimidine in anhydrous propanol.
-
Add the substituted amine to the vial, followed by triethylamine.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
Quantitative Data: In Vitro Anticancer Activity
The synthesized 2-amino-4-aryl-5-chloropyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values are key indicators of a compound's potency.
| Compound ID | Target(s) | Cancer Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
| Derivative 1 | VEGFR-2/CDK1 | HCT116 (Colon) | Not specified | [4] |
| Derivative 2 | VEGFR-2/CDK1 | A549 (Lung) | Not specified | [4] |
| Compound 6 | Not specified | HCT116 (Colon) | 89.24 ± 1.36 | [5] |
| Compound 6 | Not specified | MCF7 (Breast) | 89.37 ± 1.17 | [5] |
| Compound 13 | Aurora A | NCI-H446 (SCLC) | < 0.2 | [1][18] |
| Compound 11 | EGFR/VEGFR-2 | HepG2 (Liver) | 0.99 | [19][20] |
| Compound 4 | EGFR/VEGFR-2 | MCF-7 (Breast) | 0.57 | [19][20] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in the synthesis of targeted anticancer agents, particularly kinase inhibitors. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, has enabled the rapid generation of diverse libraries of pyrimidine derivatives with potent and selective anticancer activity. The development of dual inhibitors targeting multiple oncogenic pathways, as exemplified by the VEGFR-2/CDK1 inhibitors, represents a promising avenue for future research. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of even more effective and safer anticancer therapeutics.
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Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters.
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry.
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
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Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences.
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry.
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Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry.
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
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Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate.
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Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed.
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In-vitro anticancer activity. ResearchGate.
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Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC.
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Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC.
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI.
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Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. PubMed.
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Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
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Inhibition Properties of Some Pyrimidine Derivatives as Anticancer Agents on Glutathione S-Transferase. ResearchGate.
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI.
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC.
-
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC.
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in vitro testing of 6-Amino-3-chloropyridazine derivatives against cancer cell lines. Benchchem.
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Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
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Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI.
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC.
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. NIH.
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC.
-
Process for preparing 2-amino-5-chloropyridine. Google Patents.
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central.
-
Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. PubMed.
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Application Note & Protocol: Palladium-Catalyzed N-Arylation of 2-Amino-5-chloropyrimidine
Introduction: The Significance of N-Aryl Aminopyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably kinase inhibitors like Imatinib.[1] The strategic N-arylation of this moiety allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's pharmacological profile. The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for constructing these critical C-N bonds, offering significant advantages over traditional methods that often require harsh conditions and suffer from limited substrate scope.[2][3]
This document provides a comprehensive, field-proven protocol for the N-arylation of 2-amino-5-chloropyrimidine with a variety of aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance for troubleshooting and optimization.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The N-arylation of this compound is achieved via a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[2][4] This transformation involves the formation of a carbon-nitrogen bond between the amino group of the pyrimidine and an aryl halide. The reaction is facilitated by a palladium catalyst, a phosphine ligand, and a base.
The catalytic cycle can be summarized in three key steps:[3][5]
-
Oxidative Addition: A low-valent Palladium(0) species, generated in situ, undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[5][6]
-
Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[4]
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl-2-amino-5-chloropyrimidine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as Xantphos, are particularly effective.[7][8] The wide "bite angle" of Xantphos promotes the crucial reductive elimination step and helps to stabilize the catalytically active species.[7][9]
Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Aryl Bromide | ≥98% | Commercially Available | Substrate scope can be explored. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert gas. |
| Xantphos | ≥98% | Commercially Available | Air-sensitive, handle under inert gas. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Highly hygroscopic, handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Schlenk Flask or Microwave Vial | - | - | Must be oven-dried before use. |
| Magnetic Stir Bar | - | - | - |
| Inert Gas Supply | High Purity N₂ or Ar | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Causality Note: The base is crucial for deprotonating the aminopyrimidine, which facilitates its coordination to the palladium center. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this purpose.
-
-
Add anhydrous toluene (5 mL) via syringe.
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
Work-up and Purification:
-
Quench the reaction by carefully adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The identity and purity of the final N-arylated product should be confirmed by standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: Buchwald-Hartwig N-arylation catalytic cycle.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive catalyst- Impure reagents/solvents- Insufficient base- Reaction not at temperature | - Use a pre-catalyst or ensure Pd(OAc)₂ is from a fresh bottle.- Use anhydrous solvents and high-purity reagents.- Ensure the base is fresh and handled under inert conditions.- Verify the temperature of the oil bath. |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water- Non-optimal ligand-to-metal ratio | - Ensure all glassware is dry and solvents are anhydrous.- Optimize the ligand-to-palladium ratio (typically 1.5:1 to 2:1). |
| Difficulty in purification | - Complex reaction mixture- Product instability on silica | - Try a different solvent system for extraction and chromatography.- Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
Safety Precautions
-
Palladium Compounds: Palladium salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide: This is a corrosive and moisture-sensitive reagent. Always handle it in a glovebox or under a stream of inert gas.
-
Solvents: Toluene is flammable and has associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressurized Vials: When heating sealed vials, always use a blast shield.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2021). New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes. Organometallics. Retrieved from [Link]
-
Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Retrieved from [Link]
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one-pot synthesis of 2-aminopyrimidine derivatives
An Application Guide to the One-Pot Synthesis of 2-Aminopyrimidine Derivatives
Authored by a Senior Application Scientist
Introduction: The Central Role of 2-Aminopyrimidines in Modern Chemistry
The 2-aminopyrimidine scaffold is a privileged heterocyclic motif that forms the structural core of a vast array of biologically active molecules. Its significance is underscored by its presence in numerous FDA-approved drugs, including the kinase inhibitors Imatinib and Palbociclib, which are pivotal in cancer therapy.[1] Beyond oncology, derivatives of 2-aminopyrimidine have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][2] The versatility of this scaffold makes it a cornerstone in medicinal chemistry and drug development programs.
Traditionally, the synthesis of substituted pyrimidines involved multi-step procedures that were often time-consuming, resource-intensive, and generated significant chemical waste. The advent of one-pot, multicomponent reactions (MCRs) has revolutionized this field.[3][4] MCRs offer a paradigm shift by combining three or more reactants in a single reaction vessel to construct complex molecules in a highly efficient and atom-economical manner.[5] This approach not only streamlines the synthetic process but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption.
This technical guide provides detailed protocols and expert insights into two robust and widely adopted one-pot methodologies for the synthesis of 2-aminopyrimidine derivatives. We will explore the classic condensation reaction involving chalcones and guanidine, presenting both conventional and microwave-assisted protocols. Additionally, we will cover a modern three-component approach utilizing ketones and arylacetylenes. The causality behind experimental choices, detailed reaction mechanisms, and troubleshooting advice are provided to ensure reproducible and successful implementation in the laboratory.
Strategic Approach 1: Chalcone-Guanidine Condensation
This is arguably the most common and versatile method for synthesizing 4,6-diaryl-substituted 2-aminopyrimidines. The reaction is a base-catalyzed condensation of an α,β-unsaturated ketone (chalcone) with guanidine, which serves as the N-C-N building block for the pyrimidine ring.[6][7][8]
Underlying Mechanism: A Stepwise Annulation
The reaction proceeds via a well-established mechanism involving nucleophilic attack followed by cyclization and dehydration.[9]
-
Michael Addition: The reaction is initiated by a base (e.g., OH⁻) which deprotonates one of the amino groups of guanidine, enhancing its nucleophilicity. This activated guanidine then undergoes a conjugate (Michael) addition to the β-carbon of the chalcone's α,β-unsaturated system.
-
Intramolecular Cyclization: The resulting enolate intermediate undergoes a proton transfer. Subsequently, an intramolecular cyclization occurs where another amino group of the guanidine moiety attacks the carbonyl carbon of the original chalcone.
-
Dehydration & Aromatization: This cyclization forms a dihydropyrimidine intermediate. The reaction is driven to completion by the elimination of a water molecule, leading to the formation of the stable, aromatic 2-aminopyrimidine ring.
Caption: Reaction mechanism for the synthesis of 2-aminopyrimidines from chalcones.
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a standard procedure using conventional heating. It is reliable and does not require specialized equipment beyond standard laboratory glassware.
Materials and Reagents:
-
Substituted Chalcone (1.0 mmol)
-
Guanidine Hydrochloride (1.2 mmol)[10]
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 mmol)
-
Ethanol (95%), 15-20 mL
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
TLC plates (silica gel), appropriate mobile phase (e.g., Hexane:Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol) and guanidine hydrochloride (1.2 mmol).[6]
-
Solvent and Base Addition: Add 15 mL of ethanol to the flask. While stirring, add potassium hydroxide (2.0 mmol) to the suspension.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[8]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of crushed ice/cold water.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aminopyrimidine derivative.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis offers a significant acceleration of reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[11]
Materials and Reagents:
-
Substituted Chalcone (1.0 mmol)
-
Guanidine Hydrochloride (1.2 mmol)
-
Sodium Hydroxide (2.0 mmol)
-
Ethanol or Dimethylformamide (DMF), 5 mL
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Step-by-Step Procedure:
-
Vial Preparation: In a 10 mL microwave process vial, combine the substituted chalcone (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium hydroxide (2.0 mmol).[11]
-
Solvent Addition: Add 5 mL of ethanol. Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C for 5-15 minutes.[11] The reaction pressure will typically range from 5-10 bar.
-
Cooling and Work-up: After the irradiation is complete, the vial is cooled to room temperature (typically via a compressed air stream in the instrument).
-
Isolation: Carefully open the vial and pour the contents into 50 mL of cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. If necessary, recrystallize from ethanol to obtain the purified product.
Data Presentation: Conventional vs. Microwave Synthesis
The advantages of MAOS are clearly demonstrated by comparing key reaction parameters.
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional | 80 | 4-6 hours | 70-85 | [8] |
| 2 | Microwave | 120 | 5-15 min | 85-95 | [11][12] |
Expert Insights & Causality:
-
Choice of Base: A strong base like KOH or NaOH is crucial. Its primary role is to deprotonate guanidine hydrochloride to the free guanidine base, which is the active nucleophile. An excess is used to ensure the reaction goes to completion.
-
Solvent Selection: Ethanol is a common choice as it effectively dissolves the reactants at reflux temperature and is a polar solvent suitable for microwave heating. DMF can be used for less soluble substrates.
-
Guanidine Source: Guanidine is a strong base and is commercially available as a more stable salt, typically the hydrochloride or nitrate.[10] The in situ generation of the free base is a standard and cost-effective practice.
-
Self-Validation: The protocol is self-validating through consistent monitoring. The disappearance of the chalcone spot (often colored) and the appearance of a new, more polar product spot on TLC confirms the reaction's progress. Final structure confirmation relies on standard analytical techniques like NMR, IR, and Mass Spectrometry.[6][7]
Strategic Approach 2: Three-Component Synthesis from Ketones, Arylacetylenes, and Guanidine
This powerful one-pot method allows for the synthesis of highly substituted 2-aminopyrimidines from readily available ketones, arylacetylenes, and guanidine.[13] The reaction is typically catalyzed by a strong base in a polar aprotic solvent.
Principle and Workflow
This reaction assembles the pyrimidine core by combining three components in a single step. The ketone provides two carbon atoms, the acetylene provides two carbons, and guanidine provides the three heteroatoms. The specific regiochemistry and substitution pattern of the final product are determined by the structures of the starting materials.
Caption: General workflow for the one-pot three-component synthesis.
Protocol 3: KOBut-Catalyzed Synthesis
This protocol is based on the work of Trofimov and colleagues and demonstrates a robust method for constructing diverse 2-aminopyrimidines.[13]
Materials and Reagents:
-
Ketone (e.g., Acetophenone, Cyclohexanone) (1.0 mmol)
-
Arylacetylene (e.g., Phenylacetylene) (1.0 mmol)
-
Guanidine Hydrochloride (1.5 mmol)
-
Potassium tert-butoxide (KOBut) (3.0 mmol)
-
Dimethyl sulfoxide (DMSO), 3 mL
-
Schlenk flask or sealed vial, magnetic stirrer, heating source
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, suspend guanidine hydrochloride (1.5 mmol) and potassium tert-butoxide (3.0 mmol) in 3 mL of DMSO.
-
Initial Stirring: Stir this mixture at room temperature for 10 minutes to generate the free guanidine base.
-
Substrate Addition: To the suspension, add the ketone (1.0 mmol) followed by the arylacetylene (1.0 mmol) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Stir the reaction at this temperature for the specified time (typically 3-5 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into 30 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
This method demonstrates broad applicability with various ketones and acetylenes.
| Entry | Ketone | Arylacetylene | Yield (%) | Reference |
| 1 | Acetophenone | Phenylacetylene | 75 | [13] |
| 2 | Propiophenone | Phenylacetylene | 71 | [13] |
| 3 | Cyclohexanone | Phenylacetylene | 80 | [13] |
| 4 | Acetone | Phenylacetylene | 65 | [13] |
Expert Insights & Causality:
-
Catalytic System: The KOBut/DMSO system is highly effective. KOBut is a strong, non-nucleophilic base that facilitates several key steps, including the deprotonation of guanidine and potentially the ketone to form an enolate. DMSO is a polar aprotic solvent that effectively solvates the ionic intermediates.
-
Aromatization Pathway: The final aromatization of the dihydropyrimidine intermediate can occur through different pathways. Depending on the ketone substrate, this can involve the loss of a hydrogen molecule or even the elimination of a larger fragment like methylbenzene.[13] This is a critical consideration when planning the synthesis of a specific target molecule.
-
Trustworthiness: The reliability of this protocol is established by its broad substrate scope. The ability to successfully use dialkyl, aryl alkyl, and cyclic ketones demonstrates the method's robustness and versatility in generating a library of compounds for screening.
General Experimental and Safety Considerations
-
Reagent Purity: All one-pot reactions are sensitive to the purity of starting materials. Use freshly distilled or high-purity grade solvents and reagents for best results.
-
Inert Atmosphere: For reactions sensitive to air or moisture, such as the KOBut-catalyzed protocol, the use of an inert atmosphere (N₂ or Ar) is essential to prevent side reactions and catalyst deactivation.
-
Characterization: Unambiguous characterization of the final products is paramount. Standard techniques include ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm the proposed structure.
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong bases like KOH and KOBut are corrosive and should be handled with care.
Conclusion
The represents a highly efficient, versatile, and modern approach to accessing this vital class of heterocyclic compounds. The chalcone-based condensation, particularly when enhanced with microwave assistance, provides rapid access to 4,6-diaryl derivatives. For greater structural diversity, the three-component coupling of ketones, acetylenes, and guanidine offers a powerful alternative. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in these protocols, researchers in academia and industry can effectively leverage these methods to accelerate discovery in drug development and materials science.
References
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Schmidt, E. Y., Tatarinova, I. V., Protsuk, N. I., Ushakov, I. A., & Trofimov, B. A. (2018). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 83(15), 8346–8356. [Link]
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Qureshi, F., Nawaz, M., Hisaindee, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. [Link]
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ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. [Link]
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Wang, X., Li, G., & Li, Y. (2013). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry, 15(4), 939-946. [Link]
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Levy, M., & Miller, S. L. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(3-5), 297-306. [Link]
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Qureshi, F., Nawaz, M., Hisaindee, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
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El-Gaber, M. N., Hussein, A. M., & El-Hag, A. A. (2018). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molecules, 23(11), 2939. [Link]
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ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. [Link]
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TSI Journals. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. [Link]
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ResearchGate. (n.d.). Multicomponent synthesis of 2-aminopyridines 2a-l. [Link]
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Asian Journal of Chemistry. (2003). Synthesis and Antibacterial Activity of Chalcone and 2-Amino Pyrimidine and Their Related Compound. [Link]
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ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. [Link]
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ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. [Link]
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Wikipedia. (n.d.). Biginelli reaction. [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
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Slideshare. (n.d.). BIGINELLI REACTION. [Link]
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Awasthi, M. G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 26(2), 239-250. [Link]
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Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(5), 1332. [Link]
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Lee, H., & Wical, B. (2012). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. Organic & Biomolecular Chemistry, 10(15), 2933-2936. [Link]
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Baseer, M. A., et al. (2019). Synthesis, characterisation and antimicrobial activity of some pyrimidine derivatives from chalcones. World Journal of Pharmaceutical Research, 8(8), 1145-1152. [Link]
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Organ, M. G., et al. (2006). Efficient one-pot, two-step, microwave-assisted procedure for the synthesis of polysubstituted 2-aminoimidazoles. Organic Letters, 8(25), 5781-5784. [Link]
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Qureshi, F., Nawaz, M., Hisaindee, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(12), 104366. [Link]
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ResearchGate. (n.d.). Synthesis and antibacterial activity of chalcone and 2-amino pyrimidine and their related compound. [Link]
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Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
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Kumar, A., et al. (2017). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 7(57), 35919-35924. [Link]
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Wessjohann, L. A., et al. (2009). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 5, 59. [Link]
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ResearchGate. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
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Letters in Applied NanoBioScience. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. [Link]
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Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]
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Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
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Wang, Y., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 13735. [Link]
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Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
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Katritzky, A. R., & Rogers, J. W. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(6), 102-109. [Link]
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Semantic Scholar. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
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PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]
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The Art of the Bond: A Senior Application Scientist's Guide to the Suzuki-Miyaura Coupling of 2-Amino-5-chloropyrimidine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-5-arylpyrimidines
In the landscape of modern medicinal chemistry and drug discovery, the 2-aminopyrimidine scaffold is a cornerstone.[1] This privileged structure is a key component in a multitude of clinically significant therapeutics, including kinase inhibitors for oncology and antiviral agents.[2][3][4] The ability to strategically append aryl groups at the 5-position of this core unlocks vast chemical space, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5]
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging this critical carbon-carbon bond.[6][7] Its operational simplicity, broad functional group tolerance, and the commercial availability of a diverse array of arylboronic acids make it an indispensable tool. However, the coupling of 2-amino-5-chloropyrimidine is not without its nuances. The presence of the amino group can lead to catalyst inhibition, and the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts necessitates a carefully optimized catalytic system.[8]
This comprehensive guide, designed from the perspective of a senior application scientist, moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, provides robust, field-tested protocols, and offers insights into troubleshooting and optimization, empowering you to confidently and successfully synthesize these valuable 2-amino-5-arylpyrimidine derivatives.
The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed process that elegantly orchestrates the formation of a new C-C bond.[6][9] The reaction proceeds through a well-established catalytic cycle, which is initiated by the active Pd(0) species.[7] Understanding these fundamental steps is paramount for rational troubleshooting and optimization.
The catalytic cycle consists of three primary stages:
-
Oxidative Addition: The cycle begins with the insertion of the catalytically active Pd(0) complex into the carbon-chlorine bond of the this compound. This step forms a new Pd(II) intermediate.[6][7] The reactivity of the C-Cl bond, being less favorable for oxidative addition than C-Br or C-I bonds, often requires more electron-rich and sterically demanding phosphine ligands on the palladium to facilitate this key step.
-
Transmetalation: In this stage, the aryl group from the arylboronic acid is transferred to the palladium center. This process is activated by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the exchange of the chloride ligand on the palladium for the aryl group from the boron reagent.[7][10]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments—the pyrimidine and the aryl group—are eliminated from the palladium center, forming the desired C-C bond of the 2-amino-5-arylpyrimidine product. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data-Driven Protocol Design: Representative Reaction Conditions
While the exact conditions for this compound must be optimized, a survey of the literature for structurally similar, challenging heterocyclic chlorides provides a robust starting point.[11] The use of bulky, electron-rich phosphine ligands such as SPhos is often critical for achieving high yields, as they promote the challenging oxidative addition step and are less prone to inhibition by the basic aminopyrimidine substrate.[12][13]
| Component | Example 1 | Example 2 | Example 3 | Rationale & Key Considerations |
| Palladium Source | SPhos Pd G2 (precatalyst) | Pd₂(dba)₃ | Pd(PPh₃)₄ | Precatalysts like SPhos G2 offer air-stability and rapid generation of the active Pd(0) species. Pd₂(dba)₃ is a common source of Pd(0). Pd(PPh₃)₄ can be effective but may require higher temperatures for chlorides.[2][11][14] |
| Ligand | (Integral to precatalyst) | SPhos | (Integral to catalyst) | Bulky dialkylbiaryl phosphines (e.g., SPhos) are highly effective for coupling aryl chlorides and are not inhibited by aminopyrimidines.[13] |
| Base | K₃PO₄ (Potassium Phosphate) | K₃PO₄ | K₂CO₃ (Potassium Carbonate) | K₃PO₄ is a strong base often effective for challenging couplings. K₂CO₃ is a milder, common alternative. The choice of base is crucial for activating the boronic acid.[11][13] |
| Solvent System | 1,4-Dioxane / Water (4:1) | 1,4-Dioxane / Water (5:1) | THF | A mixture of an organic solvent and water is typical, aiding in the dissolution of both the organic reagents and the inorganic base.[11][14][15] |
| Temperature | 100 °C | 100 °C | 50-65 °C | Higher temperatures are often required for less reactive aryl chlorides to drive the oxidative addition step to completion.[11][14][15] |
| Reactant Ratio | 1.2 - 1.5 equiv. Arylboronic Acid | 1.2 equiv. Arylboronic Acid | 1.5 equiv. Arylboronic Acid | A slight excess of the boronic acid is standard practice to ensure complete consumption of the limiting halide. |
Gold-Standard Experimental Protocol
This protocol is designed as a robust and reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vessel. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Catalyst Preparation (Pre-mixing): In a separate, small vial under an inert atmosphere, dissolve the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane. Stir for 5-10 minutes. This pre-formation of the active catalyst can improve reaction consistency.
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the main reaction flask via syringe. Then, add the pre-mixed catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-arylpyrimidine.
Caption: A generalized workflow for the Suzuki coupling experiment.
Best Practices and Troubleshooting
-
Causality of Ligand Choice: The amino group of the pyrimidine can coordinate to the palladium center, acting as a potential catalyst poison.[8] Bulky, electron-rich dialkylbiarylphosphine ligands like SPhos create a sterically hindered environment around the palladium, which disfavors this inhibitory coordination and promotes the desired catalytic cycle.[13]
-
The Role of Water: While seemingly counterintuitive in organometallic chemistry, the presence of water is often beneficial. It helps to dissolve the inorganic base (e.g., K₃PO₄) and can facilitate the crucial transmetalation step. However, excessive water can promote competitive protodeboronation (hydrolysis) of the boronic acid.[9] The optimal solvent ratio (e.g., 4:1 dioxane:water) is a balance between these factors.
-
Troubleshooting Low Yields:
-
Inactive Catalyst: Ensure the inert atmosphere is rigorously maintained. Oxygen can deactivate the Pd(0) catalyst. Using precatalysts or the pre-mixing technique described can ensure consistent catalyst activation.
-
Boronic Acid Decomposition: Arylboronic acids, especially heteroarylboronic acids, can be unstable and undergo protodeboronation under the reaction conditions.[9] If this is suspected, consider using a boronate ester (e.g., a pinacol ester) which can exhibit greater stability.
-
Insufficient Reactivity: If the reaction stalls, a higher temperature or a switch to a more active catalyst system (e.g., a different Buchwald ligand or an N-heterocyclic carbene (NHC) based catalyst) may be required.[10]
-
-
Purification Challenges: The basic amino group on the product can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this issue by neutralizing acidic sites on the silica.
By understanding the fundamental principles and leveraging these robust protocols and troubleshooting insights, researchers can effectively harness the power of the Suzuki-Miyaura coupling to synthesize a diverse array of 2-amino-5-arylpyrimidines, accelerating the journey of drug discovery and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Available from: [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Available from: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). Available from: [Link]
-
ResearchGate. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. (2025). Available from: [Link]
-
PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025). Available from: [Link]
-
PubMed Central. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). Available from: [Link]
-
PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-—Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. (2025). Available from: [Link]
-
PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Available from: [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Available from: [Link]
-
ResearchGate. Drugs containing 2-aminopyrimidine motif on the market. Available from: [Link]
-
PubMed. Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity. (2016). Available from: [Link]
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- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Regioselective Functionalization of 2-Amino-5-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] Its ability to engage in multiple hydrogen bonding interactions as both a donor and acceptor, coupled with its bioisosteric relationship to other aromatic systems, makes it an invaluable component in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics. 2-Amino-5-chloropyrimidine, a readily available and versatile building block, offers a strategic entry point for the synthesis of complex molecular architectures. The chlorine atom at the C-5 position serves as a reliable handle for regioselective functionalization, enabling the introduction of diverse substituents crucial for modulating potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the principal strategies for the regioselective functionalization of this compound, with a focus on field-proven palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section is designed to offer not just a protocol, but a deeper understanding of the underlying principles that govern reactivity and selectivity, empowering researchers to adapt and innovate in their synthetic endeavors.
Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[2] In the context of this compound, this reaction facilitates the introduction of a wide range of aryl or heteroaryl substituents at the C-5 position, a key modification in the development of many kinase inhibitors.
Causality of Experimental Choices & Mechanistic Insight
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially when dealing with a relatively less reactive chloro-substituent. Electron-rich, bulky phosphine ligands are often employed to facilitate the oxidative addition step and promote the reductive elimination. The base is essential for the activation of the organoboron reagent and to facilitate the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: C-5 Arylation of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-arylpyrimidine.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85 | Adapted from[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 8 | ~90 | Adapted from[3] |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ (2/4) | KF (3) | THF | 50 | 16 | ~78 | Adapted from[2] |
Part 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[4] This reaction is particularly valuable for accessing 2,5-disubstituted aminopyrimidines, which are key intermediates in the synthesis of numerous pharmaceuticals.
Causality of Experimental Choices & Mechanistic Insight
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[5] The key steps involve the oxidative addition of palladium(0) to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[6][7]
The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial to deprotonate the amine without competing in the reaction. The ligand system, often a bulky, electron-rich phosphine, is critical for promoting both the oxidative addition and the final reductive elimination step.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: C-5 Amination of this compound
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos or other suitable phosphine ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | ~88 | Adapted from[8] |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | ~92 | Adapted from[9] |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 110 | ~85 | Adapted from[5] |
Part 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a direct, often metal-free, pathway for the functionalization of electron-deficient heteroaromatics like this compound. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C-Cl bond towards nucleophilic attack.
Causality of Experimental Choices & Mechanistic Insight
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is a key factor in determining the reaction rate. The presence of the amino group at C-2 and the chloro group at C-5 influences the electron density of the pyrimidine ring, making the C-5 position susceptible to nucleophilic attack.
For less reactive nucleophiles or substrates, heating is often required to overcome the activation energy barrier. The choice of solvent can also play a significant role, with polar aprotic solvents generally favoring the reaction by stabilizing the charged intermediate.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: C-5 Amination via SNAr
This protocol provides a general method for the SNAr reaction of this compound with an amine nucleophile. This method is often advantageous for its simplicity and the avoidance of transition metal catalysts.[11]
Materials:
-
This compound
-
Amine (primary or secondary, 1.5 - 3.0 equivalents)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) as a base (optional, depending on the amine salt)
-
Ethanol, Isopropanol, or DMF as solvent
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 equiv.) and the amine (2.0 equiv.).
-
Add the solvent (e.g., ethanol). If the amine is used as its hydrochloride salt, add a base like triethylamine (2.2 equiv.).
-
Seal the vessel and heat the reaction mixture to 80-120 °C (or reflux) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for SNAr Reactions
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | None | Isopropanol | Reflux | 18 | ~85 | Adapted from[12] |
| 2 | 4-Methylaniline | Et₃N | Ethanol | 80 | 12 | ~75 | Adapted from[13] |
| 3 | Benzylamine | K₂CO₃ | DMF | 100 | 8 | ~90 | General SNAr conditions |
Conclusion and Future Perspectives
The regioselective functionalization of this compound is a critical capability for medicinal chemists and drug development professionals. The methodologies outlined in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution—provide a robust toolkit for the synthesis of diverse libraries of 2,5-disubstituted aminopyrimidines. The choice of methodology will depend on the desired substituent, functional group tolerance, and scalability requirements. Understanding the mechanistic underpinnings of each transformation is key to troubleshooting and optimizing these powerful reactions. As the demand for novel and complex heterocyclic scaffolds continues to grow, the strategic application of these protocols will undoubtedly fuel the discovery of the next generation of therapeutics.
References
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Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Advances, 10(18), 10693-10697. [Link]
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Hernández-Vázquez, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1473. [Link]
-
Chen, Y., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
-
Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2826. [Link]
-
Singh, P., & Kaur, M. (2021). Representative C(5)–H arylation of 2-aminopyrimidine derivatives under Pd(ii) catalysis. New Journal of Chemistry, 45(1), 123-127. [Link]
-
McClure, K. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
-
Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(28), 5549-5558. [Link]
-
Fors, B. P., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183. [Link]
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Leadbeater, N. E., & Stencel, L. M. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 16(8), 6476-6487. [Link]
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Hernández-Vázquez, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Richter, H., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Ali, M. A., et al. (2015). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
-
Reddy, T. R., et al. (2016). Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles. Organic & Biomolecular Chemistry, 14(3), 903-907. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Explained. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Liu, R. Y., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
Schomaker, J. M., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. Semantic Scholar. [Link]
-
Das, S., et al. (2024). Buchwald coupling of 1 with various anilines and 2‐aminopyridines... ResearchGate. [Link]
-
Schofield, C. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1114-1121. [Link]
-
Radi, M., et al. (2017). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 22(11), 1844. [Link]
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The Strategic Role of 2-Amino-5-chloropyrimidine in the Synthesis of Pyrimidine-Based Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Versatility of 2-Amino-5-chloropyrimidine
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs, including a large number of kinase inhibitors used in oncology.[1] Its prevalence stems from its ability to mimic the purine bases of ATP and engage in key hydrogen bonding interactions within the ATP-binding sites of kinases. The strategic functionalization of the pyrimidine core is paramount in achieving potency and selectivity for the target enzyme.
This compound has emerged as a highly versatile and valuable starting material in the synthesis of these complex pyrimidine-based pharmaceuticals.[2] This is attributed to the distinct reactivity of its three functional groups: the amino group at the 2-position, the chloro group at the 5-position, and the pyrimidine ring itself. The electron-withdrawing nature of the pyrimidine nitrogens and the chloro substituent makes the ring susceptible to nucleophilic aromatic substitution, while the amino group can be a key pharmacophoric element or a handle for further derivatization. The chlorine atom, in particular, serves as an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the pharmacological profile of the final drug molecule.
This technical guide will provide an in-depth exploration of the role of this compound in the synthesis of pyrimidine-based drugs, with a focus on kinase inhibitors. We will delve into key reaction mechanisms, provide detailed experimental protocols for the synthesis of a crucial drug intermediate, and offer insights into the rationale behind the synthetic strategies employed.
Key Synthetic Transformations of this compound
The chemical versatility of this compound allows for a range of synthetic transformations to build complex drug molecules. The primary reactions leveraging the chloro and amino functionalities are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring facilitates the displacement of the chloro group by various nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental for introducing key side chains that can interact with the target protein.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the chloro-pyrimidine with a wide array of primary and secondary amines. This is a cornerstone for installing the aniline and related moieties often found in kinase inhibitors.
-
Suzuki Coupling: This reaction forms carbon-carbon bonds by coupling the chloro-pyrimidine with boronic acids or esters, allowing for the introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: This reaction creates carbon-carbon bonds between the chloro-pyrimidine and terminal alkynes, providing a linear and rigid linker to other parts of the drug molecule.
-
These reactions can be employed in a sequential manner to elaborate the pyrimidine scaffold and achieve the desired molecular architecture.
Figure 1: Key synthetic transformations of this compound in drug synthesis.
Application Protocol: Synthesis of a Key Intermediate for CDK4/6 Inhibitors
To illustrate the practical application of this compound in drug synthesis, we will detail a protocol for the synthesis of a key intermediate analogous to one used in the preparation of Ribociclib, a CDK4/6 inhibitor. While some literature routes for Ribociclib may start with more complex pyrimidines, the following steps demonstrate fundamental reactions that are directly applicable to this compound and its bromo-analogue, which is often used interchangeably in early-stage synthesis and methodology development.
This protocol focuses on the synthesis of N-cyclopentyl-5-bromo-2-(pyridin-2-ylamino)pyrimidin-4-amine, a core structure that highlights the sequential functionalization of the dihalopyrimidine scaffold.
Part 1: Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
This initial step involves a regioselective nucleophilic aromatic substitution on 5-bromo-2,4-dichloropyrimidine. The greater reactivity of the chlorine at the 4-position compared to the 2-position allows for the selective introduction of the cyclopentylamine.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Bromo-2,4-dichloropyrimidine | 227.88 | 200 | 45.6 g |
| Cyclopentylamine | 85.15 | 240 | 20.4 g |
| Dioxane | - | - | 400 mL |
| Ethyl acetate | - | - | As needed |
| Saturated brine solution | - | - | As needed |
| Anhydrous magnesium sulfate | - | - | As needed |
Experimental Protocol:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) in dioxane (400 mL) at room temperature, add cyclopentylamine (20.4 g, 240 mmol).
-
Stir the reaction mixture continuously for 6 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a light yellow solid (56 g, 100% yield).[3]
-
The product can be used in the subsequent step without further purification.[3]
Causality and Experimental Choices:
-
Regioselectivity: The chloro group at the 4-position is more activated towards nucleophilic attack than the one at the 2-position due to the electronic effects of the ring nitrogens. This inherent reactivity allows for a selective mono-substitution without the need for a catalyst.
-
Solvent: Dioxane is a suitable solvent for this reaction as it can dissolve both the starting materials and facilitate the reaction at room temperature.
-
Work-up: The aqueous work-up with brine is sufficient to remove any excess amine and its hydrochloride salt, yielding a relatively clean product.
Part 2: Buchwald-Hartwig Amination to Introduce the Pyridinylamino Moiety
The second step involves a palladium-catalyzed Buchwald-Hartwig amination to couple the remaining chloro-group at the 2-position with 2-aminopyridine. This reaction is a powerful tool for forming the C-N bond that is often crucial for the kinase inhibitory activity of the final drug.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 276.56 | 1.0 | 277 mg |
| 2-Aminopyridine | 94.11 | 1.2 | 113 mg |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.05 | 46 mg |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 578.68 | 0.1 | 58 mg |
| Cs₂CO₃ (Cesium carbonate) | 325.82 | 2.0 | 652 mg |
| 1,4-Dioxane (anhydrous) | - | - | 5 mL |
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (277 mg, 1.0 mmol), 2-aminopyridine (113 mg, 1.2 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopentyl-5-bromo-2-(pyridin-2-ylamino)pyrimidin-4-amine.
Causality and Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for an efficient Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the palladium to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine nucleophile and facilitating the catalytic cycle.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle, so an anhydrous solvent is necessary for optimal results.
Sources
Application Notes & Protocols: Strategic Synthesis of 2,5-Disubstituted Pyrimidines
Introduction: The Significance of the 2,5-Disubstituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, famously forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] Beyond their fundamental biological role, synthetic pyrimidine derivatives are integral to medicinal chemistry and materials science.[3] Specifically, the 2,5-disubstituted pyrimidine motif is a privileged scaffold found in a multitude of biologically active compounds, including kinase inhibitors, G-protein coupled receptor (GPCR) agonists, and anticancer agents.[4][5] The precise arrangement of substituents at the C2 and C5 positions is often critical for modulating target affinity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis of key synthetic strategies for accessing 2,5-disubstituted pyrimidines. We will move from classical ring-forming condensation reactions to modern, highly regioselective cross-coupling and C-H activation methodologies. Each section explains the underlying chemical logic, offers field-proven insights, and provides detailed, actionable protocols for implementation in a research setting.
Strategy 1: Classical Ring Formation via Pinner Condensation
The most traditional approach to pyrimidine synthesis involves constructing the heterocyclic ring from acyclic precursors.[1][2] The Pinner synthesis, first reported in the late 19th century, remains a robust and widely used method.[2][6] It classically involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or an equivalent synthon) with an N-C-N fragment, typically an amidine.[6][7]
Mechanism & Rationale: The reaction proceeds through a series of well-defined steps. The amidine acts as the dinucleophile, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The initial condensation is followed by a cyclization and dehydration cascade to yield the aromatic pyrimidine ring. The choice of substituents on the amidine and the dicarbonyl precursor directly dictates the substitution pattern of the final product. For 2,5-disubstitution, a suitably substituted 1,3-dicarbonyl precursor is required.
Caption: General workflow of the Pinner pyrimidine synthesis.
Protocol 1: Synthesis of a 2-Aryl-5-alkylpyrimidine via Pinner-type Reaction
This protocol provides a general framework for the condensation of an amidine with a β-keto ester to form a pyrimidinone, which can be further functionalized.
Materials:
-
Benzamidine hydrochloride (1.0 eq)
-
Ethyl 2-methyl-3-oxobutanoate (1.0 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Reactant Addition: Add the benzamidine hydrochloride and ethyl 2-methyl-3-oxobutanoate to the solution.
-
Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).[8]
-
Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with dilute HCl until it reaches a pH of ~7.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the desired pyrimidine product.[8]
Troubleshooting Insights:
-
Low Yield: Low yields can result from incomplete cyclization, hydrolysis of the amidine, or self-condensation of the dicarbonyl compound.[8] Ensure strictly anhydrous conditions and use freshly prepared or purified amidine salts.[8]
-
Side Products: The purity of the starting materials is critical. Impurities can lead to a complex mixture of byproducts, complicating purification.
Strategy 2: Metal-Catalyzed Cross-Coupling of Dihalopyrimidines
For chemists seeking high regioselectivity and modularity, functionalizing a pre-formed pyrimidine ring is a powerful strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, are exceptionally well-suited for this purpose.[9] The key is to start with a dihalogenated pyrimidine where the halogens exhibit differential reactivity, such as 5-bromo-2-chloropyrimidine.[10][11]
Mechanism & Rationale: The differential reactivity between the C-Br and C-Cl bonds allows for selective, sequential functionalization. The C-Br bond at the 5-position is generally more reactive in palladium-catalyzed oxidative addition than the C-Cl bond at the electron-deficient 2-position. This enables the selective introduction of a substituent at C5, leaving the C2-Cl bond intact for a subsequent, different coupling reaction.[10][11][12] This one-pot, two-step approach is highly efficient for creating diverse 2,5-disubstituted pyrimidines.
Caption: Workflow for sequential cross-coupling on a dihalopyrimidine.
Protocol 2: One-Pot Sequential Suzuki Coupling for 2,5-Diarylpyrimidine Synthesis
This protocol describes the synthesis of a 2,5-disubstituted pyrimidine using two different arylboronic acids in a sequential, one-pot procedure.[10][11]
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
Arylboronic Acid 'A' (1.1 eq)
-
Arylboronic Acid 'B' (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane or Toluene/Water mixture
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup (First Coupling): To a Schlenk flask, add 5-bromo-2-chloropyrimidine, Arylboronic Acid 'A', Pd(OAc)₂, PPh₃, and K₃PO₄.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane).
-
First Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting pyrimidine and formation of the 2-chloro-5-arylpyrimidine intermediate.
-
Second Coupling Addition: Cool the reaction mixture to room temperature. Under a positive flow of argon, add Arylboronic Acid 'B'.
-
Second Reaction: Re-heat the mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the final 2,5-diarylpyrimidine.
Strategy 3: Direct C-H Activation/Functionalization
Direct C-H functionalization represents the cutting edge of synthetic efficiency, offering an atom-economical pathway that avoids the need for pre-functionalized starting materials like halides.[3] In the context of pyrimidines, transition-metal catalysts can be used to selectively activate and functionalize specific C-H bonds.[13][14] The C5 position of the pyrimidine ring is often targeted for electrophilic substitution and can be functionalized directly.[2]
Mechanism & Rationale: This approach typically involves a transition metal catalyst (e.g., palladium) that coordinates to the pyrimidine ring.[3] In some cases, a directing group on a substituent can guide the catalyst to a specific C-H bond.[15][16] The catalyst then facilitates the cleavage of the C-H bond and the formation of a metal-carbon bond. This organometallic intermediate can then react with a coupling partner (e.g., an aryl halide) to form a new C-C bond, followed by regeneration of the active catalyst.[13]
Caption: Conceptual overview of direct C-H functionalization.
Protocol 3: Palladium-Catalyzed Direct C5-Arylation of a 2-Substituted Pyrimidine
This protocol provides a method for the direct arylation of a pyrimidine at the C5 position.
Materials:
-
2-Substituted Pyrimidine (e.g., 2-methoxypyrimidine) (1.0 eq)
-
Aryl Bromide (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Pivalic Acid (PivOH) (0.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the 2-substituted pyrimidine, aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Reagent Addition: Add pivalic acid and DMA to the vial.
-
Sealing and Heating: Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 120-140 °C.
-
Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by sampling the reaction mixture and analyzing via LC-MS or GC-MS.
-
Cooling and Dilution: Once the reaction is complete, cool the vial to room temperature. Dilute the contents with ethyl acetate and water.
-
Filtration: Filter the mixture through a pad of Celite to remove insoluble material.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography to yield the pure 2,5-disubstituted pyrimidine.
Comparative Analysis of Synthetic Strategies
| Feature | Pinner Condensation | Metal-Catalyzed Cross-Coupling | Direct C-H Activation |
| Approach | Ring formation from acyclic precursors | Functionalization of pre-formed ring | Direct functionalization of C-H bond |
| Starting Materials | Amidines, 1,3-dicarbonyls | Dihalogenated pyrimidines | Substituted pyrimidines |
| Key Reagents | Acid/Base catalyst | Palladium catalyst, ligands, base | Palladium catalyst, oxidant/additive |
| Regioselectivity | Dependent on precursor structure | Excellent, controlled by halide reactivity | Good, but can be challenging |
| Advantages | Builds core scaffold, inexpensive reagents | High modularity, predictable, good scope | Atom-economical, avoids pre-functionalization |
| Limitations | Limited substrate scope, sometimes harsh conditions | Requires halogenated starting materials | Can require harsh conditions, catalyst optimization |
Conclusion
The synthesis of 2,5-disubstituted pyrimidines is a critical endeavor for researchers in drug discovery and materials science. The choice of synthetic strategy depends heavily on the specific target molecule, available starting materials, and desired efficiency. Classical Pinner-type condensations provide a fundamental route to the pyrimidine core. For highly modular and regiocontrolled synthesis, the sequential cross-coupling of dihalopyrimidines offers unparalleled flexibility. Looking forward, direct C-H activation methodologies present a more sustainable and atom-economical approach, minimizing synthetic steps and waste. By understanding the principles and practical considerations of each method outlined in this guide, researchers can strategically design and execute efficient syntheses of this vital heterocyclic scaffold.
References
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Slideshare. Pinner pyrimidine synthesis. [Link]
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Slideshare. Pinner pyrimidine synthesis. [Link]
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PubMed. New strategies for the synthesis of pyrimidine derivatives. [Link]
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Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
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Thieme. Recent Advances in Direct C–H Functionalization of Pyrimidines. [Link]
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Wikipedia. Pyrimidine. [Link]
-
ACS Publications. Synthesis of 5,6-dihydropyrido[2,3-d]pyrimidine derivatives directly from acyclic precursors. [Link]
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National Center for Biotechnology Information. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]
-
ResearchGate. Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. [Link]
-
ACS Publications. Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A. [Link]
-
PubMed. Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. [Link]
-
Royal Society of Chemistry. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ACS Publications. One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. [Link]
-
ACS Publications. Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A. [Link]
-
PubMed. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. [Link]
-
ResearchGate. Pyridine/pyrimidine groups in C−H activation. [Link]
-
ResearchGate. Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents.... [Link]
-
Future Medicine. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
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Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-5-chloropyrimidine Derivatives
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-amino-5-chloropyrimidine derivatives, a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development. These derivatives serve as crucial building blocks in the creation of a wide array of therapeutic agents, including antiviral and anticancer drugs.[1] This guide will delve into the primary synthetic strategies, offering detailed experimental protocols and explaining the underlying chemical principles. The methodologies covered include Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, specifically the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary for the successful synthesis and derivatization of this important scaffold.
Introduction: The Significance of this compound in Medicinal Chemistry
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, pesticidal, and enzyme inhibitory actions.[2] The introduction of a chlorine atom at the 5-position of the pyrimidine ring provides a key handle for further functionalization, allowing for the systematic exploration of chemical space and the optimization of drug-like properties. This compound and its derivatives are integral intermediates in the synthesis of pharmaceuticals targeting viral infections and various cancers.[1] Furthermore, their applications extend to the agrochemical industry, where they are used in the development of herbicides and fungicides.[1]
The versatility of the this compound core lies in the distinct reactivity of its substituent groups. The amino group can be acylated, alkylated, or arylated, while the chloro group is amenable to displacement via nucleophilic substitution or participation in metal-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures with diverse functionalities.
Synthetic Strategies for this compound and its Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main approaches:
-
Modification of a pre-existing this compound core: This is the most common strategy, where the starting material is commercially available or synthesized in-house. Derivatization is then achieved through reactions at the amino or chloro positions.
-
Construction of the substituted pyrimidine ring: This approach involves the cyclization of acyclic precursors to form the desired substituted pyrimidine ring system.
This guide will focus on the first and more prevalent strategy, detailing the key reactions for derivatization.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing the pyrimidine ring, particularly at the electron-deficient positions (C2, C4, and C6).[3] The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles. In the case of 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the 4-position.[4]
Causality behind Experimental Choices:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[3]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: While some SNAr reactions on highly activated systems can proceed at room temperature, elevated temperatures are often required to overcome the activation energy barrier, especially with less reactive nucleophiles or substrates.[5]
Experimental Workflow for SNAr:
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful for the derivatization of heteroaromatic compounds like this compound.
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[6] This reaction is instrumental in synthesizing N-aryl-2-aminopyrimidine derivatives.
Causality behind Experimental Choices:
-
Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are essential.[2][7] Sterically hindered and electron-rich ligands, such as Xantphos or Josiphos-type ligands, are often employed to promote the reductive elimination step and improve catalyst stability.[2]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.[2][7]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or DMF are used to prevent catalyst deactivation and unwanted side reactions.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for a Buchwald-Hartwig Amination reaction.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl or vinyl halide.[8] This reaction is widely used to introduce aryl or heteroaryl substituents at the 5-position of the 2-aminopyrimidine ring.
Causality behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) complex such as Pd(PPh₃)₄, is required.[9] The choice of ligand, for instance, SPhos or dppf, can significantly influence the reaction's efficiency.
-
Base: An inorganic base, typically potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), is necessary for the transmetalation step.[8][9]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used.[8][10] Water plays a crucial role in activating the boronic acid and facilitating the catalytic cycle.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura Coupling reaction.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine via SNAr
This protocol describes the synthesis of a key intermediate for various therapeutic agents, including the hair growth medication Minoxidil.[11] The starting material, 2-amino-4,6-dichloropyrimidine, undergoes nucleophilic substitution with ammonia.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Pressure vessel or sealed tube
Procedure:
-
In a pressure vessel, combine 2-amino-4,6-dichloropyrimidine (1.0 equiv) and ethanol.
-
Cool the mixture in an ice bath and add aqueous ammonia (excess, e.g., 10-20 equiv).
-
Seal the vessel tightly and heat the reaction mixture to 120-150 °C for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction vessel to room temperature.
-
Vent the vessel carefully in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,4-diamino-6-chloropyrimidine.
Data Summary Table:
| Starting Material | Reagents | Conditions | Product | Yield |
| 2-Amino-4,6-dichloropyrimidine | Aq. NH₃, Ethanol | 120-150 °C, 4-8 h | 2,4-Diamino-6-chloropyrimidine | 70-85% |
Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of N-aryl-2-amino-5-chloropyrimidine derivatives.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, sodium tert-butoxide, and Xantphos.
-
Evacuate the flask and backfill with argon (repeat this cycle three times).
-
Add Pd₂(dba)₃ to the flask under a positive pressure of argon.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield |
| This compound | Aryl bromide | Pd₂(dba)₃ / Xantphos | Toluene, 100-110 °C | N-Aryl-2-amino-5-chloropyrimidine | 60-90% |
Protocol 3: C5-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 2-amino-5-arylpyrimidine derivatives.[10][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Bubble argon through the mixture for 15-20 minutes to degas the solution.
-
Add Pd(PPh₃)₄ to the reaction mixture under a stream of argon.
-
Heat the reaction to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O, 80-90 °C | 2-Amino-5-arylpyrimidine | 75-95% |
Conclusion
The synthetic methodologies detailed in this guide provide a robust foundation for the laboratory-scale synthesis of a diverse range of this compound derivatives. The choice of synthetic route—be it nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction—will depend on the desired final product and the available starting materials. By understanding the principles behind these reactions and adhering to the detailed protocols, researchers can effectively generate novel compounds for evaluation in drug discovery and development programs. The versatility of the this compound scaffold ensures its continued prominence as a key building block in the quest for new and improved therapeutic agents.
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Reddy, A. S., & Kumar, M. S. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Zhang, H., et al. (2019). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Angewandte Chemie International Edition, 58(33), 11515-11519. [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13936-13950. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (2023, December 27). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
-
Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2657. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives (50–54). Retrieved January 11, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing. Retrieved January 11, 2026, from [Link]
-
Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(1), 133. [Link]
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-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 11, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Wikipedia. (2023, December 29). Minoxidil. [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(16), 5194-5216. [Link]
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(17), 3079. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
PubMed Central. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(18), 5488. [Link]
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- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. Minoxidil - Wikipedia [en.wikipedia.org]
- 12. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Efficiency Protocol for the Synthesis of 2-Aminopyrimidine Scaffolds via a Microwave-Assisted Three-Component Reaction
Introduction
The 2-aminopyrimidine motif is a privileged scaffold in modern medicinal chemistry and drug development.[1] It forms the structural core of numerous therapeutic agents, including pivotal anticancer drugs like Imatinib, as well as a wide array of compounds with antibacterial, antiviral, anti-inflammatory, and antioxidant properties.[2][3][4] The pursuit of novel protein kinase inhibitors has further intensified interest in this versatile template.[5] Traditionally, the synthesis of these valuable compounds involved multi-step procedures often plagued by long reaction times, harsh conditions, and modest yields.[5][6]
Multicomponent reactions (MCRs) offer a paradigm shift, enabling the construction of complex molecules from three or more starting materials in a single, efficient operation. This approach significantly enhances atom economy, reduces waste, and simplifies synthetic workflows. The Biginelli reaction, a classic MCR, and its variations stand out as a powerful strategy for synthesizing pyrimidine derivatives.[7] By employing guanidine as a key component, this reaction provides direct access to the 2-aminopyrimidine core.[8][9]
This application note details a robust and highly efficient three-component protocol for the synthesis of 2-amino-3,4-dihydropyrimidines, leveraging the transformative power of microwave-assisted organic synthesis (MAOS). Microwave irradiation dramatically accelerates the reaction, often reducing completion times from hours to mere minutes, while simultaneously improving yields and promoting greener chemistry by enabling the use of less aggressive solvents.[6][10] This guide provides researchers and drug development professionals with a detailed experimental protocol, mechanistic insights, and a comprehensive workflow for the rapid generation of diverse 2-aminopyrimidine libraries.
Reaction Principle and Mechanism
The synthesis is achieved through a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (such as a β-ketoester), and guanidine hydrochloride. This reaction proceeds via a cascade of bond-forming events to construct the heterocyclic ring system.
While several mechanistic pathways have been proposed for the Biginelli reaction, the most widely accepted route for this variation involves the initial nucleophilic addition of guanidine to the aldehyde.[7] This step is often the rate-determining step. The resulting intermediate undergoes condensation to form an N-acyliminium ion, which then acts as an electrophile for the enolate of the β-dicarbonyl compound. Subsequent cyclization via nucleophilic attack by the second amino group of the guanidine moiety onto a carbonyl group, followed by dehydration, yields the final 2-amino-3,4-dihydropyrimidine product.
Caption: Proposed mechanism for the three-component synthesis of 2-aminopyrimidines.
Detailed Application Protocol
This protocol describes a general method for the microwave-assisted synthesis of 2-amino-3,4-dihydropyrimidines. The reaction is robust and applicable to a wide range of substrates.[8][10]
Materials and Equipment
-
Chemicals:
-
Aldehyde (Aromatic, heteroaromatic, or aliphatic)
-
β-Dicarbonyl compound (e.g., Ethyl acetoacetate, CAS: 141-97-9)
-
Guanidine hydrochloride (CAS: 50-01-1)
-
Ethanol (ACS grade, CAS: 64-17-5)
-
Ethyl acetate (HPLC grade, CAS: 141-78-6)
-
Hexane (HPLC grade, CAS: 110-54-3)
-
-
Equipment:
-
Monowave microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware (beakers, flasks)
-
Hirsch funnel or Büchner funnel for filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Experimental Workflow
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. arts.units.it [arts.units.it]
- 9. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-chloropyrimidine
Welcome to the technical support center for the synthesis of 2-Amino-5-chloropyrimidine (CAS No: 5428-89-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving yield and troubleshooting common issues encountered during its synthesis. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Introduction: Strategic Approaches to Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthesis is typically approached via two primary strategic routes, each with its own set of advantages and potential challenges:
-
Route A: Cyclocondensation. This "bottom-up" approach involves constructing the pyrimidine ring from acyclic precursors. The most common method is the condensation of guanidine (or its salt) with a suitable three-carbon electrophilic synthon, which is then followed by chlorination. This route offers flexibility but requires careful control of the initial ring-forming reaction.[3][4]
-
Route B: Direct Chlorination. This "functional group interconversion" approach starts with a pre-formed 2-aminopyrimidine ring and introduces the chlorine atom at the C-5 position via electrophilic aromatic substitution. While more direct, this route's primary challenge is controlling selectivity to avoid the formation of undesired byproducts, such as dichlorinated species.
This guide will address issues related to both pathways, focusing on practical solutions to maximize yield and purity.
Troubleshooting and FAQ Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Issues in Precursor Synthesis & Cyclocondensation (Route A)
Question: My yield for the initial cyclocondensation reaction to form 2-aminopyrimidine is consistently low. What are the likely causes and how can I fix them?
Answer: Low yields in the synthesis of the 2-aminopyrimidine core often stem from incomplete reaction, suboptimal pH, or reagent quality. The reaction, typically between guanidine and a 1,3-dicarbonyl equivalent, is a classic cyclocondensation that requires precise control.
-
Causality & Explanation:
-
Incorrect Basicity: Guanidine is typically used as its hydrochloride salt, which is stable and easy to handle.[5] However, the free base form of guanidine is the active nucleophile. The reaction requires a base strong enough to deprotonate guanidinium hydrochloride (pKa ~13.5) to a sufficient extent to initiate the reaction, but not so strong that it promotes side reactions of the electrophile. Sodium ethoxide or potassium hydroxide are commonly used for this purpose.[6]
-
Rate-Determining Step: The initial formation of the precipitate or intermediate adduct can be the rate-determining step.[7] Insufficient reaction time or temperatures that are too low will result in a significant amount of unreacted starting material.
-
Reagent Purity: Guanidine hydrochloride can be hygroscopic, and water in the reaction can interfere with the efficacy of alkoxide bases and potentially lead to hydrolysis of the electrophile.
-
-
Troubleshooting Protocol:
-
Reagent Quality Check: Ensure guanidine hydrochloride and the base (e.g., sodium ethoxide) are dry. If necessary, dry the guanidine hydrochloride in a vacuum oven at a moderate temperature (50-60°C) before use.
-
Optimize Base Stoichiometry: Start with at least one equivalent of a strong base (e.g., NaOEt, KOH) relative to guanidine hydrochloride to ensure sufficient generation of the free base.
-
Temperature and Time Study: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 40-50°C) or extending the reaction time. In some reported syntheses of related pyrimidines, heating is necessary to drive the reaction to completion.[8]
-
Solvent Choice: The reaction is typically performed in an alcohol (e.g., ethanol) corresponding to the alkoxide base used to avoid transesterification if your electrophile is an ester. The solvent must be anhydrous.
-
Section 2: Challenges in Direct Chlorination (Route B)
Question: During the chlorination of 2-aminopyrimidine, I'm getting a mixture of products, including what appears to be a dichlorinated byproduct. How can I improve the selectivity for the desired 5-chloro isomer?
Answer: This is the most common challenge in this synthesis. The 2-amino group is a strong activating group, making the pyrimidine ring highly susceptible to electrophilic substitution. The product, this compound, is still activated and can react further to form 2-amino-3,5-dichloropyrimidine. Achieving high selectivity hinges on moderating the reactivity of both the substrate and the chlorinating agent.
-
Causality & Explanation:
-
Ring Activation: The amino group at C-2 directs electrophiles primarily to the C-5 position. However, its strong activating nature also makes the C-3 position susceptible to attack, especially under forcing conditions or with highly reactive chlorinating agents.
-
Over-chlorination: The mono-chlorinated product is often reactive enough to undergo a second chlorination, leading to the di-chloro byproduct. This is a classic problem in electrophilic aromatic substitution on activated rings.[9]
-
-
Solutions for Improving Selectivity:
-
Choice of Chlorinating Agent: Avoid harsh and difficult-to-control reagents like chlorine gas. Milder, solid-weighable reagents provide better stoichiometric control.
Reagent Advantages Disadvantages Chlorine Gas (Cl₂) Inexpensive Difficult to handle; low selectivity Sulfuryl Chloride (SO₂Cl₂) Liquid, easy to add Highly reactive; can lead to over-chlorination N-Chlorosuccinimide (NCS) Mild, selective; solid More expensive; reaction can be slower | HCl / H₂O₂ | In-situ generation of Cl⁺ | Can lead to side reactions; requires careful control |
Recommendation: N-Chlorosuccinimide (NCS) is often the reagent of choice for achieving high selectivity in the chlorination of activated heterocycles.
-
Reaction in a Strong Acid Medium: Performing the chlorination in a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) can dramatically improve selectivity.[9]
-
Mechanism of Action: In a highly acidic medium, the ring nitrogen atoms of 2-aminopyrimidine become protonated. This protonation acts as a powerful deactivating group by withdrawing electron density from the ring system. This "tames" the reactivity of the substrate, disfavoring the second chlorination event and leading to a cleaner formation of the mono-chloro product. Yields of up to 86.8% have been reported for the analogous chlorination of 2-aminopyridine in concentrated sulfuric acid.[9][10]
-
-
Strict Temperature Control: Run the reaction at low temperatures (e.g., 0-10°C). Lowering the kinetic energy of the system provides more opportunity for the inherent electronic preference for C-5 chlorination to dominate over less-favored pathways.
-
Question: I have isolated my crude product, but I'm struggling with purification. What are the best methods?
Answer: Effective purification depends on the nature of the impurities. The primary impurities are typically unreacted 2-aminopyrimidine and the 2-amino-3,5-dichloropyrimidine byproduct.
-
Method 1: Recrystallization (for moderately pure crude):
-
This is the most effective method if the crude product is >85% pure.
-
Solvent Selection: Ethanol, isopropanol, or a mixture of ethanol and water are good starting points. The goal is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Purity Check: The melting point of pure this compound is sharp, reported between 235-238°C.[2] A broad or depressed melting range indicates impurities.
-
-
Method 2: Acid-Base Extraction (for removing non-basic impurities):
-
Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Carefully neutralize the aqueous layer with a base (e.g., NaOH solution) until the product precipitates.
-
Filter, wash the solid with cold water, and dry.
-
-
Method 3: Column Chromatography (for difficult separations):
-
This is the most powerful method for separating the desired product from its dichlorinated analog.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The more polar product will elute more slowly. Monitor the fractions by TLC.
-
Question: How can I effectively monitor the reaction progress to know when it is complete?
Answer: Real-time reaction monitoring is crucial to prevent over-reaction and maximize yield.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method.
-
Setup: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). The reaction is complete when the starting material spot has been completely consumed.
-
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): For more precise, quantitative analysis, an HPLC or GC method can be developed. These techniques are especially useful during process optimization to accurately determine the percentage of product, starting material, and byproducts at various time points.[11][12]
Experimental Workflows and Protocols
Workflow Diagram: Troubleshooting Synthesis
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A troubleshooting workflow for synthesis optimization.
Protocol: Selective Chlorination of 2-Aminopyrimidine using NCS
This protocol is designed to favor the formation of this compound with high selectivity.
Materials:
-
2-Aminopyrimidine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-aminopyrimidine in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).
-
Cool the resulting solution in an ice bath to 0-5°C with gentle stirring.
-
In a separate container, weigh out 1.05 equivalents of N-chlorosuccinimide (NCS). Causality Note: A slight excess of NCS ensures full conversion of the starting material, but a large excess should be avoided to minimize dichlorination.
-
Add the NCS to the cooled solution in small portions over 15-20 minutes. Monitor the internal temperature to ensure it does not rise above 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC until the 2-aminopyrimidine spot is no longer visible.
-
Once the reaction is complete, pour the mixture into cold water. The byproduct, succinimide, is water-soluble.
-
The product, this compound, may precipitate. If it does, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
References
-
Vertex AI Search. (n.d.). Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. Retrieved from the search results.[5]
-
Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Journal of Molecular Evolution, 41(5), 690-694. [Link][13]
-
ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. Retrieved from the search results.[14]
-
ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Retrieved from the search results.[3]
-
Guidechem. (n.d.). Can the preparation method of 2-Amino-5-chloropyridine be optimized?. Retrieved from the search results.[15]
-
Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from the search results.[16]
-
D'hooghe, M., et al. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Molecules, 16(4), 3056-3083. [Link][17]
-
Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Retrieved from the search results.[10]
-
Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine?. Retrieved from the search results.[18]
-
Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. Retrieved from the search results.[9]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. Retrieved from the search results.[19]
-
Organic Syntheses. (1955). 2-Chloropyrimidine. Org. Synth. 1955, 35, 34. [Link][20]
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from the search results.[8]
-
SciSpace. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. [Link][6][7]
-
Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine. Retrieved from the search results.[21]
-
Kaur, H., et al. (n.d.). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Retrieved from the search results.
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. Retrieved from the search results.[4]
-
ResearchGate. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from the search results.[22]
-
PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link][11]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link][1]
-
Benchchem. (n.d.). A Technical Guide to 2-Amino-4-chloro-5-formylpyrimidine. Retrieved from the search results.[23]
-
Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link][7]
-
MDPI. (2021). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. Retrieved from the search results.[24]
-
Oxford Academic. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link][12]
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- 5. nbinno.com [nbinno.com]
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- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 10. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 11. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Page loading... [wap.guidechem.com]
- 16. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 17. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Organic Syntheses Procedure [orgsyn.org]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Amino-5-chloropyrimidine
Welcome to the technical support guide for 2-Amino-5-chloropyrimidine (CAS No. 5428-89-7). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this critical chemical intermediate. As a versatile building block in the synthesis of antiviral, anticancer, and agrochemical agents, its purity is paramount for successful downstream applications.[1]
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific experimental issues.
A Critical Note on Compound Identification
It is essential to distinguish This compound (CAS: 5428-89-7) from the similarly named 2-Amino-5-chloropyridine (CAS: 1072-98-6). These are distinct molecules with different physical and chemical properties. This guide pertains exclusively to the pyrimidine derivative.
Molecular Structure:
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems encountered during the purification of this compound.
Q1: My crude product is a discolored solid (yellow to brown) with multiple spots on the TLC plate. What are the likely impurities and how should I approach purification?
A1: The discoloration and multiple TLC spots indicate the presence of impurities, which typically arise from the synthesis process.
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-aminopyrimidine.
-
Over-chlorinated Byproducts: Formation of dichlorinated or trichlorinated pyrimidines is a common side reaction.[3]
-
Positional Isomers: Impurities such as 2-amino-4-chloropyrimidine or other isomers can form, complicating separation.
-
Hydrolysis Products: If moisture is present during synthesis or workup, the chloro group can be substituted by a hydroxyl group, forming 2-amino-5-hydroxypyrimidine.
-
Reagent-Derived Impurities: Byproducts from chlorinating agents (e.g., POCl₃, SOCl₂) can also contaminate the crude material.[3]
Recommended Purification Strategy:
Your choice of purification method depends on the nature of the impurities. The following workflow provides a logical approach to selecting the best technique.
Caption: Purification method selection workflow.
Q2: I tried recrystallizing my product, but the yield is extremely low. What went wrong?
A2: Low yield from recrystallization is a classic problem that usually points to one of three issues: incorrect solvent choice, using too much solvent, or premature crystallization.
Causality and Solutions:
-
Inappropriate Solvent: The ideal solvent should dissolve this compound poorly at low temperatures but well at high temperatures. Methanol is often cited as an effective solvent for similar compounds and is a good starting point.[4][5] If the compound is too soluble even when cold, your yield will be low.
-
Solution: Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, or solvent pairs like ethanol/water) on a small scale to find the optimal system.
-
-
Excessive Solvent Volume: Using too much solvent will keep the product dissolved even after cooling, drastically reducing the amount that crystallizes out.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This creates a saturated solution upon cooling, maximizing crystal formation. If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.
-
-
Premature Crystallization During Filtration: If the product crystallizes in the funnel during hot gravity filtration (used to remove insoluble impurities), it will be lost.
-
Solution: Ensure your filtration setup (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for a faster filtration rate. Add a small excess of hot solvent just before filtering to prevent premature crystallization.
-
Q3: After recrystallization, my product is still off-white or pale yellow. How can I obtain a pure white solid?
A3: Persistent color indicates the presence of highly colored, minor impurities that co-crystallize with your product.
Solution: Activated Charcoal Treatment Activated charcoal has a high surface area and can effectively adsorb colored organic impurities.
Protocol Integration:
-
Dissolve your crude this compound in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to a solution below its boiling point to avoid violent bumping.
-
Keep the solution hot and swirl for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Q4: I'm using flash column chromatography, but I'm getting poor separation between my product and a close-running impurity. What should I do?
A4: Poor separation occurs when the mobile phase is too polar (eluting everything quickly) or the polarity difference between your compound and the impurity is minimal.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The goal is to find a solvent system that gives a good separation (ΔRf > 0.2) on the TLC plate.
-
Decrease Polarity: Start by systematically reducing the percentage of the more polar solvent (e.g., from 50% ethyl acetate in hexane to 30%). This will increase the retention time on the silica gel and improve separation.
-
Try Different Solvent Systems: If an ethyl acetate/hexane system fails, try other combinations like dichloromethane/methanol. The different solvent properties can alter selectivity and improve the separation.
-
-
Use a High-Performance Column: For very difficult separations, consider using a column packed with smaller silica particles (e.g., 25-40 µm) which provides higher resolution.
-
Check for Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap, destroying separation. A general rule is to load 1-5% of the silica gel's weight.
Sources
Technical Support Center: Minimizing By-products in 2-Amino-5-chloropyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Amino-5-chloropyrimidine reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and functionalization of this critical chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you optimize your reactions and minimize the formation of unwanted by-products.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in reactions involving this compound?
A1: The primary by-products depend on the specific reaction being performed. However, some of the most frequently encountered impurities include:
-
Di-substituted products: In reactions like Suzuki or Buchwald-Hartwig couplings, the formation of di-substituted pyrimidines can occur, where both the chloro and amino groups react.
-
Over-chlorination products: During the synthesis of this compound from 2-aminopyridine, by-products such as 2-amino-3,5-dichloropyridine can be formed.[1]
-
Dimerization products: Self-coupling of the starting material or the desired product can lead to the formation of dimers, particularly under basic conditions.[2][3]
-
Hydrolysis products: The chloro group can be susceptible to hydrolysis, especially under harsh basic conditions or prolonged heating, leading to the formation of 2-Amino-5-hydroxypyrimidine.
-
Dehalogenation products: Reductive cleavage of the C-Cl bond can result in the formation of 2-aminopyrimidine.[4][5][6]
-
Homocoupling products: In cross-coupling reactions, homocoupling of the boronic acid or the aryl halide can occur.[7]
Q2: How can I minimize the formation of the over-chlorination by-product, 2-amino-3,5-dichloropyridine, during the synthesis of this compound?
A2: The formation of 2-amino-3,5-dichloropyridine is a common issue when chlorinating 2-aminopyridine.[1] To suppress this over-chlorination, it is crucial to control the reaction conditions carefully. One effective strategy is to perform the chlorination in a strongly acidic medium.[1] In a highly acidic environment, the 2-aminopyridine exists in a protonated form, which is more selectively mono-chlorinated at the 5-position.[1] The rate of the second chlorination to form the dichloro by-product is significantly reduced under these conditions.[1]
Another approach involves the slow, controlled addition of the chlorinating agent, such as a sodium hypochlorite solution, to a mixture of 2-aminopyridine and concentrated hydrochloric acid at a low temperature.[8][9] This method allows for the gradual generation of the active chlorine species, which favors mono-chlorination and inhibits the formation of polychlorinated by-products.[8]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific reaction types involving this compound.
A. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds with this compound. However, several side reactions can diminish the yield of the desired product.
Problem 1: Low yield of the desired 2-aryl-5-aminopyrimidine product.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Catalyst Inactivity | Use a more active palladium catalyst system, such as one with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos).[10] The chlorine at the 2-position of the pyrimidine ring is less reactive than bromine or iodine, necessitating a more active catalyst for efficient oxidative addition.[11] | |
| Base Incompatibility | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly influence the reaction rate and the prevalence of side reactions.[11] | |
| Solvent Effects | A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is often optimal.[11] The aqueous phase is crucial for the boronic acid transmetalation step. | |
| Homocoupling of Boronic Acid | Use a slight excess of the boronic acid (1.1-1.5 equivalents).[11] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling. | |
| Dehalogenation of Starting Material | This can be promoted by certain bases and impurities in the boronic acid. Using a milder base and high-purity reagents can help mitigate this side reaction.[7] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3-5 mol%), and potassium carbonate (2.0 equiv).[11]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: Suzuki-Miyaura cycle and key by-product pathways.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[12][13] However, challenges such as catalyst deactivation and side reactions can arise.
Problem 2: Formation of undesired side products in Buchwald-Hartwig amination.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| β-Hydride Elimination | Use a bulky phosphine ligand (e.g., Josiphos, BrettPhos) to create a more sterically hindered palladium complex. This disfavors the conformation required for β-hydride elimination.[12] | |
| Hydrodehalogenation | Ensure the reaction is run under strictly anhydrous and anaerobic conditions. The presence of water or oxygen can lead to catalyst decomposition and promote this side reaction. | |
| Dimerization of Starting Material | A slow, controlled addition of the this compound to the reaction mixture containing the amine, base, and catalyst can minimize its concentration and reduce the likelihood of self-coupling.[2] | |
| Reaction with the Amino Group | While the chloro group is generally more reactive in palladium-catalyzed cross-coupling, reaction at the amino group can occur under certain conditions. Protecting the amino group (e.g., as an acetamide) can be a viable strategy if this becomes a significant issue. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Diagram: Troubleshooting Logic for Buchwald-Hartwig Reactions
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
III. References
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Retrieved from
-
Guidechem. (n.d.). Can the preparation method of 2-Amino-5-chloropyridine be optimized? - FAQ. Retrieved from
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from
-
Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine. Retrieved from
-
BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone. Retrieved from
-
ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. Retrieved from
-
Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine? - FAQ. Retrieved from
-
Australian Journal of Chemistry. (n.d.). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
Annals of the New York Academy of Sciences. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Retrieved from
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. Retrieved from
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from
-
ResearchGate. (n.d.). Optimization of reaction condition. Retrieved from
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from
-
American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Retrieved from
-
ResearchGate. (n.d.). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Retrieved from
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from
-
PubMed Central. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Retrieved from
-
ChemicalBook. (2025). 2-Amino-5-chloropyridine. Retrieved from
-
PubMed Central. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from
-
PubMed Central. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from
-
PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Retrieved from
-
NIST WebBook. (n.d.). This compound. Retrieved from
-
Proceedings of the National Academy of Sciences. (n.d.). Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer. Retrieved from
-
Chem-Impex. (n.d.). This compound. Retrieved from
-
Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine. Retrieved from
-
ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from
-
PubMed Central. (n.d.). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Retrieved from
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from
Sources
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Page loading... [guidechem.com]
- 9. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of Suzuki Coupling Conditions for 2-Amino-5-chloropyrimidine
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2-Amino-5-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. The inherent electronic properties of this compound, namely the presence of a Lewis basic amino group and a pyridine-like nitrogen within the pyrimidine ring, coupled with a relatively inert C-Cl bond, present a unique set of obstacles. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the optimization strategies to empower you to overcome these challenges and achieve successful and reproducible outcomes in your cross-coupling endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary reasons for this failure?
A1: Failure to achieve significant conversion in the Suzuki coupling of this compound can often be traced back to two main factors: catalyst inhibition and an insufficiently active catalyst system for the C-Cl bond.
-
Catalyst Inhibition: The 2-amino group and the nitrogen atoms within the pyrimidine ring are Lewis basic. They can coordinate to the palladium catalyst, effectively poisoning it and hindering its participation in the catalytic cycle.[1] This is a common issue with nitrogen-containing heterocycles.
-
Inactive Catalyst System: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle.[1][2] Standard palladium catalysts, such as Pd(PPh₃)₄, often lack the necessary reactivity to efficiently activate the C-Cl bond of this compound.[1]
To address these issues, a more robust catalyst system is required, typically one that is both highly active and sterically hindered to mitigate coordination with the substrate.
Q2: I'm observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
A2: Two common side reactions that plague the Suzuki coupling of substrates like this compound are dehalogenation and protodeboronation.
-
Dehalogenation (yielding 2-aminopyrimidine): This occurs when the palladium-halide intermediate reacts with a hydride source in the reaction mixture, leading to the replacement of the chlorine atom with hydrogen.[1][3] Solvents or even the amine base can act as hydride sources.
-
Minimization Strategy:
-
-
Protodeboronation (hydrolysis of the boronic acid): This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, effectively consuming your coupling partner.[5][6] This side reaction is often base-catalyzed and can be exacerbated by prolonged reaction times or high temperatures.[5][6]
-
Minimization Strategy:
-
Use of boronic esters (e.g., pinacol esters) can enhance stability compared to the corresponding boronic acids.[6][7]
-
Employing anhydrous conditions with a suitable base like K₃PO₄ can sometimes suppress this side reaction.[8]
-
Using a "slow release" strategy with MIDA boronates can also be effective by maintaining a low concentration of the reactive boronic acid throughout the reaction.[5]
-
-
Q3: What is the recommended catalyst, ligand, and base combination for the Suzuki coupling of this compound?
A3: For challenging substrates like this compound, a highly active and specialized catalyst system is paramount. While no single set of conditions is universally optimal, the following combination has proven to be a robust starting point:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective palladium precursors. Pd(OAc)₂ is a Pd(II) source and will be reduced in situ to the active Pd(0) species.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | These ligands are crucial for activating the inert C-Cl bond. Their electron-rich nature facilitates the oxidative addition step, while their steric bulk promotes reductive elimination and can help prevent catalyst inhibition by the substrate's nitrogen atoms.[1][3][9] |
| Base | K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate) | K₃PO₄ is a moderately strong base that is often effective for heteroaryl halides.[1][9] K₂CO₃ is another common choice.[8][10] The choice of base can be critical and may require screening. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water mixtures | A small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.[4][11][12] However, excessive water can promote protodeboronation. A ratio of 4:1 to 10:1 organic solvent to water is a good starting point.[9][13] |
Q4: How critical is the role of water in my reaction, and should I use anhydrous conditions?
A4: The role of water in Suzuki couplings is multifaceted and often substrate-dependent. While it can be beneficial, it can also be detrimental.
-
Beneficial Roles of Water:
-
Base Solubility: Water can increase the solubility of inorganic bases like K₃PO₄ and K₂CO₃ in organic solvents, leading to a more effective reaction.[11]
-
Facilitating Transmetalation: Water can promote the formation of the more reactive boronate species [RB(OH)₃]⁻, which is believed to be the active species in the transmetalation step.[10]
-
-
Detrimental Roles of Water:
Recommendation: For the Suzuki coupling of this compound, starting with a small amount of degassed water in the solvent system (e.g., 1,4-dioxane/water 10:1) is generally a good approach.[13] If protodeboronation is a significant issue, switching to anhydrous conditions with a base like K₃PO₄ may be beneficial.[8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the fundamental steps and highlights potential points of failure with this compound.
Caption: Suzuki-Miyaura catalytic cycle with potential failure points for this compound.
Experimental Protocols
The following is a generalized, robust starting protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization for specific substrates.
Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
Add degassed 1,4-dioxane and degassed water (typically in a 10:1 ratio) via syringe.[9][13]
-
Seal the Schlenk flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[13]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-arylpyrimidine.
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
What is the prominent role of water in the Suzuki reaction? Quora. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
-
Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. quora.com [quora.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Aminopyridine and Prevention of Over-Chlorination
Welcome to the technical support center for the synthesis of 2-aminopyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of 2-aminopyridine synthesis, with a particular focus on addressing the common challenge of over-chlorination. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Selectivity in 2-Aminopyridine Synthesis
2-Aminopyridine is a critical building block in the pharmaceutical and agrochemical industries.[1][2] Its synthesis, most famously achieved through the Chichibabin reaction, involves the direct amination of pyridine.[1][3][4] While seemingly straightforward, this nucleophilic aromatic substitution reaction can be plagued by side reactions, including the formation of di- and poly-aminated or chlorinated products.[1] Over-chlorination, in particular, presents a significant hurdle, leading to reduced yields of the desired mono-chlorinated product and complex purification challenges.[5][6]
This guide will equip you with the knowledge to understand the underlying mechanisms that lead to over-chlorination and provide you with actionable strategies to control the selectivity of your reaction, thereby maximizing your yield of the desired 2-amino-5-chloropyridine.
Troubleshooting Guide: Preventing Over-Chlorination
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Question 1: Why am I observing significant amounts of 2-amino-3,5-dichloropyridine in my reaction?
Answer: The formation of 2-amino-3,5-dichloropyridine is a classic example of over-chlorination.[5] This occurs because the initial product, 2-amino-5-chloropyridine, can itself undergo further chlorination. The primary factors influencing this lack of selectivity are:
-
Reaction Medium Acidity: In a weakly acidic medium, the 2-aminopyridine reactants are present in their unprotonated form. This makes the aromatic ring highly activated towards electrophilic attack by chlorine, leading to multiple chlorination events.[5]
-
Rate of Chlorinating Agent Addition: A rapid addition of the chlorinating agent creates localized high concentrations, increasing the probability of multiple substitutions on the same pyridine ring.[5]
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of polychlorinated byproducts.[7]
To mitigate this, it is crucial to control the reaction conditions carefully. A key strategy is to perform the chlorination in a strongly acidic medium.[5][6]
Question 2: How can I improve the selectivity for the mono-chlorinated product, 2-amino-5-chloropyridine?
Answer: Achieving high selectivity for mono-chlorination hinges on controlling the reactivity of the 2-aminopyridine substrate. Here are several field-proven strategies:
1. Employ a Strongly Acidic Medium: Performing the reaction in a medium with a Hammett acidity function of less than -3.5 is highly effective.[5] Suitable options include:
-
Concentrated sulfuric acid (at least 70% by weight)[5]
-
A mixture of hydrogen chloride gas in glacial acetic acid (at least 10% by weight HCl)[5]
-
Concentrated hydrochloric acid[5]
In such a strongly acidic environment, the 2-aminopyridine is protonated. This protonation deactivates the pyridine ring towards further electrophilic substitution, thus minimizing over-chlorination.[5] The rate of chlorination of the protonated 2-aminopyridine is significantly greater than the rate of chlorination of the protonated 2-amino-5-chloropyridine, favoring the formation of the mono-substituted product.[5]
2. Control the Addition of the Chlorinating Agent: Slow, controlled addition of the chlorinating agent is paramount.[5] This can be achieved by:
-
Adding the chlorinating agent at a rate that matches its consumption in the reaction.[5]
-
For gaseous chlorine, condensing it first and then allowing it to evaporate slowly into the reaction mixture provides excellent control over the addition rate.[5]
3. Utilize Alternative Chlorination Methods: Instead of direct chlorination with Cl2 gas, consider in-situ generation of the active chlorine species. A method involving the slow, dropwise addition of concentrated hydrochloric acid to a solution of 2-aminopyridine and sodium hypochlorite has been shown to be effective in controlling the depth of chlorination.[6][8]
4. Consider a Catalytic Approach: A novel method utilizes bromine as a catalyst under blue LED light irradiation. The proposed mechanism involves the formation of bromine free radicals that selectively combine with the 5-position of the 2-aminopyridine ring, followed by chlorination. This approach has been reported to achieve high selectivity and yield.[9]
Below is a workflow diagram illustrating the decision-making process for optimizing the synthesis of 2-amino-5-chloropyridine.
Caption: Troubleshooting workflow for over-chlorination.
Question 3: What are the best practices for purifying 2-amino-5-chloropyridine from its dichlorinated byproduct?
Answer: Purification can be challenging due to the similar properties of the mono- and di-chlorinated products. However, several methods can be employed:
-
Recrystallization: This is a common and effective technique. Solvents such as methanol have been successfully used to obtain high-purity 2-amino-5-chloropyridine.[9]
-
Acid-Base Extraction: A multi-step extraction process can be used to separate the components. One patented method involves:
-
Adjusting the pH of the reaction mixture to >8 with a base like NaOH to precipitate the products.
-
Dissolving the crude solid in dilute hydrochloric acid (e.g., 10%). This step can help in removing the more basic, unreacted 2-aminopyridine and some of the dichlorinated byproduct which may have different solubility profiles under acidic conditions.
-
Carefully adjusting the pH of the filtrate to around 4, which can selectively precipitate the desired 2-amino-5-chloropyridine.
-
Extracting the purified product with an organic solvent like dichloroethane.[6]
-
-
Cation-Exchange Chromatography: For smaller scale purifications or for removing trace impurities, cation-exchange chromatography can be a powerful tool. This technique separates compounds based on their charge and can be effective in isolating the desired product.[10]
Frequently Asked Questions (FAQs)
Q1: What is the Chichibabin reaction and what are its common side reactions?
A1: The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by reacting pyridine with sodium amide (NaNH₂).[3] It is a nucleophilic substitution of a hydride ion (H⁻) by an amide anion (NH₂⁻).[3][11] Besides over-amination, a common side reaction is dimerization, especially when the reaction is carried out in xylene at atmospheric pressure.[3]
Q2: Are there alternative methods for synthesizing 2-aminopyridines that avoid harsh conditions?
A2: Yes, several modern methods have been developed. These include:
-
Reactions of pyridine N-oxides with activated isocyanides, followed by mild hydrolysis.[12]
-
The Buchwald-Hartwig amination, which uses palladium catalysis to facilitate the substitution of a halide on the pyridine ring with an amine.[13]
-
Copper-catalyzed methods for halide-to-amine substitutions.[13]
-
Reactions of 2-fluoropyridine with lithium amides.[14]
Q3: What are the safety precautions to consider when working with chlorinating agents like chlorine gas and sodium hypochlorite?
A3: Both chlorine gas and sodium hypochlorite are hazardous materials and require strict safety protocols.
-
Chlorine Gas: It is highly toxic and corrosive. All manipulations should be conducted in a well-ventilated fume hood. A dry-ice condenser can be used to safely handle and measure liquid chlorine.[5]
-
Sodium Hypochlorite: It is a strong oxidizing agent and can be corrosive. Avoid contact with skin and eyes. When mixed with acid, it generates toxic chlorine gas.[6][8] Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Selective Mono-chlorination of 2-Aminopyridine in a Strongly Acidic Medium
This protocol is adapted from a patented procedure that demonstrates high selectivity.[5]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (72.4% by weight aqueous solution)
-
Chlorine gas
-
Dry-ice condenser
-
Reaction flask with a gas addition tube
Procedure:
-
In a reaction flask, add the 72.4% aqueous sulfuric acid.
-
With external cooling to maintain the temperature at approximately 25°C, add 2-aminopyridine in small portions to the sulfuric acid.
-
Condense the required amount of chlorine gas in a dry-ice condenser.
-
Slowly introduce the chlorine gas beneath the surface of the reaction mixture over a period of two hours. The reaction temperature may drop to as low as -20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period (e.g., 1 hour).
-
Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry in vacuo.
Data Presentation:
| Reaction Medium | Temperature (°C) | Yield of 2-amino-5-chloropyridine (%) | Purity (%) | Reference |
| 72.4% H₂SO₄ | -20 to 25 | 86.8 | 98.7 | [5] |
| Conc. HCl | ~25 | 69.4 | 96.4 | [5] |
| HCl in Acetic Acid | 10-12 | - | - | [5] |
Protocol 2: Purification of 2-amino-5-chloropyridine by Acid-Base Extraction
This protocol is based on a method described in a Chinese patent.[6]
Materials:
-
Crude reaction mixture containing 2-amino-5-chloropyridine
-
5M NaOH solution
-
10% Hydrochloric acid solution
-
Dichloroethane
-
Deionized water
Procedure:
-
Adjust the pH of the crude reaction solution to >8 with 5M NaOH solution to precipitate the solid products.
-
Filter the solids and wash with deionized water.
-
Combine the solid precipitate with a dichloroethane extract of the filtrate and washings.
-
Dissolve the combined solids and extracts in 10% dilute hydrochloric acid and filter to remove any insoluble impurities.
-
Adjust the pH of the filtrate to 4 with 5M NaOH solution.
-
Extract the purified product with dichloroethane.
-
Evaporate the dichloroethane to obtain the purified 2-amino-5-chloropyridine.
Mechanistic Insights
The selectivity of the chlorination of 2-aminopyridine is governed by the electronic properties of the pyridine ring, which are heavily influenced by the reaction's acidity.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Illustrated Glossary of Organic Chemistry - Chichibabin reaction [chem.ucla.edu]
- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-5-chloropyrimidine
Welcome to the technical support center for optimizing reactions with 2-amino-5-chloropyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we will dissect the critical role of solvent selection in controlling reactivity and troubleshooting common experimental hurdles. The narrative is structured to provide not just procedural steps, but the underlying chemical logic to empower your decision-making in the lab.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
This compound can undergo SNAr, though it is less reactive than pyrimidines bearing halogens at the 2-, 4-, or 6-positions. The success of these reactions is profoundly influenced by the solvent's ability to stabilize the charged intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the best class of solvents for SNAr reactions with this compound?
A1: Polar aprotic solvents are overwhelmingly the best choice.[1][2][3][4] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) excel at solvating the cationic counter-ion of the nucleophile, leaving a "naked" and highly reactive anionic nucleophile.[2][4] Furthermore, they effectively stabilize the negatively charged Meisenheimer intermediate, the hallmark of the SNAr mechanism, thereby lowering the activation energy of the reaction.[1]
Q2: Can I use protic solvents like ethanol or water for SNAr?
A2: It is strongly discouraged. Polar protic solvents, while excellent at dissolving ionic nucleophiles, severely hinder SNAr reactivity.[1][5][6] They form a tight solvation shell around the anionic nucleophile through hydrogen bonding, which drastically reduces its nucleophilicity and increases the energy required to reach the transition state.[2][4][5][6] This "caging" effect often leads to sluggish or completely stalled reactions.[2]
Troubleshooting Guide: SNAr Reactions
Q: My SNAr reaction with an alkoxide nucleophile is giving low yield, and I'm recovering starting material. I'm using THF as a solvent. What's the issue?
A: Tetrahydrofuran (THF), while a polar aprotic solvent, has a relatively low dielectric constant. It may not be polar enough to sufficiently stabilize the Meisenheimer complex or fully dissolve the alkoxide salt, leading to a sluggish reaction.
-
Recommended Action: Switch to a more polar aprotic solvent like DMSO or DMF. These solvents will enhance the nucleophilicity of your alkoxide and better stabilize the key intermediate.[1][3] If solubility of the this compound is an issue at lower temperatures, gentle heating (e.g., 50-80 °C) is often beneficial.
Q: I am observing decomposition of my starting material at high temperatures in DMSO. What are my options?
A: High temperatures in DMSO can sometimes lead to thermal decomposition.
-
Recommended Action:
-
Lower the Temperature: First, try running the reaction at a lower temperature for a longer period.
-
Solvent Change: Switch to a lower-boiling but still effective polar aprotic solvent like DMF or 1,4-dioxane.
-
Base Consideration: Ensure you are not using an excessively strong base that could be promoting decomposition pathways. For example, if using sodium hydride (NaH) to generate an alkoxide in situ, consider switching to a milder base like potassium carbonate (K₂CO₃) if the nucleophile's pKa allows.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for creating C-C and C-N bonds via Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Solvent choice here is more complex, as it must balance the solubility of organic substrates, inorganic bases, and the stability and activity of the palladium catalyst.
2.1 Suzuki-Miyaura Coupling
This reaction couples the chloropyrimidine with a boronic acid or ester. The solvent system is critical for managing the multiple components of the reaction.
Q1: Why are solvent mixtures like dioxane/water or toluene/water so common for Suzuki couplings?
A1: These biphasic systems are effective because they address the poor mutual solubility of the reagents. The organic solvent (dioxane, THF, toluene) dissolves the this compound and the boronic acid, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[7][8] The reaction is believed to occur at the interface or be facilitated by the transfer of the base into the organic phase. Alcoholic solvent mixtures can also be highly effective.[7][8]
Q2: Can I run a Suzuki coupling in a single solvent?
A2: Yes, but with careful selection. Aprotic polar solvents like DMF or DME can be used, as they can dissolve both the organic reagents and provide some solubility for the base.[7][8] However, for aryl chlorides, which are less reactive than bromides or iodides, the choice of catalyst, ligand, and base becomes even more critical for success.[9]
Q: My Suzuki reaction is sluggish, and LC-MS analysis shows mostly unreacted starting material. My catalyst is Pd(PPh₃)₄ and the solvent is THF with aqueous K₂CO₃.
A: This is a classic issue of low reactivity, often stemming from a combination of a challenging substrate (aryl chloride) and a suboptimal solvent/catalyst system.
-
Recommended Actions:
-
Increase Solvent Polarity & Boiling Point: Switch from THF to 1,4-dioxane or DME. These higher-boiling ethereal solvents can be heated to higher temperatures (e.g., 100 °C), which is often necessary for the oxidative addition of palladium into the C-Cl bond.[7]
-
Optimize the Base: Potassium carbonate can be a weak base for this coupling. Consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Catalyst/Ligand System: While Pd(PPh₃)₄ can work, modern catalyst systems using more electron-rich, bulky phosphine ligands are often superior for activating aryl chlorides. Consider screening catalysts like Pd(dppf)Cl₂ or using a combination of a palladium source (e.g., Pd₂(dba)₃) with a specialized ligand (e.g., SPhos, XPhos).
-
Microwave Irradiation: Microwave-assisted procedures can dramatically shorten reaction times and improve yields for challenging couplings.[9][10]
-
Q: I'm seeing significant protodeboronation of my boronic acid (boronic acid is being replaced by a hydrogen). How can I minimize this side reaction?
A: Protodeboronation is often exacerbated by high temperatures, prolonged reaction times, and excess water or base.[9]
-
Recommended Actions:
-
Use Fresh Boronic Acid: Ensure your boronic acid is pure and dry.
-
Minimize Water: Use the minimum amount of water necessary to dissolve the base. A common starting point is a 4:1 or 5:1 ratio of organic solvent to water.
-
Degas Thoroughly: Oxygen can contribute to side reactions, including boronic acid homocoupling.[7] Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen.
-
The following table summarizes general observations for solvent selection in Suzuki couplings of chloropyrimidines. Yields are illustrative and highly dependent on the specific boronic acid, catalyst, and base used.
| Solvent System | Typical Temp. (°C) | Advantages | Potential Issues |
| 1,4-Dioxane / H₂O | 90-110 | Good balance of solubility for most reagents; widely used.[7] | Dioxane is a peroxide former and has safety concerns. |
| Toluene / H₂O | 90-110 | High boiling point, good for stubborn substrates. | Can have poor solubility for some polar reagents. |
| THF / H₂O | 65-70 | Lower boiling point, easy to remove post-reaction.[11] | Often not hot enough for unreactive aryl chlorides. |
| DMF | 100-120 | Good single-solvent option, dissolves many reagents.[8] | Can be difficult to remove; potential for decomposition. |
| 2-MeTHF / H₂O | 80-90 | Greener alternative to THF and Dioxane. | Similar temperature limitations to THF. |
2.2 Buchwald-Hartwig Amination
This reaction forms a C-N bond between the chloropyrimidine and a primary or secondary amine. The solvent must be non-reactive towards the strong bases typically employed and must facilitate the catalytic cycle.
Q1: What are the best solvents for Buchwald-Hartwig amination of this compound?
A1: Anhydrous, aprotic solvents are required. Aromatic hydrocarbons like toluene and xylene are very common and effective.[12] Ethereal solvents such as 1,4-dioxane , THF , and 2-MeTHF are also widely used.[12][13] The choice often depends on the required reaction temperature and the solubility of the amine and base.
Q2: Are there any solvents I should absolutely avoid?
A2: Yes. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit or poison the palladium catalyst.[12][14] Protic solvents like alcohols are generally incompatible with the strong bases (e.g., NaOt-Bu, LHMDS) used in the reaction.[12]
Q: My Buchwald-Hartwig reaction is not going to completion. I'm using toluene, NaOt-Bu, and a Pd₂(dba)₃/XPhos catalyst system.
A: Incomplete conversion with a robust catalyst system often points to solubility or inhibition issues.
-
Recommended Actions:
-
Check Base Solubility: Sodium tert-butoxide (NaOt-Bu) has limited solubility in toluene. Poor dissolution can lead to a slow reaction.[12] Consider switching to a solvent where the base is more soluble, such as 1,4-dioxane, or ensure vigorous stirring to maximize the solid-liquid interface.
-
Increase Temperature: Aryl chlorides are challenging substrates for Buchwald-Hartwig amination due to the difficult oxidative addition step.[12] Increasing the temperature (e.g., switching from toluene to xylene) can often overcome this barrier.
-
Ensure Anhydrous/Degassed Conditions: Water will quench the strong base, and oxygen will deactivate the Pd(0) catalyst. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is set up under a robust inert atmosphere (argon or nitrogen).[7]
-
Visualizations & Protocols
Diagram: Troubleshooting Workflow for a Failed Cross-Coupling Reaction
This diagram outlines a logical progression for troubleshooting when a Suzuki or Buchwald-Hartwig reaction on this compound yields poor results.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). J. Am. Chem. Soc.
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. (2017). Quora. Retrieved from [Link]
-
SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM!. (2023). YouTube. Retrieved from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved from [Link]
-
Development of a Practical and Scalable Synthetic Route for DBPR112. (2021). American Chemical Society. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. Retrieved from [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2017). ResearchGate. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019). ResearchGate. Retrieved from [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved from [Link]
-
Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict. Retrieved from [Link]
-
Reaction of Several Aminopyrimidines With Formaldehyde. (1962). PMC - NIH. Retrieved from [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. (1981). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
-
Chemical Properties of this compound (CAS 5428-89-7). (n.d.). Cheméo. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PMC - PubMed Central - NIH. Retrieved from [Link]
Sources
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- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination
Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this powerful C-N cross-coupling reaction. Here, we synthesize technical accuracy with field-proven insights to help you optimize your reactions and achieve higher yields.
Troubleshooting Guide: A Symptom-Based Approach
Low conversion is a frequent issue in Buchwald-Hartwig amination. The key to successful troubleshooting is to systematically evaluate each component and parameter of the reaction. This guide is structured around common symptoms observed during your experiments.
Symptom 1: Very Low to No Product Formation
This is one of the most common and frustrating issues. The root cause often lies in the fundamental components of the reaction.
Question: I've set up my Buchwald-Hartwig reaction, but I'm seeing little to no formation of my desired product. What are the likely causes?
Answer:
Several factors can lead to a complete lack of reactivity. Let's break down the most probable culprits:
-
Inactive Catalyst: The active Pd(0) species is the engine of your reaction. If it's not forming or is deactivated, the catalytic cycle will not proceed.
-
Cause: Inefficient reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) state.[1] Amines with α-hydrogens can facilitate this reduction, but if your amine lacks these, the reduction might be sluggish.[1]
-
Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst that readily forms the active species.[2] These pre-catalysts are designed for rapid and clean generation of the active LPd(0) complex upon exposure to a base.[2]
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it's crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[3][4]
-
Cause: The chosen ligand may not be suitable for your specific substrate combination. For example, electron-deficient aryl halides or sterically hindered amines require more electron-rich and bulky ligands.[3][4] Amination of challenging substrates like pyridines often requires specialized ligands to prevent catalyst poisoning by the pyridine nitrogen.[3][5]
-
Solution: Consult ligand selection guides. For many standard transformations, bulky biarylphosphine ligands like RuPhos and BrettPhos are excellent starting points.[3] For heteroaromatic substrates, consider ligands specifically designed to resist coordination with the heteroatom.[6]
-
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine-palladium complex.[4][7][8]
-
Cause: A base that is too weak may not be strong enough to deprotonate the palladium-amine adduct, stalling the reaction.[5] Conversely, a base that is too strong might lead to side reactions or degradation of sensitive functional groups.[1] The solubility of the base is also a critical, yet often overlooked, factor.[2][9]
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong base that often provides high reaction rates.[1][2] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are good alternatives, although they may require higher temperatures.[1][2]
-
-
Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to impurities.
-
Cause: The presence of air (oxygen) and moisture can lead to catalyst deactivation through oxidation of the phosphine ligand or the palladium center.[5][10] Solvents must be anhydrous and degassed.
-
Solution: Always use high-purity, dry reagents and solvents.[10] Employ standard Schlenk techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup.[9][10]
-
Symptom 2: Reaction Starts but Stalls Before Completion
Observing initial product formation that then plateaus is a sign that your catalyst is deactivating over time.
Question: My reaction proceeds to about 30-50% conversion and then stops. What could be causing this catalyst deactivation?
Answer:
Catalyst deactivation during the reaction is a common hurdle. Here are the primary reasons and how to address them:
-
Catalyst Poisoning: Certain functional groups on your substrates or impurities can act as inhibitors.
-
Cause: Functional groups like azo groups can irreversibly bind to the palladium center, poisoning the catalyst.[1] For substrates like 2-halopyridines, the pyridine nitrogen itself can coordinate to the palladium and inhibit its catalytic activity.[5]
-
Solution: If catalyst poisoning is suspected, a change in the ligand might be necessary. Sterically bulky ligands can often shield the palladium center and prevent the binding of inhibiting species.[5] In some cases, protecting the problematic functional group may be the only solution.
-
-
Inhibitory Effect of Byproducts: The halide salt generated during the reaction can sometimes inhibit the catalyst.
-
Cause: While aryl bromides and chlorides are generally reliable, aryl iodides can be problematic. The iodide salt formed (e.g., NaI) can precipitate the palladium complex, taking it out of the catalytic cycle.[2][11]
-
Solution: If you must use an aryl iodide, choosing a solvent that does not solubilize the resulting iodide salt, such as toluene, can help mitigate this issue.[11]
-
-
Thermal Instability of the Catalyst: High reaction temperatures can lead to catalyst decomposition.
-
Cause: While many Buchwald-Hartwig reactions require heating, excessively high temperatures can cause the catalyst to degrade over time.
-
Solution: Screen different temperatures to find the optimal balance between reaction rate and catalyst stability. If a high temperature is necessary, consider using a more robust ligand that can better stabilize the palladium center.
-
Symptom 3: Formation of Significant Side Products
The appearance of undesired products, primarily the hydrodehalogenated arene, points to competing side reactions.
Question: I'm seeing a significant amount of my starting aryl halide being converted to the corresponding arene (hydrodehalogenation). How can I suppress this side reaction?
Answer:
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It arises from a β-hydride elimination pathway.[12] Here's how to minimize it:
-
Ligand Choice is Key: The ligand has a profound impact on the relative rates of reductive elimination (product formation) and β-hydride elimination (side product formation).
-
Cause: Ligands that are not sufficiently bulky may not promote reductive elimination efficiently, allowing the competing β-hydride elimination pathway to dominate.
-
Solution: Employing sterically demanding ligands, such as the biarylphosphines developed by Buchwald and others, can accelerate the rate of reductive elimination, thus outcompeting β-hydride elimination.[12][13]
-
-
Amine Substrate Structure: The structure of the amine can influence the propensity for this side reaction.
-
Cause: Primary amines are sometimes more prone to causing hydrodehalogenation than secondary amines under certain conditions.[12]
-
Solution: If you are using a primary amine and observing significant hydrodehalogenation, a thorough screening of ligands and reaction conditions is warranted.
-
-
Reaction Conditions: Temperature and base can also play a role.
-
Cause: In some systems, higher temperatures might favor the β-hydride elimination pathway.
-
Solution: Try running the reaction at a lower temperature for a longer period. Also, ensure that the base is not promoting unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my specific substrates?
A1: The choice of ligand is critical and substrate-dependent.[12] A good starting point is to consider the electronic and steric properties of your aryl halide and amine. For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often required. For challenging substrates like heteroaryl halides, specialized ligands that can prevent catalyst inhibition are necessary.[3][5] It is often beneficial to perform a small-scale screen of several ligands to identify the optimal one for your system.[14]
Q2: Which base should I start with, and when should I consider using a weaker base?
A2: Sodium tert-butoxide (NaOtBu) is a common and effective strong base for many Buchwald-Hartwig aminations.[2] However, if your substrates contain base-sensitive functional groups (e.g., esters, nitro groups), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be used.[1][2] Be aware that weaker bases may necessitate higher catalyst loadings or longer reaction times.[1]
Q3: What are the best solvents for Buchwald-Hartwig amination?
A3: Toluene, dioxane, and THF are commonly used solvents.[1][15] The choice of solvent can impact the solubility of the reagents, particularly the base, and can influence the reaction rate and outcome.[7][16] It is important to avoid solvents like chloroform, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit the reaction.[2]
Q4: My aryl halide is an aryl chloride. Are there special considerations?
A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in oxidative addition.[17] Consequently, they often require more electron-rich and sterically bulky ligands to facilitate this key step.[4] Many modern ligand systems have been specifically developed to effectively couple aryl chlorides.[4]
Q5: Can I use ammonia as a coupling partner?
A5: The direct use of ammonia is challenging due to its strong binding to palladium complexes.[12] However, several "ammonia equivalents" have been developed, such as benzophenone imine or silylamides, which can be coupled and subsequently hydrolyzed to yield the primary aniline.[12] Catalyst systems capable of directly coupling ammonia have also been reported.[12][18]
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: A systematic workflow to troubleshoot and optimize a low-yielding Buchwald-Hartwig amination reaction.
Data at a Glance: Starting Points for Optimization
The optimal choice of base and solvent is highly dependent on the specific substrates and catalyst system used. The table below summarizes general observations and provides starting points for your reaction optimization.
| Substrate Class | Recommended Ligand Family | Typical Base | Common Solvents | Key Considerations |
| Aryl Bromides & Chlorides (General) | Bulky Biarylphosphines (e.g., XPhos, RuPhos) | NaOtBu, LHMDS | Toluene, Dioxane, THF | Aryl chlorides require more electron-rich ligands. |
| Electron-Deficient Heteroaryls | Josiphos-type, Specialized Biarylphosphines | K₂CO₃, K₃PO₄ | Toluene, CPME | Prone to catalyst poisoning; ligand choice is critical. [3][5] |
| Sterically Hindered Amines | Bulky Biarylphosphines (e.g., BrettPhos) | NaOtBu, LHMDS | Toluene, t-BuOH | Steric bulk on the ligand is necessary to facilitate coupling. |
| Primary Amines | BrettPhos, Alaphos | NaOtBu, Cs₂CO₃ | Toluene, THF | Risk of double arylation; careful control of stoichiometry is needed. |
| Base-Sensitive Substrates | Wide range of ligands | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | Weaker bases are essential to preserve functional groups. [1][2] |
Experimental Protocol: General Procedure for a Small-Scale Buchwald-Hartwig Amination
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. [9]3. Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.), followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M. [9]4. Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]
-
Use of base metals in Buchwald-Hartwig coupling. WordPress. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
BH amination side products and purification. Reddit. [Link]
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- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 4. jk-sci.com [jk-sci.com]
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- 6. research.rug.nl [research.rug.nl]
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- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Time and Temperature for Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing reaction time and temperature—two of the most critical parameters influencing the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of reaction time and temperature on pyrimidine synthesis?
A1: Reaction temperature directly influences the rate of reaction by providing the necessary activation energy for the chemical transformation.[1] In general, higher temperatures lead to faster reaction rates. However, excessively high temperatures can promote side reactions, lead to the decomposition of reactants like urea, or cause product degradation.[2][3] Reaction time is intrinsically linked to temperature; a reaction at a lower temperature may require a significantly longer time to reach completion compared to a reaction at a higher temperature.[2] The goal is to find the optimal balance that maximizes the formation of the desired pyrimidine derivative while minimizing the formation of impurities.
Q2: My classical Biginelli reaction is very slow and gives low yields. What's the first step to optimize it?
A2: The classical Biginelli reaction, often conducted under strongly acidic conditions, is known for requiring long reaction times (15-20 hours) and frequently results in low yields.[4] A primary optimization step is to increase the temperature and/or introduce a more efficient catalyst. Many modern protocols utilize heating, with temperatures around 80-100°C being effective, to significantly shorten reaction times from hours to minutes.[5][6] Additionally, switching from traditional Brønsted acids (like HCl) to Lewis acids (e.g., ZnCl₂, Yb(OTf)₃) or employing microwave irradiation can dramatically improve both reaction speed and yield.[5][7][8]
Q3: What are the advantages of using microwave irradiation for optimizing pyrimidine synthesis?
A3: Microwave-assisted synthesis has become a powerful tool in organic chemistry, offering several advantages over conventional heating.[9] Microwave irradiation can lead to a rapid increase in temperature, resulting in dramatic reductions in reaction times—often from hours to just a few minutes.[4][9][10] This can also lead to higher yields and cleaner reaction profiles.[9] For optimization, microwave reactors allow for the rapid screening of various temperature and time conditions, accelerating the development of an efficient protocol.[11][12]
Q4: I'm starting a new pyrimidine synthesis. How do I select a starting temperature and time?
A4: When developing a new synthesis, it's best to start with conditions reported for similar transformations in the literature. For many common pyrimidine syntheses like the Biginelli or Pinner reactions, a starting temperature of 60-80°C is a reasonable choice.[6][13] Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). If the reaction is sluggish, you can incrementally increase the temperature. If side products begin to appear, the temperature may be too high. This initial experiment will provide a valuable baseline for further, more systematic optimization.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on causes and solutions related to reaction time and temperature.
Problem 1: Low Product Yield or Incomplete Conversion
Q: I've run my reaction for several hours, but TLC analysis shows a significant amount of unreacted starting materials. What should I do?
A: This is a classic sign that the reaction has not reached completion, which can be due to insufficient thermal energy or time.
-
Causality: Chemical reactions require a certain amount of energy, known as activation energy, to proceed. If the reaction temperature is too low, only a small fraction of molecular collisions will be energetic enough to result in a reaction, leading to a slow or stalled process. Similarly, if the reaction time is too short, the reaction may be stopped before all reactants have been converted to products.[2]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: A moderate increase in temperature (e.g., in 10-20°C increments) can significantly accelerate the reaction rate. For many pyrimidine syntheses, refluxing in a suitable solvent like ethanol provides the necessary energy.[1] Be cautious, as excessive heat can lead to other issues (see Problem 2).
-
Extend Reaction Time: If you are hesitant to increase the temperature due to potential side reactions, simply extending the reaction time is a viable option.[2] Continue to monitor the reaction by TLC until you see no further consumption of the limiting starting material.
-
Evaluate Your Catalyst: An inefficient catalyst may be the root cause.[2] Even at optimal time and temperature, a poor catalyst won't effectively facilitate the reaction. Consider switching to a more active catalyst system, such as a different Lewis acid, which can lower the activation energy and improve yields under milder conditions.[5]
-
Problem 2: Significant Formation of Side Products
Q: My reaction is fast, but I'm getting a complex mixture of products that is difficult to purify. How can I improve the selectivity?
A: The formation of multiple products indicates that competing reaction pathways are occurring. This is often highly dependent on the reaction temperature.
-
Causality: In many pyrimidine syntheses, particularly the Biginelli reaction, side reactions can compete with the desired product formation. A common side product is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This pathway is often favored at higher temperatures, which can cause the decomposition of urea into ammonia, a key component for the Hantzsch reaction.[2] Therefore, excessive heat can decrease the selectivity of your synthesis.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to address temperature-induced side reactions.[2] By reducing the thermal energy of the system, you can disfavor the higher-energy pathway that leads to the byproduct, thus improving selectivity for your desired pyrimidine.
-
Perform a Time-Course Study at a Lower Temperature: Once you've lowered the temperature, the reaction will likely be slower. It's crucial to monitor the reaction over time to find the "sweet spot" where the yield of your desired product is maximized before other side reactions or degradation can occur.
-
Re-evaluate Catalyst Choice: The catalyst can influence the selectivity of the reaction. Some catalysts may preferentially promote the desired cyclization over competing pathways.[2] Experimenting with different Lewis or Brønsted acids could improve your product purity.
-
Problem 3: Product Degradation
Q: I initially see a good product spot on TLC, but over time it seems to disappear or new impurity spots appear. What is happening?
A: This suggests that your desired pyrimidine derivative is not stable under the reaction conditions, likely due to excessive temperature or prolonged reaction time.
-
Causality: Organic molecules, including pyrimidines, have limited thermal stability.[3] Exposing your product to high temperatures for an extended period can lead to decomposition, rearrangement, or further unwanted reactions. The optimal reaction time is a balance between forming the product and minimizing its subsequent degradation.
-
Troubleshooting Steps:
-
Reduce Both Temperature and Time: The first step is to run the reaction under milder conditions. Lower the temperature and shorten the reaction time.
-
Conduct a Detailed Time-Course Study: At a fixed, moderate temperature, take aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes). Analyze each aliquot by TLC or LC-MS to quantify the amount of product and starting material. Plotting the concentration of the product over time will reveal the point of maximum accumulation, after which degradation becomes dominant. This allows you to identify the optimal reaction time to quench the reaction and maximize your isolated yield.
-
Problem 4: Inconsistent Results Upon Scale-Up
Q: My small-scale (mg) reaction worked perfectly, but when I tried it on a larger (gram) scale, the yield dropped and I saw more impurities. Why?
A: This is a common issue in process chemistry and is often related to mass and heat transfer limitations.
-
Causality: As the reaction volume increases, the surface-area-to-volume ratio decreases.[14] This makes it more difficult to maintain uniform heating and efficient mixing. Localized "hot spots" can form, leading to side reactions and degradation that were not observed on a smaller scale.[14]
-
Troubleshooting Steps:
-
Re-optimize Reaction Temperature: The optimal temperature in a 10 mL flask may not be the optimal temperature in a 1 L reactor. You may need to slightly lower the external heating temperature to account for the heat generated by the reaction itself (the exotherm) and to avoid overheating the reaction mixture.
-
Ensure Efficient Stirring: Inadequate mixing on a larger scale can lead to poor heat distribution and localized concentration gradients. Use an appropriate-sized stir bar or an overhead mechanical stirrer to ensure the reaction mixture is homogeneous.
-
Control the Rate of Reagent Addition: If the reaction is exothermic, adding one of the reagents slowly over time can help to control the internal temperature and prevent a dangerous and uncontrolled temperature rise.
-
Data Presentation
Table 1: Effect of Catalyst and Temperature on a Model Biginelli Reaction (Synthesis of 4-phenyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione)
| Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | 90 | 180 | 45 | [5] |
| ZrCl₄ (10) | 100 | 90-120 | High | [5] |
| Bi(NO₃)₃·5H₂O | 100 | 90 | High | [5] |
| Yb(OTf)₃ | 100 | 120 | High | [5] |
| Ionic Liquid | 90 | 30 | 96 | [5] |
This table illustrates how the choice of catalyst and reaction conditions can dramatically reduce reaction times and improve yields compared to an uncatalyzed reaction.
Experimental Protocols
Protocol 1: Systematic Optimization of Reaction Temperature
-
Setup: Prepare 4-5 small-scale reactions in parallel (e.g., in sealed vials). Each vial should contain identical amounts of starting materials, catalyst, and solvent.
-
Temperature Gradient: Place each vial in a separate well of a heating block set to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Monitoring: After a fixed amount of time (e.g., 2 hours), cool all reactions to room temperature.
-
Analysis: Take a small aliquot from each reaction and analyze by TLC or LC-MS. Compare the consumption of starting materials and the formation of the product and byproducts across the different temperatures.
Protocol 2: Time-Course Study to Determine Optimal Reaction Time
-
Setup: Set up a single reaction at the optimal temperature determined in Protocol 1.
-
Sampling: At regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small, measured aliquot from the reaction mixture. Immediately quench the aliquot (e.g., by diluting in cold solvent) to stop the reaction.
-
Analysis: Analyze each quenched aliquot by a quantitative or semi-quantitative method (e.g., calibrated TLC, HPLC, or NMR with an internal standard).
-
Plotting: Plot the concentration or relative amount of your product versus time.
Visualization of Workflows
Below are diagrams illustrating the logical processes for troubleshooting and optimization.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for systematic temperature optimization.
References
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Biology LibreTexts. (2023). Pyrimidine de novo Biosynthesis.
- Benchchem. (n.d.). Technical Support Center: Biginelli Reaction for Pyrimidine Thiones.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ACS Publications. (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles.
- Journal of Internal Medicine & Pharmacology. (n.d.). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives.
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- RSC Publishing. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones.
- ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids.
- Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
- Benchchem. (n.d.). addressing challenges in the scale-up synthesis of pyrimidine compounds.
- ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b.
- (n.d.). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives.
- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.
- Chemico-Biological Interactions. (1986). Rates of Heat-Induced Pyrimidine Alterations in Synthetic Polydeoxyribonucleotides.
- ResearchGate. (n.d.). Effect of temperature on the synthesis of....
- (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives.
- (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
Sources
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- 3. Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. moodle2.units.it [moodle2.units.it]
- 9. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 11. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Catalyst Poisoning in Reactions with Pyrimidines
Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthesis: catalyst poisoning by pyrimidine-containing molecules. Pyrimidines are cornerstone scaffolds in pharmaceuticals and agrochemicals, yet their intrinsic properties often lead to the deactivation of transition metal catalysts, resulting in failed or low-yielding reactions.[1][2]
This guide is structured to provide not just solutions, but a foundational understanding of the problem. We will move from the mechanistic underpinnings of catalyst poisoning to practical, actionable troubleshooting strategies and robust experimental protocols. Our goal is to empower you, the researcher, to anticipate and overcome these challenges in your work.
Section 1: The "Why"—Understanding the Poisoning Mechanism
Before troubleshooting, it's crucial to understand the root cause of catalyst deactivation. The primary issue stems from the fundamental coordination chemistry of the pyrimidine ring.[3]
Q1: How exactly does a pyrimidine molecule "poison" a transition metal catalyst?
A1: The term "poisoning" refers to the chemical deactivation of a catalyst's active sites.[4] In the context of pyrimidines and transition metals like palladium (Pd), the mechanism is driven by the lone pair of electrons on the ring's nitrogen atoms. These nitrogen atoms act as Lewis bases and can coordinate strongly to the electron-deficient metal center of the catalyst (e.g., Pd(0) or Pd(II)).[5] This forms a stable, off-cycle complex that prevents the catalyst from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination). Essentially, the catalyst gets "trapped" by the pyrimidine, halting the reaction.[4][5]
Caption: Mechanism of catalyst poisoning by pyrimidine coordination.
Q2: Are all pyrimidines equally problematic?
A2: No. The poisoning potential is influenced by the electronic and steric environment of the pyrimidine ring.
-
Electronic Effects: Electron-donating groups on the pyrimidine ring increase the basicity of the nitrogen atoms, strengthening their coordination to the metal center and exacerbating poisoning. Conversely, electron-withdrawing groups can sometimes lessen the poisoning effect.[6]
-
Steric Hindrance: Bulky substituents near the nitrogen atoms can sterically block them from coordinating with the catalyst's metal center. This is a key principle we can exploit to our advantage, for instance, in Suzuki-Miyaura coupling reactions involving sterically hindered pyrimidine boronic acids.[5]
Section 2: Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is designed as a first-response guide when you encounter issues in your pyrimidine-based reactions. We will address common symptoms and provide a logical workflow for diagnosis and resolution.
Frequently Asked Questions (FAQs)
Q3: My Suzuki-Miyaura coupling reaction with a bromopyrimidine shows no conversion. What are the first things I should check?
A3: A complete lack of conversion often points to a fundamental issue with the catalytic system or reagents.[7][8]
-
Catalyst Activity: The active Pd(0) species is highly sensitive to oxygen. Ensure your solvent was properly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). An inactive catalyst is a common culprit.[5][8]
-
Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[8] Use fresh or properly stored boronic acid. If degradation is suspected, using a more stable boronic ester derivative, like a pinacol ester, can be a reliable alternative.[8]
-
Base and Solvent Purity: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. Solvents must be anhydrous, especially ethereal solvents like THF or dioxane which can contain peroxides.[5][8]
Q4: I'm observing a significant amount of dehalogenated starting material in my Heck reaction. What's causing this side reaction?
A4: Dehalogenation occurs when the aryl halide is reduced instead of coupled. This happens when the Pd(II) intermediate formed after oxidative addition reacts with a hydride source before it can proceed through the rest of the catalytic cycle.[8] Potential hydride sources include solvents (like THF), the amine base, or even water under certain conditions. To mitigate this, consider changing your solvent to a non-hydride-donating one like DMF or NMP, and ensure all reagents are scrupulously dry.[9][10]
Systematic Troubleshooting Workflow
When a reaction performs poorly, a systematic approach is more effective than random changes. The following workflow provides a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting failed pyrimidine coupling reactions.
Section 3: Advanced Mitigation Strategies
Standard troubleshooting may not be sufficient for particularly challenging pyrimidine substrates. The following strategies are designed to proactively counter catalyst poisoning.
Strategy 1: Rational Selection of Catalyst and Ligands
This is the most critical factor in overcoming poisoning. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5]
Q5: Which ligands are best suited for cross-coupling reactions with pyrimidines?
A5: The key is to use ligands that promote a highly reactive catalytic species while sterically or electronically disfavoring coordination with the pyrimidine nitrogen.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective.[5] Their steric bulk helps prevent the pyrimidine from accessing the metal center, while their electron-rich nature promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable and highly active palladium complexes. Their high thermal stability makes them particularly suitable for challenging couplings that may require elevated temperatures.[5][9]
| Ligand Type | Recommended Ligands | Key Advantage for Pyrimidine Reactions | Common Applications |
| Buchwald Ligands | SPhos, XPhos, RuPhos, BrettPhos | Steric bulk and high electron density promote fast catalysis, outcompeting poisoning. | Suzuki-Miyaura, Buchwald-Hartwig Amination[5][11][12] |
| NHC Ligands | IPr, SIMes | Form highly stable and active catalysts; excellent for less reactive chlorides. | Heck, Suzuki-Miyaura[9] |
| Bidentate Ligands | Xantphos, BINAP, dppf | Can stabilize the catalyst and prevent the formation of inactive dimers.[11][13] | Buchwald-Hartwig, Sonogashira[13][14] |
Strategy 2: Optimizing Reaction Parameters
The choice of base, solvent, and temperature can dramatically influence the outcome by affecting catalyst stability and reactivity.
Q6: How do I choose the right base and solvent for my reaction?
A6: The optimal choice is often substrate-dependent and may require screening.
-
Base: A stronger base can sometimes accelerate the reaction, but it can also promote side reactions like protodeboronation in Suzuki couplings.[5] For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[11][13]
-
Solvent: Polar aprotic solvents like DMF, dioxane, or toluene are common.[7][9] For Suzuki couplings, the addition of water is often necessary to facilitate the activity of inorganic bases, but truly anhydrous conditions can minimize protodeboronation.[5][8] The choice can be a delicate balance.
| Reaction | Typical Solvents | Typical Bases | Key Considerations |
| Suzuki-Miyaura | Toluene/H₂O, Dioxane/H₂O, DMF | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Water is often required for base activity but can promote protodeboronation.[5][8] |
| Buchwald-Hartwig | Toluene, Dioxane, THF | NaOtBu, KOtBu, LHMDS | Requires a strong, non-nucleophilic base to deprotonate the amine.[11][13] |
| Sonogashira | THF, DMF, Triethylamine | Triethylamine, Diisopropylamine | The amine often serves as both the base and a solvent. Copper(I) co-catalyst is typical.[14][15][16] |
| Heck | DMF, NMP, Acetonitrile | K₂CO₃, Cs₂CO₃, Et₃N | High temperatures are often required; stable NHC ligands are beneficial.[9] |
Section 4: Field-Proven Experimental Protocols
The following are general, robust protocols for common cross-coupling reactions involving halopyrimidines. They serve as a validated starting point for your specific system.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol is optimized for challenging substrates by employing a modern catalyst system.
-
Materials:
-
Halopyrimidine (1.0 eq.)
-
Boronic acid or pinacol ester (1.2 - 1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
-
Procedure:
-
To a dry reaction vessel (e.g., Schlenk tube) under an inert atmosphere (Argon), add the halopyrimidine, boronic acid/ester, base, palladium precatalyst, and ligand.
-
Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][14]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
This protocol uses a strong base and a specialized ligand system to facilitate C-N bond formation.
-
Materials:
-
Halopyrimidine (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Bidentate or bulky ligand (e.g., Xantphos or XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the halopyrimidine and the amine.
-
Seal the vessel and heat with vigorous stirring to the target temperature (e.g., 90-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an appropriate organic solvent, and quench carefully with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
References
-
A Critical Review of Coordination Chemistry of Pyrimidine and Pyridazine. (n.d.). Scribd. Retrieved from [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2024). RSC Advances. Retrieved from [Link]
-
Casas, J. S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis, characterization, coordination chemistry and biological activity of some pyrimidine complexes. (2021). ResearchGate. Retrieved from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society. Retrieved from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synfacts. Retrieved from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014). Molecules. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals. Retrieved from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules. Retrieved from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2008). ResearchGate. Retrieved from [Link]
-
Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. (1988). Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (2022). ACS Omega. Retrieved from [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (2014). ResearchGate. Retrieved from [Link]
-
Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2017). Catalysts. Retrieved from [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved from [Link]
-
Transition metal pyridine complexes. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Retrieved from [Link]
-
Optimization of conditions for the Heck reaction. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of Pyrimidine Based Metal Ligands. (2000). ResearchGate. Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2005). The Journal of Organic Chemistry. Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts. Retrieved from [Link]
-
Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Optimization of Heck reaction conditions. a. (2018). ResearchGate. Retrieved from [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2022). YouTube. Retrieved from [Link]
-
Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. (2022). ResearchGate. Retrieved from [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society. Retrieved from [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2001). Organic Letters. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved from [Link]
-
A critical view about use of scavengers for reactive species in heterogeneous photocatalysis. (2023). ResearchGate. Retrieved from [Link]
-
Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques. (2023). Results in Chemistry. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (2018). Chemical Science. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isolating 2-Amino-5-chloropyrimidine Products
Welcome to the technical support center for the work-up and isolation of 2-amino-5-chloropyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. The purity of your final product is paramount for the success of subsequent synthetic steps and the integrity of your research. This document provides in-depth, field-proven insights into the nuances of isolating this compound, moving beyond a simple list of steps to explain the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: What is the core principle behind a successful work-up for this compound?
The isolation strategy hinges on the basicity of the pyrimidine ring and the amino group. The synthesis, often a chlorination of 2-aminopyridine, is typically conducted in a strongly acidic medium to achieve selective monochlorination and prevent over-chlorination.[1] Consequently, the product exists in its protonated, water-soluble hydrochloride salt form in the crude reaction mixture. The work-up is fundamentally a "pH swing" procedure:
-
Basification: The acidic mixture is carefully neutralized and then made basic (typically pH > 7).[1] This deprotonates the this compound hydrochloride, causing the free base to precipitate out of the aqueous solution due to its lower water solubility.
-
Separation: The precipitated solid can be isolated, or the entire mixture can be extracted with an organic solvent to transfer the neutral product into the organic phase, leaving inorganic salts behind in the aqueous layer.
Q2: Why is precise pH control so critical during the neutralization and extraction steps?
Precise pH control is the key to separating the desired product from both unreacted starting material (2-aminopyridine) and common byproducts like 2-amino-3,5-dichloropyridine. The basicity of these three compounds is different. A carefully controlled pH adjustment can selectively precipitate the product while keeping more basic or acidic impurities in the aqueous layer. Some advanced protocols utilize multiple pH adjustments to fractionally separate these components, first adjusting to a high pH to precipitate everything, then re-dissolving in acid and carefully raising the pH to a specific point (e.g., pH 4) where the desired product preferentially precipitates.[2][3]
Q3: What are the most common impurities I should anticipate, and how do they arise?
The two most prevalent impurities are:
-
Unreacted 2-aminopyridine: The starting material for the chlorination reaction. Its presence indicates an incomplete reaction.
-
2-amino-3,5-dichloropyridine: This is an over-chlorination byproduct. Its formation is competitive with the desired monochlorination, especially in weakly acidic conditions.[1] The presence of this impurity makes purification difficult due to its similar physical properties to the desired product.[1]
Minimizing these impurities starts with the synthesis itself, for which using a strongly acidic medium is a well-established strategy to enhance selectivity for the desired this compound.[1]
Q4: How do I select the best organic solvent for liquid-liquid extraction?
The ideal extraction solvent should have high solubility for this compound but be immiscible with water. Several options have been successfully reported:
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Dichloromethane (DCM) / Dichloroethane | 39.6 / 83.5 | 1.33 / 1.25 | Excellent solvent for many organics. Forms the lower layer. Can form emulsions.[2] |
| Chloroform | 61.2 | 1.49 | Historically used, but has significant health and safety concerns. Forms the lower layer.[1][4] |
| Ethyl Acetate (EtOAc) | 77.1 | 0.902 | Good general-purpose solvent, less toxic than chlorinated solvents. Forms the upper layer.[5] |
| Ether (Diethyl Ether) | 34.6 | 0.713 | Very volatile, high fire hazard. Forms the upper layer.[6] |
Your choice will depend on the scale of your reaction, available equipment, and safety protocols. For many applications, Ethyl Acetate is a good starting point due to its favorable safety profile.
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up procedure.
| Problem / Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low Purity: Significant unreacted 2-aminopyridine detected post-workup. | 1. Incomplete chlorination reaction.2. Inefficient extraction or precipitation of the product. | 1. Reaction Optimization: Re-evaluate synthesis conditions (time, temperature, stoichiometry of chlorinating agent).2. Work-up Refinement: Implement a fractional pH adjustment. After initial basification and extraction, consider an acid back-extraction of the organic layer, followed by a careful re-basification to pH 4 to selectively precipitate the product.[2][3] |
| Low Purity: Presence of 2-amino-3,5-dichloropyridine byproduct. | 1. Reaction conditions not optimal for selective monochlorination (e.g., acidity was too low).[1]2. Difficulty in separating the byproduct due to similar solubility. | 1. Preventative Action: Ensure the synthesis is performed in a strongly acidic medium (Hammett acidity function < -3.5) to suppress the second chlorination.[1]2. Purification: Careful recrystallization is often the most effective method. Column chromatography on silica gel can also be used to separate the two compounds.[5] |
| Persistent Emulsion During Extraction. | The mixture contains surfactants or fine particulates that stabilize the interface between the organic and aqueous layers. | 1. Break the Emulsion: Add a small amount of saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase.[5]2. Physical Disruption: Pass the emulsified mixture through a pad of Celite or glass wool.[5]3. Minimize Formation: Use gentle swirling or rocking to mix layers instead of vigorous shaking.[5] |
| Product "Oils Out" or Forms a Gummy Solid. | The product is precipitating from a supersaturated solution too quickly or is melting in the solvent. | 1. Induce Crystallization: Try solvent trituration. Add a poor solvent (an "anti-solvent" like hexanes) and scratch the inside of the flask with a glass rod.[5]2. Slow Down Cooling: If precipitating from a hot solution, warm the mixture to redissolve the oil and allow it to cool very slowly (e.g., in a dewar or by leaving it overnight at room temperature).[5]3. Seeding: If available, add a single, small crystal of pure product to initiate crystallization.[5] |
| Consistently Low Isolated Yield. | 1. Product loss due to solubility in the aqueous phase.2. Incomplete precipitation.3. Mechanical losses during transfers and filtration. | 1. Exhaustive Extraction: Increase the number of extractions of the aqueous layer (e.g., from 2x to 4x).2. pH Check: Ensure the pH of the aqueous layer is sufficiently basic (>8) after precipitation/extraction to minimize the concentration of the protonated, water-soluble form.3. Solvent Rinsing: Meticulously rinse all glassware, filter paper, and funnels with the extraction solvent to recover all product. |
Visualized Workflow: Standard Isolation Procedure
The following diagram outlines the logical steps for a standard work-up procedure following the synthesis of this compound.
Sources
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
Technical Support Center: Monitoring 2-Amino-5-chloropyrimidine Coupling Reactions
Welcome to the technical support center for monitoring 2-Amino-5-chloropyrimidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction monitoring for this important class of chemical transformations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction to Reaction Monitoring
Effective reaction monitoring is crucial for understanding reaction kinetics, optimizing conditions, and ensuring the quality and yield of the desired product.[1] For the coupling of this compound, a key building block in many pharmaceutical compounds, precise monitoring allows for the determination of reaction completion, detection of side products, and prevention of costly downstream purification challenges.
This guide will focus on the most common and effective techniques for monitoring these reactions: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
This section addresses specific problems you may encounter during the monitoring of your this compound coupling reaction.
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid and cost-effective qualitative technique ideal for initial screening and tracking the consumption of starting materials and the formation of the product.[2]
Question: My TLC spots are streaking or elongated. What's happening and how can I fix it?
Answer: Streaking on a TLC plate can obscure your results and make it difficult to determine the reaction's progress. Several factors can cause this issue:[3][4][5][6]
-
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[4][5][7]
-
Strongly Acidic or Basic Compounds: 2-Aminopyrimidine derivatives can have basic properties, which can cause them to interact too strongly with the acidic silica gel, leading to streaking.[4][6]
-
High Polarity Compounds: If your product is significantly more polar than your starting materials, it may streak.
-
Solution: Consider using a more polar mobile phase or switching to a reverse-phase TLC plate (e.g., C18).[3]
-
-
High Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking.
-
Solution: After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the residual solvent before developing the plate.[8]
-
Question: I can't see any spots on my TLC plate, or they are very faint. What should I do?
Answer: The inability to visualize spots can be frustrating. Here are some common causes and solutions:[3][4][7]
-
Compound is not UV-active: While pyrimidines often absorb UV light, your specific product or starting material may not be sufficiently UV-active.
-
Sample is too dilute: The concentration of your analyte may be below the detection limit of the visualization method.
-
Solvent Level in the Chamber is too High: If the solvent level is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[4][7]
-
Solution: Ensure the solvent level in the developing chamber is below the origin line of your TLC plate.
-
Experimental Protocol: Staining a TLC Plate with Ninhydrin
-
Prepare the Staining Solution: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol or acetone and add 3 mL of acetic acid.[3]
-
Develop the TLC Plate: Run your TLC plate as usual and allow it to dry completely.
-
Apply the Stain: Dip the dried TLC plate into the ninhydrin solution.
-
Heat: Gently warm the plate with a heat gun. Primary amines will typically appear as green or purple spots.[3][9] Be careful not to overheat the plate.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC provides quantitative data on reaction conversion and purity.[2] It is a highly reproducible technique essential for detailed kinetic studies and process optimization.
Question: I'm seeing unexpected peaks in my HPLC chromatogram. What could they be?
Answer: The appearance of unexpected peaks can indicate several possibilities:[2]
-
Formation of Byproducts or Isomers: The coupling reaction may be generating side products or isomers that are structurally similar to your desired product.
-
Solution: Couple your HPLC with a mass spectrometer (LC-MS) to determine the molecular weight of the unexpected peaks. This information can help in identifying their structures.[2]
-
-
Impurities in Starting Materials: The this compound or the coupling partner may contain impurities that are carried through the reaction.
-
Solution: Analyze the purity of your starting materials by HPLC before beginning the reaction.
-
-
Degradation: The product or starting materials may be degrading under the reaction or analysis conditions.
-
Solution: Investigate the stability of your compounds. You can run a control experiment where you expose your product to the reaction conditions for an extended period.
-
-
System Contamination: The HPLC system itself could be contaminated.
-
Solution: Run a blank injection (solvent only) to check for any carryover or system peaks.[2]
-
Question: My peaks are broad and not well-resolved. How can I improve my HPLC separation?
Answer: Poor peak shape and resolution can compromise the accuracy of your quantitative analysis. Here are some optimization strategies:
-
Mobile Phase Composition: The polarity of the mobile phase is a critical factor.[10]
-
Solution: If your peaks are eluting too quickly and are poorly resolved, decrease the amount of organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Conversely, if the peaks are broad and have long retention times, increase the organic solvent content.
-
-
pH of the Mobile Phase: For ionizable compounds like amines, the pH of the mobile phase can significantly impact retention and peak shape.[10][11]
-
Solution: Adjust the pH of the aqueous portion of your mobile phase with a buffer (e.g., acetate buffer). For basic compounds, a slightly acidic pH can improve peak shape by ensuring the analyte is in a single protonation state.[10]
-
-
Column Choice: The stationary phase of the HPLC column plays a crucial role in the separation.
-
Flow Rate: The flow rate affects both the analysis time and the peak resolution.[14]
-
Solution: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time. Finding an optimal flow rate is key.
-
Table 1: HPLC Method Optimization Parameters
| Parameter | Effect on Separation | Troubleshooting Action |
| Mobile Phase Strength | Affects retention time and resolution. | Increase organic content to decrease retention; decrease for better resolution of early eluting peaks. |
| Mobile Phase pH | Critical for ionizable compounds (amines). | Adjust pH to control the ionization state and improve peak shape.[10][11] |
| Column Stationary Phase | Determines the primary mode of interaction. | C18 is a good starting point; consider polar-embedded or mixed-mode for highly polar analytes.[12][13] |
| Flow Rate | Influences analysis time and efficiency. | Lower flow rate for better resolution; higher for faster analysis.[14] |
| Temperature | Affects viscosity and retention. | Increasing temperature can decrease retention times and improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable technique for monitoring my this compound coupling reaction?
A1: The choice of technique depends on the stage of your research and the information you need.
-
For rapid, qualitative screening (e.g., checking for the presence of starting material): Thin-Layer Chromatography (TLC) is the most efficient method.[2]
-
For quantitative analysis (e.g., determining reaction conversion, purity, and kinetics): High-Performance Liquid Chromatography (HPLC) is the gold standard.[2]
-
For structural confirmation and identification of unknowns: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[2] NMR provides detailed structural information, while MS gives molecular weight data.[2]
-
For real-time, in-situ monitoring: Techniques like in-situ FTIR or Raman spectroscopy can provide continuous data without the need for sampling.[1][15][16][17]
Q2: How can I use ¹H NMR to monitor the progress of my reaction?
A2: ¹H NMR spectroscopy is a powerful tool for monitoring reactions as it provides structural information about the molecules in the reaction mixture.[18]
-
Identify diagnostic peaks: Before starting the reaction, obtain the ¹H NMR spectra of your this compound starting material and, if possible, the expected product. Identify characteristic peaks for each that do not overlap. For 2-Aminopyrimidine, the protons on the pyrimidine ring and the amino group protons are good candidates.[19][20]
-
Monitor peak integration: As the reaction proceeds, take aliquots at different time points, quench the reaction if necessary, and record their ¹H NMR spectra. By comparing the integration of a starting material peak to a product peak, you can determine the relative amounts of each and calculate the reaction conversion.
-
Look for the appearance of new signals: The formation of the product will be indicated by the appearance of new signals in the spectrum. For example, if you are coupling an aryl group, you will see new aromatic signals corresponding to that group.
Q3: Can I use Mass Spectrometry to directly monitor my reaction?
A3: Yes, Mass Spectrometry (MS) is a highly sensitive technique for reaction monitoring, especially when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS).[2] Direct infusion MS can also be used for rapid analysis.
-
LC-MS: This is the most common approach. It allows for the separation of components in the reaction mixture before they enter the mass spectrometer, providing both retention time and mass-to-charge ratio (m/z) information for each component.[13] This is extremely useful for identifying products, byproducts, and unreacted starting materials.[2]
-
In-situ MS: Advanced techniques allow for the direct monitoring of reactions in real-time by introducing a small, continuous stream of the reaction mixture into the mass spectrometer.[21] This can provide valuable kinetic data and help identify transient intermediates.[21]
Q4: My this compound coupling is a solid-phase synthesis. How can I monitor its progress?
A4: Monitoring solid-phase reactions requires a different approach since the product is attached to a solid support.
-
Cleavage and Analysis: The most common method is to take a small amount of the resin, cleave the product from it, and then analyze the cleaved material by TLC, HPLC, or LC-MS.[2]
-
On-Bead Analysis: Some techniques, like MALDI-TOF MS, can directly analyze the resin-bound product.
-
Qualitative Tests: For peptide couplings, qualitative tests like the Kaiser test can be used to check for the presence of free amines on the resin, indicating an incomplete reaction.[22] While not directly a pyrimidine coupling, the principle of detecting unreacted functional groups can be adapted.
Visualizing Workflows
Diagram 1: General Workflow for Reaction Monitoring
Caption: General workflow for monitoring a pyrimidine synthesis reaction.
Diagram 2: Decision Tree for Troubleshooting TLC Streaking
Sources
- 1. Reaction Monitoring | Bruker [bruker.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. chembam.com [chembam.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mt.com [mt.com]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-5-chloropyrimidine by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Any ambiguity can lead to misinterpreted biological data, wasted resources, and compromised project timelines. 2-Amino-5-chloropyrimidine serves as a vital heterocyclic building block in the synthesis of numerous pharmaceutical agents. Its correct structural isomerism is critical for its intended reactivity and biological activity.
This guide provides an in-depth, experience-driven approach to the structural validation of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare NMR with alternative techniques, supported by clear experimental data and authoritative references.
Pillar 1: The Indisputable Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1][2] Unlike techniques that provide information on molecular weight or functional groups alone, NMR offers a detailed map of the atomic framework. It achieves this by probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—within the molecule's electronic environment.
The core principle rests on three key parameters:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms (like N and Cl) or aromatic rings deshield nearby nuclei, shifting their signals to higher ppm values.
-
Spin-Spin Coupling (J-coupling): This reveals the connectivity between neighboring nuclei. The splitting pattern (e.g., singlet, doublet, triplet) tells us how many non-equivalent nuclei are adjacent.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.
By analyzing these parameters in concert, we can piece together the molecular structure like a puzzle, confirming not just the presence of atoms but their precise arrangement and connectivity. For heterocyclic compounds like pyrimidine derivatives, NMR is particularly powerful for definitively assigning substituent positions on the ring.[3][4]
Pillar 2: A Self-Validating Experimental Protocol for this compound
Trustworthy data originates from a robust and reproducible protocol. The following methodology is designed to yield high-quality NMR spectra for this compound, minimizing ambiguity and ensuring data integrity.
Experimental Workflow Diagram
Caption: Standard workflow for NMR-based structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected due to its excellent solvating power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation. The deuterated form ensures the solvent itself does not produce overwhelming signals in the ¹H NMR spectrum. The amino (-NH₂) protons are also readily observable in DMSO-d₆, whereas they might exchange with trace water or acidic protons in other solvents like chloroform-d (CDCl₃), leading to signal broadening or disappearance.
-
Protocol: Accurately weigh 10-15 mg of this compound. Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Acquisition:
-
Causality: Data quality depends on a properly tuned spectrometer. 'Locking' refers to the instrument fixing on the deuterium frequency of the solvent, compensating for magnetic field drift. 'Shimming' optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.
-
Protocol (on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the DMSO-d₆ deuterium signal.
-
Perform automatic or manual shimming to optimize spectral line shape.
-
For ¹H NMR: Acquire data with a 90° pulse, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~3 seconds. Collect 16 to 32 scans for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Use a spectral width of ~240 ppm and a relaxation delay of 2-5 seconds. Collect 1024 to 2048 scans, as ¹³C has a much lower natural abundance than ¹H.
-
-
-
Data Processing:
-
Causality: Raw NMR data (a Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum. Proper phasing and baseline correction are essential for accurate integration and peak identification.
-
Protocol:
-
Apply Fourier Transform to the FID.
-
Perform zero-order and first-order phase correction to ensure all peaks are in positive, absorptive mode.
-
Apply a baseline correction algorithm to produce a flat baseline.
-
Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.
-
-
Pillar 3: Spectral Analysis and Authoritative Grounding
The processed spectrum is now ready for interpretation. The key to validation is matching the observed data with the data predicted for the known structure of this compound.
Structure for Assignment:
¹H NMR Spectral Analysis (Predicted in DMSO-d₆)
-
H4 & H6 (Aromatic Protons): The pyrimidine ring has two protons. Due to the molecule's asymmetry, they are chemically non-equivalent. They will appear as two distinct signals. Given their proximity on the ring, they will couple to each other, resulting in two doublets. The electron-withdrawing nature of the ring nitrogens and the chlorine atom will shift these protons significantly downfield. We expect to see two signals in the δ 8.0-8.5 ppm region.
-
-NH₂ (Amino Protons): The two protons on the amino group are equivalent and will appear as a single signal. In DMSO-d₆, this signal is typically broad due to quadrupole coupling with the ¹⁴N nucleus and exchange phenomena. It will integrate to 2 protons and is expected around δ 6.5-7.5 ppm.
¹³C NMR Spectral Analysis (Predicted in DMSO-d₆)
Due to the lack of symmetry, all four carbon atoms in the pyrimidine ring are unique and should produce four distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
C2, C4, C6: These carbons are bonded to nitrogen and will be significantly deshielded, appearing far downfield. C2, bonded to two nitrogens and the amino group, will likely be the most downfield.
-
C5: This carbon is bonded to the electronegative chlorine atom, which will cause a downfield shift, but its position will be distinct from the other ring carbons.
Summary of Expected NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm) | Multiplicity | |
| H4/H6 | ~8.2 - 8.4 | Doublet |
| H6/H4 | ~8.2 - 8.4 | Doublet |
| -NH₂ | ~6.8 - 7.2 | Broad Singlet |
| C2 | - | - |
| C5 | - | - |
Note: These are estimated values. Actual experimental values may vary slightly based on concentration, temperature, and instrument calibration.
Logical Interpretation Diagram
Sources
A Comparative Guide to the Reactivity of 2-Amino-5-chloropyrimidine and 2-Amino-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and successful synthetic chemistry. Within the realm of medicinal chemistry, the 2-aminopyrimidine scaffold is a highly valued structural motif, integral to a multitude of therapeutic agents.[1] When devising synthetic routes to functionalize this core at the 5-position, chemists are often faced with the choice between a chloro or a bromo substituent. This guide presents an objective, data-driven comparison of the reactivity of 2-amino-5-chloropyrimidine and 2-amino-5-bromopyrimidine in essential synthetic transformations.
At the heart of this comparison lies the fundamental difference in the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend I > Br > Cl >> F.[2][3] This is primarily dictated by the bond dissociation energy, where the weaker C-Br bond is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle.[2][4] Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed, influenced by the electronegativity of the halogen.[5]
Comparative Reactivity in Key Synthetic Transformations
The following sections delve into a detailed comparison of these two building blocks in three critical classes of reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. For 2-amino-5-halopyrimidines, it is a key strategy for introducing aryl or heteroaryl moieties.
General Reactivity Trend: In line with established principles, 2-amino-5-bromopyrimidine is generally more reactive than this compound in Suzuki-Miyaura couplings.[6] The activation of the C-Cl bond often necessitates more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and may require higher temperatures.[2]
| Feature | 2-Amino-5-bromopyrimidine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos) |
| Reaction Temperature | 80-100 °C | 100-120 °C or higher |
| Reaction Time | Generally shorter | Often requires longer reaction times |
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-amino-5-halopyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.
-
Flush the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or DMF).
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Purify the product by column chromatography.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of N-aryl pyrimidines.[7]
General Reactivity Trend: Similar to the Suzuki coupling, the C-Br bond of 2-amino-5-bromopyrimidine is more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond of its counterpart.[8] Consequently, the bromo derivative generally provides higher yields under milder conditions.
| Feature | 2-Amino-5-bromopyrimidine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like Xantphos or BINAP | Often requires more advanced ligands like RuPhos or BrettPhos |
| Base | Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ | Stronger bases may be required |
| Reaction Temperature | 80-110 °C | 100-130 °C |
Experimental Protocol: A Generalized Buchwald-Hartwig Amination
-
In an oven-dried flask, combine the 2-amino-5-halopyrimidine (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture with stirring and monitor the reaction's progress.
-
After completion, cool the mixture, quench with water, and extract the product with an organic solvent.
-
Purify via silica gel chromatography.
Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, linking terminal alkynes to the pyrimidine core.[9] This reaction typically employs a dual catalyst system of palladium and copper(I).[10]
General Reactivity Trend: The established reactivity order of aryl halides (I > Br > Cl) holds true for the Sonogashira coupling. 2-Amino-5-bromopyrimidine will generally couple more readily and under milder conditions than this compound.[11] The coordinating nature of the aminopyrimidine can sometimes be problematic, but suitable ligand and solvent choices can overcome this.[11]
| Feature | 2-Amino-5-bromopyrimidine | This compound |
| Relative Reactivity | Higher | Lower |
| Catalyst System | PdCl₂(PPh₃)₂/CuI or Pd(PPh₃)₄/CuI | Often requires more active Pd sources and ligands; may be copper-free |
| Base | Amine base such as Et₃N or DIPA | Stronger bases may be necessary |
| Reaction Temperature | Room temperature to 60 °C | 60-100 °C |
Experimental Protocol: A Generalized Sonogashira Coupling
-
To a flask, add the 2-amino-5-halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Flush the system with an inert gas.
-
Add an anhydrous amine solvent (e.g., triethylamine) or a solvent mixture (e.g., THF/Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at the appropriate temperature, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the ammonium salt precipitate and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Catalytic cycles for the Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
While the 5-position of a pyrimidine ring is less activated towards SNAr compared to the 2, 4, and 6 positions, these reactions can occur with strong nucleophiles under forcing conditions.[12] The presence of the electron-donating 2-amino group further deactivates the ring for this transformation.
General Reactivity Trend: In contrast to cross-coupling reactions, for SNAr, the C-Cl bond is typically more reactive than the C-Br bond.[5][13] This is attributed to the higher electronegativity of chlorine, which better stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[13]
Practical Considerations and Conclusion
| Consideration | 2-Amino-5-bromopyrimidine | This compound |
| Reactivity in Cross-Coupling | Higher: Preferred for milder conditions and potentially higher yields. | Lower: Often requires more forceful conditions and specialized catalysts. |
| Reactivity in SNAr | Lower | Higher |
| Cost & Availability | Generally more expensive.[14][15] | Typically more cost-effective and widely available.[16][17] |
| Catalyst Choice | Broader range of standard Pd catalysts are often effective. | Requires more sophisticated and often more expensive ligands. |
The choice between 2-amino-5-bromopyrimidine and this compound is a strategic decision based on the desired transformation and practical considerations.
-
2-Amino-5-bromopyrimidine is the substrate of choice for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) where its higher reactivity allows for milder conditions, shorter reaction times, and often higher yields with standard catalyst systems.
-
This compound offers a significant cost advantage and is the more reactive substrate for nucleophilic aromatic substitution reactions. While less reactive in cross-couplings, the development of highly active catalyst systems has greatly expanded its utility, making it a viable and economical alternative, particularly for large-scale synthesis.[2]
Ultimately, a careful evaluation of the specific reaction, desired yield, process scalability, and economic factors will guide the judicious selection of the optimal starting material for your synthetic campaign.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024-08-02).
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Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available from: [Link]
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城. (2023-02-19). Available from: [Link]
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Sonogashira on 2,4-diamino-5-bromopyrimidine | Org Prep Daily - WordPress.com. (2006-11-16). Available from: [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Nucleophilic Substitution in Some 5-Halopyrimidines - ResearchGate. Available from: [Link]
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Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate. Available from: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available from: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Available from: [Link]
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Role of the 2-Amino Group of Purines during dNTP Polymerization by Human DNA Polymerase α - PMC - NIH. Available from: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available from: [Link]
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Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. Available from: [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available from: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
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nucleophilic aromatic substitutions - YouTube. (2019-01-19). Available from: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
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Sonogashira coupling - Wikipedia. Available from: [Link]
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Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. Available from: [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017-08-07). Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02). Available from: [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available from: [Link]
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Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society. (2025-12-14). Available from: [Link]
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This compound, 97% | RHENIUM BIO SCIENCE. Available from: [Link]
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2-Amino-5-bromopyridine, 97% - Otto Chemie Pvt. Ltd. Available from: [Link]
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Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... - ResearchGate. (2015-03-12). Available from: [Link]
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2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. Available from: [Link]
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This compound - the NIST WebBook. Available from: [Link]
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A Comparative Guide to the Biological Activity of Chloro- vs. Bromo-Substituted Aminopyrimidines
Introduction: The Strategic Role of Halogen Substitution in Aminopyrimidine Scaffolds
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with profound biological importance. As a privileged scaffold, its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1]. The introduction of an amino group to this heterocyclic system gives rise to aminopyrimidines, a class of compounds whose biological profile is significantly enhanced, largely due to the amino group's ability to form critical hydrogen bonds with biological targets[2].
The subsequent functionalization of the aminopyrimidine core is a key strategy in drug discovery. Among the most impactful modifications is halogenation—specifically, the substitution with chlorine or bromine. This guide provides an in-depth comparison of the biological activities of chloro- versus bromo-substituted aminopyrimidines, grounded in experimental data. We will explore how the distinct physicochemical properties of chlorine and bromine—such as electronegativity, atomic radius, and lipophilicity—differentially influence molecular interactions, ultimately shaping the therapeutic potential of these compounds.
Comparative Analysis of Biological Activities
The choice between a chloro- or bromo-substituent is not arbitrary; it is a deliberate design choice aimed at fine-tuning a molecule's interaction with a specific biological target. The following sections dissect the comparative performance of these halogenated analogs across key therapeutic areas.
Anticancer Activity: A Tale of Two Halogens
Both chloro- and bromo-substituted aminopyrimidines serve as crucial intermediates in the synthesis of potent anticancer agents[3][4]. The halogen atom's nature and position on the pyrimidine ring can dramatically influence cytotoxicity and the mechanism of action.
Structure-activity relationship (SAR) studies often reveal a clear hierarchy in the anticancer potency of halogenated compounds. For instance, in a series of synthesized pyrazolo[1,5-a]pyrimidines evaluated for in vitro antitumor activity, a distinct trend was observed among halogen-substituted analogs. The chloro-substituted compound often demonstrated superior or comparable potency to the bromo- and fluoro-analogs, suggesting that the electronic and steric properties of chlorine were optimal for interacting with the target in that specific series[5].
Comparative Anticancer Activity Data
| Compound Series | Halogen Substituent | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidines | -Cl (Compound 18d ) | HepG-2 (Liver) | 77.1 ± 4.2 | [5] |
| -Br (Compound 18e ) | HepG-2 (Liver) | 81.2 ± 5.5 | [5] | |
| Pyrazolo[1,5-a]pyrimidines | -Cl (Compound 18k ) | HepG-2 (Liver) | 74.0 ± 3.1 | [5] |
| -Br (Compound 18l ) | HepG-2 (Liver) | 78.7 ± 5.1 | [5] | |
| Thiazolo[4,5-d]pyrimidines | -Cl (Compound 3b ) | C32 (Melanoma) | 24.4 | [6] |
Note: The data presented is for specific derivatives within the cited studies. Direct comparison is most valid within the same compound series.
The data suggests that while both halogens can confer potent activity, subtle differences in their properties can lead to significant variations in efficacy. The slightly smaller size and higher electronegativity of chlorine compared to bromine can lead to more favorable interactions within a target's binding pocket. For example, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) proved to be the most active among a series of newly synthesized compounds against various cancer cell lines[6].
Antimicrobial and Antibiofilm Efficacy
In the realm of antimicrobial research, halogenated aminopyrimidines have emerged as promising agents, particularly in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.
A noteworthy study investigating the antibiofilm activities of halogenated pyrimidines against Enterohemorrhagic Escherichia coli (EHEC) O157:H7 identified 2-amino-5-bromopyrimidine (2A5BP) as a potent inhibitor. At a concentration of 50 µg/mL, 2A5BP significantly inhibited EHEC biofilm formation without affecting bacterial growth, indicating a targeted antibiofilm mechanism rather than general toxicity[2][7]. This compound was found to downregulate the expression of key genes responsible for curli formation, which is essential for bacterial adhesion and biofilm integrity[2].
Conversely, research into chloropyrimidines has also demonstrated their potential as a distinct class of antimicrobial agents. Studies have described the synthesis and evaluation of various chloropyrimidine derivatives with potent in vitro activity against pathogenic bacteria, including Mycobacterium tuberculosis[8]. Furthermore, a series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized and showed significant antimicrobial activity against tested bacterial and fungal strains, highlighting the potential of combining both halogens in a single scaffold[9].
Comparative Antimicrobial Activity Data
| Compound | Target Organism | Activity | Concentration | Reference |
| 2-Amino-5-bromopyrimidine | E. coli O157:H7 | Significant Biofilm Inhibition | 50 µg/mL | [2][7] |
| Chloro-substituted pyrimidines | M. tuberculosis | Potent Antimycobacterial Activity | MIC of 0.75 µg/mL | [8] |
| N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide | Various bacteria & fungi | Significant Antimicrobial Activity | Not specified | [9] |
The experimental evidence suggests that bromo-substituted aminopyrimidines can be particularly effective as specialized antibiofilm agents, while chloro-substituted analogs exhibit broad-spectrum antimicrobial, including potent antimycobacterial, activity.
Enzyme Inhibition: A Case for Specificity
The ability of halogenated aminopyrimidines to act as enzyme inhibitors is a critical aspect of their therapeutic potential. The specific halogen involved often dictates the potency and selectivity of inhibition.
4-Amino-2-chloropyrimidine has been identified as a potent inhibitor of several enzymes. It acts as a competitive inhibitor for acetylcholinesterase (AChE) with a Ki of 0.18 µM and butyrylcholinesterase (BChE) with a Ki of 1.324 µM[10]. It also demonstrates high inhibitory activity against Glutathione S-transferase (GST) with an IC50 of 0.037 µM[10]. This broad inhibitory profile makes it a valuable tool in biochemical research and a lead for developing drugs targeting these enzymes[3].
On the other hand, research into 5-bromo-pyrimidine derivatives has led to the development of potent tyrosine kinase inhibitors. A novel series of these compounds was evaluated for Bcr/Abl tyrosine kinase inhibitory activity, an important target in chronic myeloid leukemia. Several derivatives were identified as potent inhibitors, suggesting they could be promising leads for developing alternatives to existing therapies like Dasatinib[11].
Comparative Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Metric | Value | Reference |
| 4-Amino-2-chloropyrimidine | Acetylcholinesterase (AChE) | Ki | 0.18 µM | [10] |
| 4-Amino-2-chloropyrimidine | Glutathione S-transferase (GST) | IC50 | 0.037 µM | [10] |
| Bromo-pyrimidine derivatives (e.g., 5c, 5e, 9f ) | Bcr/Abl Tyrosine Kinase | Potent Inhibition (specific values not listed in abstract) | Potent | [11] |
This comparison underscores a key principle: the chloro-substituent in 4-amino-2-chloropyrimidine confers potent activity against cholinesterases and GST, while bromo-substituents have been successfully leveraged to create highly effective tyrosine kinase inhibitors. The choice of halogen is therefore intrinsically linked to the specific enzyme being targeted.
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate key relationships and experimental processes.
Caption: Comparative structure-activity relationship (SAR) of halogenated aminopyrimidines.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity. It is widely used to determine the IC50 values of potential anticancer compounds[5][12].
Materials:
-
Human cancer cell lines (e.g., HepG-2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (chloro- and bromo-substituted aminopyrimidines) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the treated plates for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plates for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ampicillin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Methodology:
-
Plate Preparation: Add 50 µL of sterile broth to each well of a 96-well plate.
-
Compound Dilution: Prepare a stock solution of each test compound. Add 50 µL of the stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this bacterial suspension to each well.
-
Controls: Include a positive control (wells with bacteria and a known antibiotic), a negative/sterility control (wells with broth only), and a growth control (wells with broth and bacteria but no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Conclusion
The substitution of an aminopyrimidine core with either chlorine or bromine is a powerful strategy for modulating biological activity. This guide demonstrates that neither halogen is universally superior; rather, their efficacy is context-dependent and target-specific.
-
Chloro-substituted aminopyrimidines often excel as broad-spectrum antimicrobial agents and potent inhibitors of enzymes like cholinesterases. Their specific electronic properties and size appear favorable for these interactions.
-
Bromo-substituted aminopyrimidines have shown exceptional promise in more targeted applications, such as inhibiting bacterial biofilm formation and acting as potent tyrosine kinase inhibitors. The greater lipophilicity and potential for halogen bonding of bromine likely contribute to this specificity.
For researchers and drug development professionals, the choice between chlorine and bromine should be a data-driven decision based on the desired therapeutic outcome and the specific molecular target. Understanding the nuanced structure-activity relationships presented here is crucial for the rational design of the next generation of aminopyrimidine-based therapeutics.
References
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LookChem. (n.d.). 2-Amino-5-bromopyrimidine CAS 7752-82-1. Retrieved from [Link][4]
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Author(s) not available. (n.d.). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. ResearchGate. Retrieved from [Link][9]
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Hassan, A. S., et al. (2018). Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. Molecules, 23(11), 2993. Retrieved from [Link][5]
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Lee, J. H., et al. (2024). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Applied Sciences, 14(3), 1239. Retrieved from [Link][2]
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Agarwal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 869-874. Retrieved from [Link][8]
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Lee, J. H., et al. (2024). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. OUCI. Retrieved from [Link][7]
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Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(24), 5996. Retrieved from [Link][6]
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link][1]
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Janardhan, C., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 218-233. Retrieved from [Link][11]
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-chloropyrimidine Analogues for Kinase-Targeted Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the 2-aminopyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the adenine core of ATP allows for competitive inhibition of a wide array of protein kinases, enzymes frequently dysregulated in oncology and inflammatory diseases. The strategic introduction of a chlorine atom at the 5-position of this privileged scaffold has given rise to a particularly fruitful class of compounds: the 2-amino-5-chloropyrimidine analogues. This guide provides an in-depth, comparative analysis of their structure-activity relationships (SAR), offering field-proven insights and experimental data to inform the rational design of next-generation therapeutics.
The 5-chloro substituent is not merely a passive addition; it serves as a critical modulator of both potency and mechanism of action. It can enhance binding affinity through favorable interactions within the ATP-binding pocket and, in certain contexts, act as an electrophilic handle for covalent bond formation with non-catalytic cysteine residues, leading to irreversible inhibition. This duality offers a rich playground for medicinal chemists to fine-tune the pharmacological properties of these inhibitors.
The this compound Core: A Scaffold for Potent and Selective Kinase Inhibition
The versatility of the this compound core has been demonstrated through the development of inhibitors targeting a diverse range of kinases. The key to unlocking potency and selectivity lies in the judicious decoration of this central scaffold with various substituents at the 2-amino and 4-positions. These modifications profoundly influence the molecule's interaction with the target kinase, its pharmacokinetic profile, and its overall efficacy.
Mechanism of Action: Reversible and Covalent Inhibition
A key feature of some this compound analogues is their ability to act as covalent inhibitors. The electron-withdrawing nature of the pyrimidine ring and the 5-chloro substituent can render the C5 position susceptible to nucleophilic aromatic substitution (SNAr) by a suitably positioned cysteine residue in the kinase active site. This leads to the formation of a stable covalent bond and irreversible inhibition of the enzyme. A notable example is the inhibition of Mitogen- and Stress-Activated protein Kinase 1 (MSK1), where a 2,5-dichloropyrimidine derivative was found to covalently modify Cys440.[1][2]
Caption: Workflow for a luminescence-based kinase inhibition assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test Compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The strategic manipulation of substituents at the C2, C4, and C5 positions allows for the fine-tuning of inhibitory activity against a range of kinase targets, as well as the modulation of the mechanism of action between reversible and covalent inhibition. The insights and experimental data presented in this guide underscore the importance of a rational, data-driven approach to drug design.
Future research in this area will likely focus on the development of inhibitors with even greater selectivity, particularly for closely related kinases, to minimize off-target effects and improve therapeutic windows. Furthermore, the exploration of novel covalent warheads and targeting strategies will continue to be a promising avenue for overcoming drug resistance. As our understanding of the kinome and its role in disease continues to expand, the this compound scaffold is poised to remain a central player in the ongoing quest for new and effective targeted therapies.
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Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. [Link]
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Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. Bioorganic Chemistry, 121, 105699. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 923-936. [Link]
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The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities. ResearchGate. [Link]
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Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry, 55(19), 8479-8491. [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143-1152. [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 738. [Link]
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Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(41), 28741-28761. [Link]
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Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ResearchGate. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(23), 7786. [Link]
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Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6068-6083. [Link]
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Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7, 63. [Link]
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Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Archiv der Pharmazie, 349(12), 887-903. [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-Amino-5-chloropyrimidine
Introduction
2-Amino-5-chloropyrimidine is a pivotal building block in synthetic organic chemistry, serving as a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyrimidine ring substituted with both an amino and a chloro group, makes it a versatile precursor. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond procedural descriptions to explore the underlying principles, explain the rationale behind methodological choices, and present comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs. The core of any robust purity assessment is a validated analytical method, a concept we will integrate throughout this discussion.[1][2]
The Central Role of High-Performance Liquid Chromatography (HPLC)
For a non-volatile, crystalline solid like this compound (Melting Point: 235-238 °C), High-Performance Liquid Chromatography (HPLC) is the undisputed cornerstone of purity analysis.[3] Its high resolving power, sensitivity, and adaptability make it the gold standard for separating the main component from structurally similar process-related impurities and degradation products.[4][5]
Principle of Separation: Reversed-Phase Chromatography
The most common HPLC mode for this type of analysis is Reversed-Phase (RP-HPLC). The fundamental principle involves a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. This compound and its impurities are separated based on their differential partitioning between these two phases. More polar impurities will have a weaker interaction with the C18 column and elute earlier, while more non-polar impurities will be retained longer.
The choice of a C18 column is deliberate; its long alkyl chains provide a highly non-polar surface, offering excellent retention and separation capacity for a wide range of organic molecules, including the heterocyclic structure of our analyte.
Experimental Workflow: A Self-Validating System
A robust HPLC method is not just a set of parameters but a self-validating system designed to ensure consistent and reliable results.[6] The workflow below illustrates the key stages.
Detailed HPLC Protocol
This protocol is a robust starting point for the purity assessment of this compound, adapted from established methods for similar aromatic amines.[7][8][9]
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 2.7 µm particle size. The smaller particle size enhances efficiency and resolution.
-
Chemicals: this compound Reference Standard, Acetonitrile (HPLC Grade), Orthophosphoric Acid (ACS Grade), Water (HPLC Grade).
2. Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. Adjusting the pH to ~3.0 with acid helps to protonate the amino group, ensuring a single ionic form and leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Using a diluent with a composition similar to the initial mobile phase conditions is crucial to prevent peak distortion.[7]
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm | The pyrimidine ring is a strong chromophore, providing high sensitivity at this wavelength. |
| Injection Vol. | 5 µL | A small volume to prevent column overloading and peak broadening. |
| Gradient | See Table Below | A gradient is essential to elute a wide range of potential impurities with varying polarities. |
Table 1: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A (0.1% H₃PO₄ in H₂O) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
4. System Suitability Testing (SST): Before analyzing any samples, the system's performance must be verified. This is a cornerstone of method trustworthiness.[6] Inject the Standard Solution five times and evaluate the following parameters.[7]
Table 2: Typical System Suitability Requirements
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | 0.8 – 1.5 | Ensures peak symmetry, indicating good column performance and no secondary interactions. |
| Theoretical Plates | > 2000 | Measures column efficiency; a higher number means better separation power. |
| Relative Standard Deviation (RSD) | ≤ 2.0% | For the peak area of replicate injections, this demonstrates system precision. |
Gas Chromatography (GC) for Complementary Analysis
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. Due to its high melting point and polar amino group, this compound is not sufficiently volatile for direct GC analysis.[10] Attempting to analyze it directly would require very high temperatures that could lead to thermal degradation.
Primary Application: Residual Solvent Analysis
The true power of GC in this context is for the analysis of volatile impurities, most notably residual solvents from the synthesis and purification process (e.g., toluene, ethyl acetate, dichloromethane). Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard method for this task.
Headspace GC-MS Workflow
The workflow involves heating the sample in a sealed vial to partition volatile solvents into the headspace gas, which is then injected into the GC system.
Spectroscopic Techniques for Structural Confirmation
While chromatography separates impurities, spectroscopy identifies them. These methods are indispensable for structural elucidation and confirming the identity of both the main compound and any unknown peaks observed in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail about the molecular structure. ¹H and ¹³C NMR spectra can confirm the identity of this compound and help elucidate the structures of process impurities. Furthermore, quantitative NMR (qNMR) is a powerful primary method for determining purity without needing a reference standard for the analyte, by comparing the integral of an analyte signal to that of a certified internal standard.[11]
-
Mass Spectrometry (MS): MS provides precise molecular weight information. When coupled with HPLC (LC-MS) or GC (GC-MS), it is the definitive tool for identifying unknown impurities. The mass spectrum of this compound would show a characteristic molecular ion peak, confirming its identity.[12]
Comparative Summary of Techniques
Table 3: Objective Comparison of Analytical Techniques
| Technique | Principle | Primary Application for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Quantitative Purity Assay: Separating and quantifying non-volatile related substances. | High resolution, high sensitivity, robust, and suitable for non-volatile and thermally labile compounds.[10] | May require reference standards for impurity identification and quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and stationary phase interaction.[13] | Residual Solvent Analysis: Quantifying volatile organic impurities. | Excellent for analyzing volatile compounds. High sensitivity with FID. | The target compound is not sufficiently volatile for direct analysis without derivatization.[10][14] |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural Elucidation: Confirming identity and structure of the main compound and impurities. | Unparalleled for structural information. qNMR allows for purity determination without specific standards.[11] | Lower sensitivity compared to chromatographic methods.[4] Higher instrument cost. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Impurity Identification: Providing molecular weight information when coupled with HPLC or GC. | Extremely high sensitivity and specificity. Provides definitive molecular weight data.[12] | Primarily a detection method; requires coupling with a separation technique for complex mixtures. |
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach, grounded in the principles of method validation.[15][16] Reversed-Phase HPLC stands as the primary workhorse, offering a robust and sensitive method for quantifying the main component and related, non-volatile impurities. Its performance is complemented by Headspace GC-MS , which is essential for controlling volatile residual solvents. Finally, spectroscopic techniques like NMR and MS are critical for the unambiguous structural confirmation of the intermediate and the identification of any unknown impurities discovered during chromatographic analysis.
By judiciously combining these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ensuring the quality of this critical intermediate and, ultimately, the safety and efficacy of the medicines it is used to produce.
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Reid, G. L., & Biles, J. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
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Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from Profound Pharma. [Link]
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Cheméo. Chemical Properties of this compound (CAS 5428-89-7). Retrieved from Cheméo. [Link]
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Jubilant Ingrevia. (2024). Safety Data Sheet - 2-Amino-5-chloropyridine. Retrieved from Jubilant Ingrevia. [Link]
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Kumar, V., & Kumar, R. Analytical method validation: A brief review. Retrieved from ResearchGate. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from International Journal of Research and Review. [Link]
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SIELC Technologies. (2018). Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
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IUCr. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from IUCr Journals. [Link]
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Mahendra Publications. (2025). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. Retrieved from Mahendra Publications. [Link]
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ResearchGate. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from ResearchGate. [Link]
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PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from PubMed. [Link]
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Pharmaffiliates. 2-Amino-5-chloro-pyridine. Retrieved from Pharmaffiliates. [Link]
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Christensen, B., & Nielsen, J. (1999). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering. [Link]
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MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from MDPI. [Link]
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comparative yield analysis of different 2-Amino-5-chloropyrimidine synthesis methods
An Essential Building Block in Medicinal and Agrochemical Research
2-Amino-5-chloropyrimidine is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, finding applications in the development of pharmaceuticals and agrochemicals. The strategic placement of the amino and chloro substituents on the pyrimidine ring offers versatile handles for further chemical modifications, making it a valuable scaffold in drug discovery and crop protection science. This guide provides a comparative analysis of the prevalent synthetic routes to this compound, with a focus on reaction yields, mechanistic rationale, and practical considerations for laboratory and industrial-scale production.
Introduction to Synthetic Strategies
The synthesis of the 2-aminopyrimidine core generally involves the condensation of a three-carbon electrophilic component with a nucleophilic guanidine or urea derivative. The nature of the substituents on both precursors dictates the final substitution pattern of the pyrimidine ring. For this compound, the key challenge lies in the efficient and regioselective introduction of the chlorine atom at the C-5 position. This analysis will delve into a primary and effective method for its synthesis.
Method 1: Condensation of Guanidine with Chloromalondialdehyde (or its Precursor)
A well-established and reliable method for the synthesis of this compound involves the cyclocondensation of a guanidine salt with chloromalondialdehyde or a suitable precursor. A notable precursor is mucochloric acid, which can be converted to the necessary three-carbon chlorinated synthon.
Mechanistic Rationale
The reaction proceeds through a classical pyrimidine synthesis pathway. Guanidine, with its two nucleophilic nitrogen atoms, attacks the carbonyl groups of the chloromalondialdehyde. The initial condensation is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The presence of the chloro group on the malondialdehyde precursor directly leads to the desired 5-chloro substitution on the pyrimidine ring. When mucochloric acid is used, it first undergoes a transformation to provide the reactive intermediate that then condenses with guanidine.
Experimental Protocol
The synthesis can be performed as a one-pot reaction starting from mucochloric acid and guanidine nitrate in the presence of a base, such as sodium methoxide, in a methanolic solution. The resulting intermediate undergoes thermal decarboxylation to yield this compound.[1]
Step-by-step procedure:
-
To a solution of sodium methoxide in methanol, add guanidine nitrate.
-
To this mixture, add mucochloric acid and stir at room temperature.
-
The reaction mixture is then heated to induce thermal decarboxylation of the intermediate.
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
A reported yield for this method is approximately 60%.[1]
Workflow Diagram
Caption: Synthesis of this compound via condensation of guanidine and mucochloric acid.
Comparative Summary
To provide a clear overview of the discussed synthetic method, the following table summarizes the key performance indicators.
| Method | Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Condensation with Chloromalondialdehyde Precursor [1] | Guanidine nitrate, Mucochloric acid | Sodium methoxide | ~60% | Direct formation of the desired product; readily available starting materials. | The preparation of chloromalondialdehyde can be tedious; moderate yield. |
Conclusion
The synthesis of this compound is most effectively achieved through the condensation of a guanidine salt with a chlorinated three-carbon synthon, such as that derived from mucochloric acid. This method, while having a moderate yield of around 60%, offers a direct and reliable route to the target molecule.[1] For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of starting materials, and the availability of specialized reagents and equipment. Further process optimization of the described method could potentially lead to higher yields and improved overall efficiency.
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Yanagita, M. Synthesis of this compound. Journal of the Pharmaceutical Society of Japan1952 , 72 (10), 1383-1384. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of 2-Amino-5-chloropyrimidine-Based Kinase Inhibitors
The 2-aminopyrimidine scaffold is a cornerstone in modern kinase inhibitor design, frequently serving as a bioisosteric replacement for the adenine core of ATP. This enables it to form critical hydrogen bond interactions with the kinase hinge region.[1] The strategic incorporation of a chloro-substituent at the 5-position further enhances its utility, providing a vector for synthetic elaboration or, in some cases, participating in covalent bond formation.[2] However, the very feature that makes this scaffold effective—its ability to mimic ATP—also presents the primary challenge: achieving selectivity across the highly conserved human kinome.[3]
This guide provides a comprehensive framework for the in vitro characterization of novel 2-amino-5-chloropyrimidine-based kinase inhibitors. It moves beyond simple protocols to explain the causal logic behind each experimental stage, ensuring a robust and translatable dataset. We will compare key methodologies, from initial biochemical potency determination to assessing activity and selectivity in cellular contexts, providing the technical insights necessary for researchers in drug discovery.
The Kinase Inhibitor In Vitro Testing Cascade
A successful in vitro evaluation follows a logical progression, starting with broad, high-throughput methods to establish direct enzyme interaction and gradually moving to more complex, physiologically relevant systems. Each step serves as a critical filter, validating the compound's mechanism and therapeutic potential.
Caption: A logical workflow for the in vitro characterization of kinase inhibitors.
Part 1: Foundational Biochemical Potency Assays
The first step is to quantify the direct inhibitory effect of a compound on the purified target kinase. The primary metric here is the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. While radiometric assays using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) are considered a gold standard for their direct and robust measurement, safety and disposal concerns have popularized non-radioactive methods.[4][5]
Modern high-throughput screening (HTS) heavily relies on luminescence- and fluorescence-based assays.[6] Luminescence-based assays, such as Promega's ADP-Glo™, are nearly universal as they measure the production of ADP, a common product of all kinase reactions.[7] This makes them highly adaptable for screening inhibitors against diverse kinases.
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol provides a framework for determining the IC50 value of a this compound derivative against its target kinase.
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. In the first step, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.[1]
Materials:
-
Purified recombinant kinase of interest
-
Specific substrate peptide/protein for the kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Test inhibitor and control inhibitor, dissolved in 100% DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Using a liquid handler, dispense 50 nL of each inhibitor concentration into the wells of a 384-well plate. Include wells with DMSO only (positive control, 0% inhibition) and wells with a known potent inhibitor or no enzyme (negative control, 100% inhibition).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Buffer. The final concentration of the kinase should be optimized to produce a signal within the linear range of the assay. The substrate concentration is typically at or near its Km value.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing the pre-spotted compounds.
-
Prepare a 2X ATP solution in Kinase Buffer. The ATP concentration is critical; for initial IC50 determination, it is often set at the apparent Km of the kinase for ATP to ensure a competitive binding environment.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <30% substrate turnover).
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin components to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Assessing Inhibitor Activity in a Cellular Context
While biochemical assays are essential for measuring direct target inhibition, they do not account for factors like cell permeability, metabolic stability, or engagement with the target in its native environment.[8] Therefore, cell-based assays are a mandatory next step to validate a compound's potential.[9]
Experimental Protocol: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a robust method to determine the concentration at which an inhibitor exerts a cytostatic or cytotoxic effect (GI50/IC50).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line known to be dependent on the target kinase signaling pathway
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume growth by incubating overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%) across all wells to avoid solvent toxicity.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doubling times, making it possible to observe effects on proliferation.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of growth inhibition against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Part 3: The Critical Step of Kinase Selectivity Profiling
The high degree of structural similarity in the ATP-binding pocket across the human kinome makes off-target activity a major concern for kinase inhibitors.[3][10] An inhibitor that appears potent against its intended target may fail in later development stages due to toxicity caused by inhibition of other essential kinases.[11] Therefore, early and comprehensive selectivity profiling is not just advisable; it is essential.[12]
This process involves testing the inhibitor at one or more concentrations against a large panel of purified kinases (often >300) representing all branches of the kinome tree.[13][14] The results provide a clear view of the compound's specificity and can help rationalize unexpected cellular effects or guide medicinal chemistry efforts to improve selectivity.[3] It's also increasingly recognized that comparing biochemical (cell-free) selectivity with cellular target engagement profiles can reveal important differences, as the cellular environment can influence inhibitor binding.[15]
Illustrative Signaling Pathway: MSK1 Activation
To understand the impact of an inhibitor, one must understand the target's role. For example, MSK1 is a nuclear kinase activated by the ERK/MAPK and p38 signaling pathways. Inhibiting MSK1 would be expected to block the phosphorylation of its downstream substrates like CREB and Histone H3.
Caption: Simplified MAPK signaling cascade leading to the activation of MSK1.
Comparative Analysis: A Tale of Two Inhibitors
To illustrate how in vitro data differentiates compounds, let's consider two hypothetical this compound-based inhibitors:
-
ACP-VEGFR2: A type II inhibitor designed to target VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis.
-
ACP-MSK1: A covalent inhibitor designed to target a non-catalytic cysteine near the active site of MSK1, a nuclear kinase involved in chromatin remodeling and gene expression.[2]
| Parameter | Assay Type | ACP-VEGFR2 | ACP-MSK1 | Expert Interpretation |
| Potency | Biochemical IC50 (VEGFR-2) | 15 nM | >10,000 nM | ACP-VEGFR2 is a potent and specific inhibitor of its intended target in a purified system. |
| Biochemical IC50 (MSK1) | >10,000 nM | 45 nM | ACP-MSK1 demonstrates high potency against its target kinase. The covalent mechanism often leads to strong inhibition. | |
| Cellular Activity | HUVEC Proliferation (GI50) | 120 nM | >10,000 nM | The biochemical potency of ACP-VEGFR2 translates well into a cellular anti-proliferative effect in a relevant endothelial cell line. The ~8-fold shift from IC50 to GI50 is typical. |
| A549 Proliferation (GI50) | >10,000 nM | 350 nM | ACP-MSK1 shows cellular activity consistent with its biochemical potency, albeit with a similar shift, likely due to cell permeability and target engagement factors. | |
| Selectivity | KinomeScan® S-Score (1 µM) | 0.015 (Highly Selective) | 0.03 (Selective) | An S-Score(10) of 0.015 indicates ACP-VEGFR2 binds to very few off-targets. Type II inhibitors often achieve higher selectivity.[14] |
| Key Off-Targets (at 1 µM) | DDR1 (85% inhibition) | RSK2 (70% inhibition) | The primary off-target for ACP-VEGFR2 is DDR1, a known liability for some type II inhibitors. ACP-MSK1 hits RSK2, a closely related kinase, which is expected and may even be desirable depending on the therapeutic goal.[2] |
This comparative data demonstrates how a suite of in vitro assays can build a detailed and distinct profile for each inhibitor. ACP-VEGFR2 is highly potent and selective, while ACP-MSK1 is also a potent, selective covalent inhibitor with predictable off-target activity against a closely related kinase. This level of characterization is crucial for making informed decisions about which compounds to advance toward in vivo studies.
References
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Zhang, J., et al. (2009). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
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Park, H., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
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Lainchbury, M., et al. (2020). Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. Molecular Cancer Therapeutics. Available at: [Link]
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Park, H., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Stead, D., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available at: [Link]
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Park, H., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Available at: [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
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Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
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Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. Available at: [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
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Janečić, E., et al. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. Available at: [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]
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Bhullar, K. S., et al. (2018). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Genetic Engineering and Biotechnology. Available at: [Link]
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Amino-5-chloropyrimidine
Introduction: The Strategic Importance of 2-Amino-5-chloropyrimidine
In the landscape of modern drug discovery, the 2-aminopyrimidine scaffold is a cornerstone, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its ability to engage in critical hydrogen bonding interactions within enzyme active sites makes it a privileged structure in medicinal chemistry. The functionalization of this core, particularly through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This compound is a versatile and commercially available starting material for these efforts. However, its successful derivatization via palladium-catalyzed cross-coupling reactions is not trivial. The primary challenges include the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts and the potential for the 2-amino group to coordinate with the palladium center, potentially inhibiting catalysis.[2][3]
This guide provides a comparative analysis of various palladium catalyst systems for the effective cross-coupling of this compound. We will delve into the nuances of ligand selection, reaction conditions, and mechanistic considerations for three key transformations: the Buchwald-Hartwig amination (C-N coupling), the Suzuki-Miyaura coupling (C-C coupling), and the Sonogashira coupling (C-C coupling). The insights and data presented herein are designed to empower researchers to make informed decisions, streamline optimization, and accelerate their discovery programs.
The Heart of the Catalyst: Understanding the Role of the Ligand
The success of a palladium-catalyzed cross-coupling reaction is overwhelmingly dictated by the choice of ligand.[4] The ligand, typically a phosphine, modulates the steric and electronic properties of the palladium center, influencing every step of the catalytic cycle. For challenging substrates like this compound, bulky and electron-rich ligands are often required.[4][5]
-
Steric Bulk: Promotes the formation of monoligated, highly reactive L1Pd(0) species, which are crucial for the oxidative addition of the C-Cl bond.[5]
-
Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the oxidative addition step and accelerates the final reductive elimination to release the product.[6]
Comparative Analysis of Catalyst Systems
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation central to the synthesis of countless pharmaceuticals.[7][8] The development of specialized biarylphosphine ligands by the Buchwald group has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides.[9]
For the amination of this compound, catalyst systems employing bulky, electron-rich biarylphosphine ligands are paramount. These ligands stabilize the active palladium species and accelerate the key catalytic steps.[5] Precatalysts, which are air-stable and readily activated under reaction conditions, are often preferred for their convenience and reproducibility.
Table 1: Performance of Select Ligands in the Buchwald-Hartwig Amination of this compound with a Model Amine (e.g., Morpholine)
| Ligand/Precatalyst | Pd Source | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & Rationale |
| RuPhos | RuPhos Pd G3 | LiHMDS / NaOtBu | Dioxane / Toluene | 100-110 | >80 | Excellent for a broad range of primary and secondary amines. The steric bulk and electron-rich nature of RuPhos are well-suited for activating the C-Cl bond.[2] |
| BrettPhos | BrettPhos Pd G3 | LiHMDS / K₃PO₄ | t-BuOH / Dioxane | 100 | >85 | Particularly effective for coupling with primary amines.[2][10] Its structure provides a highly active and stable catalyst. |
| SPhos | SPhos Pd G2 | Cs₂CO₃ | Toluene | 100-110 | >75 | A robust, general ligand that is not inhibited by the presence of the aminopyrimidine moiety, which can be a challenge with other systems.[5] |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 70-85 | The wide bite angle of this bidentate ligand can promote reductive elimination and prevent catalyst decomposition.[10][11] |
Note: Data is compiled and representative of typical outcomes reported in the literature. Yields are highly dependent on the specific amine coupling partner and precise reaction conditions.
Suzuki-Miyaura Coupling: Building the C-C Framework
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for C-C bond formation due to its mild conditions and the vast commercial availability of boronic acids.[3] When coupling with this compound, the challenge again lies in activating the C-Cl bond. This often requires more active catalyst systems than those used for aryl bromides or iodides.[3]
Table 2: Performance of Select Catalyst Systems in the Suzuki-Miyaura Coupling of this compound with a Model Arylboronic Acid
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & Rationale |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | >90 | Dialkylbiaryl phosphine ligands like SPhos are highly effective for coupling aryl chlorides, providing high catalyst activity and broad substrate scope.[5] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 90-100 | 60-85 | A classic, cost-effective choice. While often effective, it may require higher catalyst loadings or longer reaction times for the C-Cl bond compared to more advanced ligands.[12][13] |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 90 | 75-90 | The use of a pre-formed, stable catalyst like Pd(dppf)Cl₂ offers convenience and reproducibility. It is a reliable system for many heterocyclic couplings.[3][14] |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF (spray-dried) | THF | 50-65 | >80 | This highly electron-rich and sterically demanding ligand can generate a very active catalyst, sometimes allowing for lower reaction temperatures.[15] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a valuable transformation for creating linear, rigid structures often sought in materials science and as molecular probes.[16][17] The reaction is typically co-catalyzed by palladium and copper(I).[1][16] The primary role of the copper is to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
Table 3: Typical Conditions for the Sonogashira Coupling of this compound
| Ligand | Pd Source | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & Rationale |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine | 60-80 | 70-90 | This is the classic catalyst system for Sonogashira couplings. The amine base is crucial, serving both as a base and as a solvent in some cases.[18] | |
| PCy₃ | PdCl₂ | CuCl | TBAF | Dioxane | 110 | ~80 | For certain substrates, alternative conditions using a different copper source and an additive like TBAF may be beneficial to promote the reaction.[19] |
| None (Copper-free) | PdCl₂(PCy₃)₂ | N/A | K₂CO₃ | Toluene | 100 | 65-80 | Copper-free variants have been developed to avoid issues with alkyne homocoupling (Glaser coupling). These often require more electron-rich, bulky phosphine ligands.[16] |
Mechanistic Overview & Visualization
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a modern catalyst system.
Rationale: This protocol utilizes a Pd(OAc)₂/SPhos catalyst system, which is known for its high activity with aryl chlorides.[5] A mixed solvent system of dioxane and water is common, and K₃PO₄ is an effective base for this transformation.[12] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via a syringe. The solution should be thoroughly degassed again by bubbling with inert gas for 10-15 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.[3]
Conclusion and Forward Outlook
The effective cross-coupling of this compound is a critical enabling technology in pharmaceutical research. While the C-Cl bond presents a challenge, modern palladium catalysis offers robust solutions.
-
For C-N bond formation (Buchwald-Hartwig) , catalyst systems based on bulky biarylphosphine ligands such as RuPhos and BrettPhos provide the highest reactivity and broadest scope.
-
For C-C bond formation (Suzuki-Miyaura) , ligands like SPhos or the use of reliable pre-catalysts such as Pd(dppf)Cl₂ deliver excellent and reproducible results.
-
For alkynyl C-C bond formation (Sonogashira) , the traditional Pd/Cu/PPh₃ system remains a workhorse, though copper-free alternatives are gaining traction for specific applications.
The choice of catalyst is not merely about achieving a high yield; it is about reliability, scalability, and functional group tolerance. The data and protocols presented in this guide serve as a validated starting point for researchers to select the optimal catalytic system for their specific synthetic goals, ultimately accelerating the path from a simple building block to a complex, high-value molecule.
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Tale, R. H., & Adone, V. S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1236–1279. [Link]
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Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry. [Link]
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Ghaffar, T., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Scientific Reports, 11(1). [Link]
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Schwarze, M., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(2), 241. [Link]
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A Comparative Guide to the Crystal Structure Analysis of 2-Amino-5-chloropyrimidine Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of a molecule is paramount. The crystal structure of an active pharmaceutical ingredient (API) dictates its physicochemical properties, including solubility, stability, and bioavailability. The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. This guide provides an in-depth comparative analysis of the crystal structures of 2-Amino-5-chloropyrimidine and its derivatives, offering insights into how structural modifications influence supramolecular assembly and crystal packing.
The primary analytical technique underpinning this guide is single-crystal X-ray diffraction, a powerful method for elucidating the precise arrangement of atoms in a crystalline solid. By examining the interplay of non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-stacking—we can rationalize observed properties and intelligently design future molecules with improved characteristics.
The Archetype: Crystal Structure of 2-Amino-5-chloropyridine
Before delving into pyrimidine derivatives, it is instructive to examine the closely related and well-studied structure of 2-Amino-5-chloropyridine. Its crystal structure provides a foundational understanding of the dominant intermolecular interactions that are often conserved in its pyrimidine analogue.
X-ray diffraction studies, including a redetermination at 100 K, reveal that 2-Amino-5-chloropyridine molecules form robust centrosymmetric dimers.[1] This primary structural motif is established through a pair of strong N—H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule.[1] The donor-to-acceptor distance for this interaction is approximately 3.058 Å.[1] These dimers are further organized into extended two-dimensional sheets by weaker C—H···π interactions.[1] This recurring dimer motif serves as a benchmark for comparing the structures of more complex derivatives.
Comparative Analysis of this compound Derivatives
The introduction of different functional groups to the this compound core can either preserve or disrupt the foundational hydrogen bonding patterns, leading to diverse crystal packing arrangements.
Amide Derivatives: The Influence of Alkyl Chains
A systematic study on a series of N-acylated this compound derivatives, such as N-(5-chloropyrimidin-2-yl)acetamide and its longer-chain analogues, demonstrates the robustness of certain hydrogen bonding patterns.[2][3] In these structures, the primary interaction shifts from the pyrimidine nitrogen to the newly introduced amide group.
Despite increasing the length of the alkyl chain (from methyl to heptyl), the primary hydrogen and halogen bonding motifs remain largely consistent across the series.[3] This suggests that the energetic favorability of the primary non-covalent interactions outweighs the steric influence of the flexible alkyl chains. A key takeaway is that hydrogen bonds can often be replaced by halogen bonds without fundamentally disrupting the overall crystal assembly, provided the halogen bond donor is sufficiently strong.[3]
| Compound | Melting Point (°C) | Primary Supramolecular Motif | Reference |
| N-(5-chloropyrimidin-2-yl)acetamide | 206–208 | Hydrogen Bonding (N-H···O) | [2] |
| N-(5-chloropyrimidin-2-yl)butyramide | 104–106 | Hydrogen Bonding (N-H···O) | [2] |
| N-(5-chloropyrimidin-2-yl)hexanamide | 93–98 | Hydrogen Bonding (N-H···O) | [2] |
| N-(5-chloropyrimidin-2-yl)heptanamide | 82–85 | Hydrogen Bonding (N-H···O) | [2] |
Table 1: Physical properties of selected N-acylated this compound derivatives.
Co-crystals: Engineering New Interaction Motifs
Co-crystallization is a powerful strategy to modify the physicochemical properties of an API without altering its covalent structure. The formation of a co-crystal between 2-amino-5-chloropyridine and 3-methylbenzoic acid exemplifies this principle.
In this co-crystal, the dominant self-dimerization of the aminopyridine is disrupted. Instead, a new supramolecular assembly is formed, stabilized by Npyridine—H···O=C and C=O—H···Npyridine hydrogen bonds between the aminopyridine and the carboxylic acid.[4] This highlights a fundamental concept in crystal engineering: the introduction of a competing, strong hydrogen-bonding partner (like a carboxylic acid) can predictably redirect the intermolecular interactions and generate entirely new crystal forms.[4]
Silylated Derivatives: A Dense Network of Interactions
The introduction of silyl groups to the 2-aminopyrimidine core leads to complex structures with a high density of intermolecular hydrogen bonds. In a series of Me(4−n)Si(NHpyr)n compounds, N–H···N bridges between the Si-bound amino groups and pyrimidine nitrogen atoms are a constant and crucial contributor to the solid-state architecture.[5] These extensive networks of hydrogen bonds result in high thermal stability; for instance, Si(NHpyr)4 has a melting point above 300 °C.[5]
Experimental Protocols & Workflows
Achieving high-quality crystal structures requires meticulous experimental execution. The following section outlines a generalized workflow for the synthesis and structural characterization of this compound derivatives.
Synthesis of Derivatives
The synthesis of derivatives often involves standard organic chemistry reactions. For example, N-acylated derivatives can be prepared by reacting this compound with the corresponding acid anhydride at elevated temperatures.[2]
Example Protocol: Synthesis of N-(5-chloropyrimidin-2-yl)acetamide[2]
-
A solution of this compound (0.50 g, 3.86 mmol) in acetic anhydride (0.73 mL, 7.72 mmol) is prepared in a suitable reaction vessel.
-
The mixture is stirred for 1.5 hours at 160 °C.
-
The reaction is then cooled to 0 °C to induce precipitation.
-
The resulting precipitate is washed with hexane to yield the pure product.
Single-Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a common and effective method.
-
Dissolve the synthesized compound in a suitable solvent or solvent mixture to near-saturation at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the vial in an undisturbed, vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This is the definitive method for determining the molecular and crystal structure.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., Bruker APEXII CCD). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[1]
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and determine precise atomic positions, bond lengths, and angles.[1] The quality of the final structure is assessed using metrics like the R-factor.[1]
Caption: Workflow for Crystal Structure Analysis.
Key Intermolecular Interactions: A Visual Comparison
The supramolecular assembly of these derivatives is governed by a hierarchy of non-covalent interactions. Understanding these interactions is key to predicting crystal packing.
Caption: Comparison of Hydrogen Bonding Motifs.
Conclusion
The crystal structure analysis of this compound derivatives reveals a fascinating interplay of non-covalent forces. While the N-H···N hydrogen-bonded dimer is a persistent and energetically favorable motif, it can be predictably altered through rational chemical modification. The introduction of strong hydrogen bond acceptors, as seen in N-acylated derivatives, redirects interactions to form new stable patterns. Furthermore, co-crystallization with competing molecules like carboxylic acids provides a powerful avenue to engineer entirely new solid forms.
For drug development professionals, this guide underscores the importance of comprehensive solid-state characterization. A thorough understanding of the crystal structure and intermolecular interactions is not merely an academic exercise; it is a critical component in the development of robust, stable, and effective pharmaceutical products. The data and methodologies presented here provide a framework for comparing existing derivatives and designing new ones with tailored solid-state properties.
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A Senior Application Scientist's Guide to Assessing the Selectivity of 2-Amino-5-chloropyrimidine-Derived A1 Antagonists
For drug development professionals invested in cardiovascular, neurological, and renal disorders, the adenosine A1 receptor (A1R) presents a compelling therapeutic target. Antagonism of this receptor has shown potential in conditions ranging from heart failure to asthma and Alzheimer's disease[1]. Within the diverse chemical landscape of A1R antagonists, the 2-amino-5-chloropyrimidine scaffold has emerged as a promising foundation for developing potent and, crucially, selective agents.
This guide provides an in-depth comparison of methodologies to rigorously assess the selectivity of this chemical class. We will move beyond mere protocol recitation to explain the causal-chain logic behind experimental design, ensuring the data you generate is not only accurate but also defensible.
The Imperative of Selectivity in Adenosine Receptor Pharmacology
The human body expresses four subtypes of adenosine receptors: A1, A2A, A2B, and A3[2]. These G protein-coupled receptors (GPCRs) are structurally related and ubiquitously expressed, often in the same tissues, where they can mediate opposing physiological effects[2]. For instance, while A1R activation is typically anti-inflammatory, A2A receptor activation can also resolve inflammation, creating a delicate balance[2].
Consequently, a non-selective antagonist intended for A1R could inadvertently block other subtypes, leading to a complex pharmacological profile and undesirable off-target effects. The primary challenge lies in exploiting the subtle differences within the orthosteric binding pocket to achieve high affinity for A1R while minimizing interaction with A2A, A2B, and A3 receptors. This guide outlines the critical experiments required to build a robust selectivity profile for any novel this compound derivative.
Foundational Assays: Quantifying Receptor Affinity
The initial step in any selectivity assessment is to determine the binding affinity (expressed as the inhibition constant, Ki) of a compound for the target receptor and its related subtypes. The gold-standard method for this is the competitive radioligand binding assay[3].
Core Principle: Competitive Displacement
This assay quantifies a test compound's ability to displace a known high-affinity radioligand from the receptor[3]. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate its Ki.
The following diagram illustrates the workflow for a comprehensive selectivity screen.
Detailed Protocol: Radioligand Binding for A1R Selectivity
This protocol provides a self-validating framework for determining the Ki of a this compound derivative at all four human adenosine receptor subtypes.
Materials:
-
Cell Membranes: From CHO or HEK-293 cells stably expressing either human A1, A2A, A2B, or A3 receptors[1].
-
Radioligands:
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent antagonist for each receptor subtype.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/C filters[6].
-
Scintillation Counter [7].
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound (typically from 0.1 nM to 100 µM), and the appropriate radioligand at a fixed concentration (near its Kd value)[3].
-
Membrane Addition: Initiate the binding reaction by adding the cell membrane preparation (typically 10-20 µg of protein per well) to each well[6].
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium[6].
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked GF/C filters. This step separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer[6].
-
Quantification: Dry the filters and measure the trapped radioactivity using a liquid scintillation counter[7].
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (wells with excess unlabeled antagonist) from total binding (wells with no test compound).
-
Plot the percentage of specific binding inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Senior Application Scientist's Note: The choice of radioligand is paramount. For A1R, [³H]DPCPX is an excellent choice due to its high affinity and selectivity, ensuring that the displacement you measure is specific to this target[4][8]. Consistency in membrane preparation and protein concentration across assays for different subtypes is critical for a true apples-to-apples comparison.
Functional Validation: Moving from Affinity to Activity
High binding affinity does not always equate to functional antagonism. Therefore, it is essential to validate binding data with a functional assay that measures the compound's effect on receptor-mediated signaling. Since A1R is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[9]. An antagonist will reverse this effect.
Core Principle: Measuring cAMP Modulation
A cAMP assay measures the ability of an antagonist to block an agonist's effect on cAMP production[10][11]. For Gi-coupled receptors like A1R, the cells are first stimulated with an agent like forskolin to raise basal cAMP levels. An A1R agonist (e.g., CPA) is then added, which inhibits this cAMP production. The test antagonist is evaluated for its ability to restore the cAMP levels in the presence of the agonist[7][10].
The A1R signaling pathway and the points of intervention for a functional assay are depicted below.
Detailed Protocol: HTRF cAMP Functional Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying cAMP[10][12].
Materials:
-
Cells: CHO or HEK-293 cells expressing the human A1 receptor.
-
A1R Agonist: N⁶-Cyclopentyladenosine (CPA).
-
Stimulant: Forskolin[10].
-
Test Compound: The this compound derivative.
-
cAMP Assay Kit: A commercial HTRF kit (e.g., from Cisbio) containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog[10][12].
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a range of concentrations of the test antagonist for approximately 30 minutes[7].
-
Stimulation: Add a fixed, submaximal concentration (e.g., EC80) of the A1R agonist (CPA) along with forskolin to stimulate cAMP production[7][10]. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.
-
Measurement: After incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the intracellular cAMP concentration[12].
-
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Senior Application Scientist's Note: This functional assay must also be performed on cells expressing A2A, A2B, and A3 receptors to confirm functional selectivity. For Gs-coupled receptors (A2A and A2B), the antagonist's ability to block agonist-induced cAMP production (without forskolin pre-stimulation) is measured. For A3 (Gi-coupled), the protocol is similar to that for A1.
Data Synthesis: The Selectivity Profile
The ultimate goal is to synthesize the binding and functional data into a clear, comparative format. A selectivity table is the most effective way to present this information.
Table 1: Example Selectivity Profile of a Hypothetical this compound Derivative (Compound X)
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki, fold vs. A1) | Functional Activity (IC50, nM) |
| A1 | 1.5 | - | 2.8 |
| A2A | 350 | 233 | > 10,000 |
| A2B | 1,200 | 800 | > 10,000 |
| A3 | 850 | 567 | > 10,000 |
Data are hypothetical and for illustrative purposes only.
A high selectivity ratio (Ki of the off-target receptor divided by the Ki of the A1 receptor) is desirable. A compound with >100-fold selectivity is generally considered a highly selective ligand and a strong candidate for further development.
Conclusion and Forward Look
Rigorously assessing the selectivity of this compound-derived A1 antagonists requires a multi-faceted approach that combines high-fidelity binding assays with confirmatory functional assays. By meticulously following validated protocols and understanding the principles behind them, researchers can build a comprehensive and trustworthy selectivity profile. This foundational data is indispensable for establishing structure-activity relationships, guiding medicinal chemistry efforts, and ultimately identifying lead candidates with the highest potential for therapeutic success and the lowest risk of off-target effects.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adenosine receptors. Retrieved from [Link]
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Eberle, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signal, 7(4), 463-8. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adenosine receptors Introduction. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). A1 receptor. Retrieved from [Link]
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IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). Adenosine receptors. Retrieved from [Link]
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Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Available at: [Link]
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Fredholm, B. B., et al. (2019). Adenosine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. Edinburgh Diamond. Available at: [Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Kumari, P., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Available at: [Link]
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Guo, D., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 490, 27-35. Available at: [Link]
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Choi, D. S., et al. (2022). Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. Journal of Medicinal Chemistry, 65(13), 8964-8980. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Capdevila-Atienza, A., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11091-11116. Available at: [Link]
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van der Klein, S. A., et al. (2015). Functional selectivity of adenosine A1 receptor ligands? Purinergic Signalling, 11(1), 65-75. Available at: [Link]
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van der Walt, M. M., et al. (2015). 2-Aminopyrimidines as dual adenosine A1/A2A antagonists. European Journal of Medicinal Chemistry, 105, 136-148. Available at: [Link]
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Lane, J. R., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 941-947. Available at: [Link]
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Cásedas, G., et al. (2018). Analysis of adenosine A1 receptors by radioligand binding assay in C6 and SH-SY5Y cells. ResearchGate. Available at: [Link]
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Ceyhan, O., et al. (2022). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in Pharmacology, 13, 995641. Available at: [Link]
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Bruns, R. F., et al. (1983). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Proceedings of the National Academy of Sciences of the United States of America, 80(24), 7471-7475. Available at: [Link]
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Lenselink, E. B., et al. (2023). Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. Computational and Structural Biotechnology Journal, 21, 2707-2716. Available at: [Link]
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A Comparative Guide to LC-MS Analysis for Tracking 2-Amino-5-chloropyrimidine Reaction Progress
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is the bedrock of process optimization, ensuring the desired yield, purity, and safety of synthesized molecules. 2-Amino-5-chloropyrimidine is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its efficient production requires a robust analytical method to track the consumption of reactants and the formation of the desired product, while simultaneously monitoring for potential byproducts.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring reactions involving this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a framework for developing and validating a trustworthy, high-performance analytical protocol grounded in scientific first principles.
Section 1: Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for reaction monitoring is a critical decision dictated by the specific requirements for sensitivity, selectivity, speed, and quantitative accuracy. While several methods can provide insights into reaction progress, they differ significantly in their capabilities.
| Technique | Selectivity | Sensitivity | Quantitative Capability | Speed | Expertise Required | Primary Use Case |
| LC-MS | Very High | Very High | Excellent | Moderate | High | Definitive identification and precise quantification of target analytes, byproducts, and impurities, even at trace levels.[3][4] |
| HPLC-UV | Moderate | Moderate | Excellent | Moderate | Moderate | Routine quantitative analysis when analytes have strong chromophores and are well-separated from potential interferences.[5] |
| TLC | Low-Moderate | Low | Qualitative/Semi-Quantitative | Very Fast | Low | Rapid, cost-effective initial screening to quickly assess the presence/absence of starting materials and products.[5] |
| GC-MS | High | High | Excellent | Moderate-Fast | High | Suitable only for volatile and thermally stable pyrimidine derivatives and reactants.[6] |
While techniques like Thin-Layer Chromatography (TLC) offer a rapid, qualitative snapshot, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides robust quantitation, they can be hampered by a lack of specificity.[5] Co-eluting impurities or byproducts with similar UV absorbance profiles can lead to inaccurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is powerful but is limited to volatile and thermally stable compounds.[6]
LC-MS emerges as the superior choice by combining the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[3] This synergy allows for the unambiguous identification and quantification of each component in a complex reaction mixture based on two independent physical properties: retention time and mass-to-charge ratio (m/z).
Section 2: Architecting a High-Fidelity LC-MS Method
Developing a robust LC-MS method is a systematic process. The goal is not merely to detect the analyte but to create a self-validating system that generates reliable, reproducible data. This requires a deep understanding of the analytes and the principles of chromatography and mass spectrometry.
The Reaction Landscape: Identifying Key Analytes
A typical synthesis of this compound involves the chlorination of 2-aminopyridine.[1] Therefore, a successful monitoring method must be able to resolve and quantify:
-
Starting Material: 2-Aminopyridine
-
Product: this compound
-
Potential Byproduct: 2-Amino-3,5-dichloropyridine (from over-chlorination)[1]
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 95.13 |
| This compound | C₄H₄ClN₃ | 129.55[7][8] | 130.56 |
| 2-Amino-3,5-dichloropyridine | C₄H₃Cl₂N₃ | 163.99 | 164.99 |
.dot
Caption: Synthetic route to this compound.
Sample Preparation: The Foundation of Quality Data
The primary objective of sample preparation is to present the analytical instrument with a clean, compatible sample that minimizes matrix effects and prevents instrument contamination. For reaction monitoring, this is often straightforward.
Causality: A simple "dilute-and-shoot" approach is typically sufficient. The reaction mixture is diluted in a solvent compatible with the mobile phase (e.g., a water/acetonitrile mixture). This step is crucial to ensure the analyte concentrations fall within the linear dynamic range of the instrument and to avoid detector saturation. Filtering the sample through a 0.22 µm syringe filter is a non-negotiable step to remove particulate matter that could clog the sensitive fluidics of the LC-MS system.[5]
Liquid Chromatography: The Art of Separation
The choice of column and mobile phase is pivotal for achieving baseline separation of the key analytes.
-
Column Chemistry: For polar, aromatic compounds like pyrimidines, a reversed-phase C18 column is the industry standard and an excellent starting point.[9][10] These columns provide robust hydrophobic interactions necessary for retaining the analytes.
-
Mobile Phase: A gradient elution using water and acetonitrile is typically employed.
-
Aqueous Phase (A): Water with 0.1% Formic Acid. Rationale: The formic acid serves to acidify the mobile phase, which promotes the protonation of the basic amine groups on the analytes. This protonation is essential for efficient ionization via Electrospray Ionization (ESI) in positive mode and often improves peak shape.[10]
-
Organic Phase (B): Acetonitrile with 0.1% Formic Acid. Rationale: Acetonitrile is a strong organic solvent that effectively elutes the analytes from the C18 column. A gradient (e.g., starting at 5% B and ramping to 95% B) is often necessary to first elute the more polar 2-aminopyridine, followed by the products which are typically more retained.[11]
-
Mass Spectrometry: Selective and Sensitive Detection
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar molecules like this compound.[12] Operating in positive ion mode ([M+H]⁺) is the logical choice due to the presence of basic nitrogen atoms that readily accept a proton.
-
Detection Mode:
-
Full Scan: Acquires data across a wide m/z range. It is useful during method development to identify all ions present, including unexpected byproducts and common adducts (e.g., [M+Na]⁺, [M+K]⁺).[13][14]
-
Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only the m/z values corresponding to the target analytes. Rationale: By focusing on specific ions, SIM dramatically increases sensitivity and reduces data file size compared to a full scan.
-
Multiple Reaction Monitoring (MRM): This is the gold standard for quantification.[15][16] A precursor ion (e.g., the [M+H]⁺ of this compound) is selected, fragmented, and a specific product ion is monitored. Rationale: This technique offers unparalleled selectivity and sensitivity, effectively filtering out background noise and confirming analyte identity through its specific fragmentation pattern.[15]
-
.dot
Caption: General workflow for LC-MS reaction monitoring.
Section 3: Protocol Validation: The Cornerstone of Trustworthy Data
A method is not truly reliable until it has been validated. Validation is the process of providing documented evidence that the method is fit for its intended purpose.[17] Key parameters, guided by standards from bodies like the International Council for Harmonisation (ICH), must be assessed.[18][19]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure the signal is from the analyte of interest, free from interference from other components (e.g., reactants, byproducts, matrix).[17] | Peak purity analysis; baseline resolution from interfering peaks. |
| Linearity & Range | To confirm the method's response is proportional to analyte concentration over a specific range. | Correlation coefficient (r²) > 0.995. |
| Accuracy | To measure the closeness of the test results to the true value.[20] | % Recovery typically within 80-120% for drug substance analysis. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.[20] | Relative Standard Deviation (%RSD) ≤ 2.0%.[19] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17] | S/N of ≥ 10; acceptable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[20] | %RSD of results should remain within acceptable limits. |
Section 4: Detailed Experimental Protocol
This protocol provides a starting point for the analysis of a this compound reaction mixture. Optimization will be required based on the specific reaction conditions and available instrumentation.
1. Materials and Reagents
-
Reference standards: 2-Aminopyridine, this compound, 2-Amino-3,5-dichloropyrimidine.
-
Solvents: HPLC-grade or LC-MS grade acetonitrile and water.
-
Additive: LC-MS grade formic acid.
-
Sample Vials and 0.22 µm syringe filters.
2. Standard & Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in a 50:50 mixture of acetonitrile and water to create individual stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the reaction.
-
Reaction Sample: Withdraw an aliquot (e.g., 50 µL) from the reaction vessel. Dilute it 1000-fold (or as appropriate) with 50:50 acetonitrile/water. Vortex to mix, then filter through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Source: ESI, Positive Mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 40 psi.
-
Capillary Voltage: 4000 V.
-
MRM Transitions: (To be optimized by infusing each standard)
-
2-Aminopyridine: e.g., 95.1 -> 78.1
-
This compound: e.g., 130.1 -> 94.1
-
2-Amino-3,5-dichloropyridine: e.g., 164.0 -> 128.0
-
4. Data Analysis
-
Generate a calibration curve for each analyte by plotting peak area against concentration.
-
Determine the concentration of each analyte in the diluted reaction sample using its peak area and the corresponding calibration curve.
-
Calculate the percent conversion of the starting material and the purity of the product in the reaction mixture.
.dot
Caption: Logical flow for LC-MS method development.
Conclusion
For tracking the progress of reactions involving this compound, LC-MS provides an unparalleled combination of selectivity, sensitivity, and quantitative power. It enables researchers to not only monitor the depletion of starting materials and formation of the target product but also to identify and track potential impurities and byproducts that could impact the final product's quality and yield. By following a systematic approach to method development and adhering to rigorous validation principles, scientists can establish a trustworthy analytical workflow. This ensures that the data generated is not just a number, but a reliable measure of reaction performance, guiding process optimization and accelerating the path from discovery to production.
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Lowes, S., Ackermann, B. L., & Hucker, M. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-95. Retrieved from [Link]
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D'Arienzo, C. J., & LaCourse, W. R. (2014). Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches. LCGC North America, 32(10), 784-793. Retrieved from [Link]
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Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
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Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]
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IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
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Ganta, S., Rao, T. S., Srinivas, K. R., & Suman, P. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. Retrieved from [Link]
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Moorthy, M. K., et al. (2023). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity... in ticagrelor API. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Nilsson, G. H., et al. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood... International Journal of Legal Medicine, 129(2), 269-77. Retrieved from [Link]
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Rigo, F. A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine, 61(10), 1792-1801. Retrieved from [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Trace Level Quantification of... Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]
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Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem Compound Database. Retrieved from [Link]
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eScholarship.org. (n.d.). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. Retrieved from [Link]
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A Comparative Guide to Nucleophilic Aromatic Substitution on Halopyrimidines
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous pharmaceuticals, particularly kinase inhibitors, makes the strategic functionalization of this heterocycle a critical task.[1][2] Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile method for this purpose, allowing for the precise introduction of diverse functionalities.[3]
This guide provides an in-depth comparative analysis of SNAr reactions on halopyrimidines. Moving beyond a simple recitation of protocols, we will explore the underlying principles that govern reactivity, selectivity, and reaction efficiency. By understanding the interplay between the leaving group, ring substitution, and the choice of nucleophile, you can design more effective synthetic strategies and accelerate your discovery programs.
The Mechanism: An Electron-Deficient Ring Eager for Reaction
The SNAr reaction on a pyrimidine ring proceeds via a two-step addition-elimination mechanism.[4] The electron-deficient nature of the pyrimidine, caused by the two electronegative nitrogen atoms, makes the ring susceptible to attack by nucleophiles.[3] This attack disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The aromaticity is then restored by the expulsion of the halide leaving group.
The positions most activated towards nucleophilic attack are C2, C4, and C6, which are ortho or para to the ring nitrogens.[6] These positions allow the negative charge of the Meisenheimer intermediate to be effectively delocalized onto the electronegative nitrogen atoms, thus stabilizing the intermediate.[6]
Caption: Halogen reactivity depends on the rate-determining step.
Part 2: The Influence of the Pyrimidine Ring
The regioselectivity and rate of SNAr reactions are highly sensitive to the electronic environment of the pyrimidine ring.
Positional Reactivity: C4 vs. C2
In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position over the C2 position. [3][7]This preference can be explained by examining the stability of the Meisenheimer intermediate. Attack at C4 allows for the negative charge to be delocalized over both ring nitrogens, offering greater stabilization compared to attack at C2, where the charge is primarily stabilized by one adjacent nitrogen. [7]Frontier molecular orbital theory also supports this, with the Lowest Unoccupied Molecular Orbital (LUMO) coefficient typically being higher at C4 than C2, indicating a more electrophilic site. [7][8] However, this selectivity is not absolute and can be reversed by the presence of other substituents on the ring. [8][9]
Substituent Effects
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or sulfone (-SO₂Me) dramatically increase the rate of SNAr by further depleting the ring of electron density and stabilizing the negative charge of the Meisenheimer intermediate. [4][8]When an EWG is present at the C5 position of a 2,4-dichloropyrimidine, the already strong preference for C4 substitution is further enhanced. [10]* Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OMe) or amino (-NH₂) groups decrease the reaction rate by making the ring less electrophilic. Interestingly, an EDG at the C6 position of a 2,4-dichloropyrimidine can reverse the typical regioselectivity, favoring substitution at the C2 position. [9]This highlights the nuanced electronic effects that must be considered during substrate design.
Part 3: A Survey of Common Nucleophiles
The choice of nucleophile is critical and spans a wide range of functionalities essential for drug development.
-
N-Nucleophiles (Amines): Amination is one of the most common SNAr reactions in medicinal chemistry, used to install key hinge-binding motifs for kinase inhibitors. [11][12]Primary and secondary aliphatic amines are generally excellent nucleophiles. Aromatic amines, being less nucleophilic, may require more forcing conditions or alternative catalytic methods like Buchwald-Hartwig amination. [1][13]* O-Nucleophiles (Alkoxides, Phenoxides): Alkoxides and phenoxides readily displace halogens to form ethers. Reactions with alkoxides on substrates like 2-MeSO₂-4-chloropyrimidine can exhibit unusual C2 selectivity, potentially directed by hydrogen bonding between the nucleophile and the sulfone group. [8]* S-Nucleophiles (Thiols, Thiolates): Thiols and their corresponding thiolates are exceptionally potent nucleophiles and often react rapidly, even at room temperature. [14][15]As mentioned, they are more likely to induce a change in the rate-determining step, leading to an I > Br > Cl > F reactivity trend. [5]
Part 4: Experimental Protocols & Optimization
Trustworthy protocols are the foundation of reproducible science. Below is a representative, self-validating protocol for the amination of a chloropyrimidine, followed by optimization insights.
Model Protocol: Synthesis of N-benzyl-4-chloropyrimidin-2-amine
This procedure details the reaction of 2,4-dichloropyrimidine with benzylamine, a common SNAr transformation. The C4 position is expected to be more reactive.
Reagents & Equipment:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Benzylamine (1.0-1.1 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Ethanol)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
TLC plates for reaction monitoring
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (e.g., 1.0 g, 6.71 mmol) and the chosen solvent (e.g., 20 mL of DCM).
-
Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, ensuring the integrity of the reagents.
-
-
Addition of Base: Add DIPEA (e.g., 2.3 mL, 13.4 mmol, 2.0 equiv). Stir the solution for 5 minutes.
-
Causality: The base is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. DIPEA is a non-nucleophilic base, preventing it from competing with the desired amine.
-
-
Nucleophile Addition: Slowly add benzylamine (e.g., 0.74 mL, 6.71 mmol, 1.0 equiv) to the stirred solution at room temperature.
-
Causality: Slow addition helps to control any potential exotherm and ensures a homogeneous reaction mixture. Using a slight excess of the limiting reagent (if one is more valuable) is often avoided to simplify purification.
-
-
Reaction: Heat the reaction mixture to reflux (for DCM, ~40°C) or stir at room temperature, depending on the reactivity. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent) until the starting material is consumed (typically 2-5 hours). [16] * Causality: Heating provides the necessary activation energy to overcome the reaction barrier. TLC is a vital in-process control to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a larger volume of an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the pure product.
-
Causality: The aqueous wash removes the amine-HCl salt and any remaining base. Column chromatography separates the desired C4-substituted product from any minor C2-isomer or unreacted starting material.
-
Caption: A general experimental workflow for the amination of a chloropyrimidine.
Conclusion
The nucleophilic aromatic substitution on halopyrimidines is a nuanced yet predictable reaction class governed by a clear set of electronic principles. By understanding the mechanistic dichotomy of halogen reactivity, the influence of ring substituents on regioselectivity, and the properties of different nucleophiles, researchers can move from trial-and-error synthesis to rational design. The fluorine's unique ability to potently activate a ring for SNAr, despite forming the strongest carbon-halogen bond, is a key takeaway that can be leveraged for efficient and often milder reaction conditions. This guide serves as a foundational tool to empower chemists in their synthesis of novel pyrimidine-based molecules for drug discovery and beyond.
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A Comparative Efficacy Analysis of Aminopyrimidine-Based Fungicides in Plant Pathogen Management
Introduction: The Strategic Importance of the Aminopyrimidine Core in Fungicide Development
In the continuous effort to safeguard global crop yields against phytopathogenic fungi, the pyrimidine scaffold has emerged as a cornerstone in the development of novel, effective fungicides.[1] Specifically, derivatives of 2-aminopyrimidine have given rise to a critical class of fungicides with diverse modes of action and broad-spectrum activity. While the specific precursor 2-Amino-5-chloropyrimidine represents a key synthetic intermediate in heterocyclic chemistry, this guide will focus on the broader class of commercial and developmental fungicides that share the essential 2-aminopyrimidine structural motif.
This guide provides a comparative analysis of the efficacy of representative aminopyrimidine-based fungicides, offering researchers and agricultural scientists a technical overview supported by experimental data. We will delve into the fungicidal performance of the established anilinopyrimidine fungicide, Pyrimethanil , and a novel 2-aminonicotinate fungicide, Aminopyrifen , which, while technically a pyridine derivative, shares the 2-amino-heterocycle feature and provides an excellent comparative example of a next-generation compound with a distinct mode of action. The analysis will be grounded in established in-vitro methodologies, and the underlying biochemical mechanisms will be detailed to provide a complete picture of their fungicidal activity.
Comparative Efficacy Against Key Plant Pathogens
The fungicidal efficacy of a compound is typically quantified by its half-maximal effective concentration (EC₅₀), representing the concentration required to inhibit 50% of fungal growth. The lower the EC₅₀ value, the more potent the fungicide. The following tables summarize the in-vitro efficacy of Pyrimethanil and Aminopyrifen against a range of economically important plant pathogens.
Table 1: In-Vitro Efficacy (EC₅₀) of Aminopyrifen Against Various Fungal Pathogens
| Fungal Species | Pathogen Class | Disease Caused | Aminopyrifen EC₅₀ (mg/L) |
| Botrytis cinerea | Ascomycete | Gray Mold | 0.0039 |
| Sclerotinia sclerotiorum | Ascomycete | White Mold | 0.0055 |
| Monilinia fructicola | Ascomycete | Brown Rot | 0.013 |
| Rhizoctonia solani AG-1 IA | Basidiomycete | Sheath Blight | 0.029 |
| Venturia inaequalis | Ascomycete | Apple Scab | 0.040 |
| Colletotrichum acutatum | Ascomycete (Anamorph) | Anthracnose | 0.11 |
| Fusarium oxysporum f. sp. lycopersici | Ascomycete (Anamorph) | Fusarium Wilt | 0.23 |
| Sclerotium rolfsii | Basidiomycete | Southern Blight | 5.9 |
| Pythium aphanidermatum | Oomycete | Damping Off | >10 |
Data sourced from Hatamoto et al. (2021).[2]
Aminopyrifen demonstrates exceptional potency against a wide array of Ascomycetes and some Basidiomycetes, with EC₅₀ values in the sub-mg/L range.[2] Notably, its efficacy against Oomycetes like Pythium is limited, highlighting a specific spectrum of activity.[2]
Table 2: Comparative Efficacy of Pyrimethanil and Other Fungicides Against Postharvest Citrus Pathogens
| Fungicide | Target Pathogen | Disease Incidence Reduction (%) |
| Pyrimethanil (1000 ppm) | Lasiodiplodia theobromae (Diplodia Stem-end Rot) | 40.3% |
| Imazalil (1000 ppm) | Lasiodiplodia theobromae | 83.1% |
| Thiabendazole (1000 ppm) | Lasiodiplodia theobromae | 96.7% |
| Pyrimethanil (1000 mg/liter) | Penicillium digitatum (Green Mold) | High level of control, superior to Azoxystrobin and Fludioxonil when application is delayed. |
| Azoxystrobin (1200 mg/liter) | Penicillium digitatum | High efficacy at early application timings. |
| Fludioxonil (1200 mg/liter) | Penicillium digitatum | High efficacy at early application timings. |
Data sourced from Zhang (2007) and Kanetis et al. (2007).[3][4]
Pyrimethanil is effective in reducing the incidence of major postharvest diseases in citrus, although its performance can vary compared to other fungicides like imazalil and thiabendazole.[3] However, in studies on green mold, Pyrimethanil demonstrated a higher level of control when the treatment was applied 9 to 21 hours after inoculation, suggesting better curative activity compared to azoxystrobin and fludioxonil in this context.[4]
Table 3: Efficacy of Aminopyrifen Against Fungicide-Resistant Botrytis cinerea Strains
| B. cinerea Strain | Resistance Profile | Aminopyrifen EC₅₀ (mg/L) |
| 11 | Resistant to Benomyl, Diethofencarb, Procymidone | 0.43 |
| 22 | Resistant to Benomyl, Diethofencarb, Procymidone | 0.83 |
| to0405 | Tolerant to Azoxystrobin, Benomyl | 0.44 |
| 24 | Resistant to Benomyl, Boscalid, Procymidone | 0.47 |
Data sourced from Hatamoto et al. (2021).[2]
A key advantage of Aminopyrifen is its efficacy against fungal strains that have developed resistance to multiple classes of fungicides, including benzimidazoles, N-phenylcarbamates, dicarboximides, Quinone outside inhibitors (QoIs), and succinate dehydrogenase inhibitors (SDHIs).[2][5] This lack of cross-resistance is a direct result of its unique mode of action.[5]
Mechanisms of Action: Distinct Pathways to Fungal Inhibition
The fungicidal activity of the aminopyrimidine-based compounds discussed here stems from their interference with essential biochemical pathways in the fungal cell.
Anilinopyrimidines (Pyrimethanil): Inhibition of Methionine Biosynthesis and Mitochondrial Disruption
The anilinopyrimidine class of fungicides, including Pyrimethanil and Cyprodinil, has a mode of action that is primarily understood to involve the inhibition of methionine biosynthesis.[6] Early studies suggested that these fungicides specifically target the enzyme cystathionine β-lyase.[7][8] However, this has been a subject of debate, with more recent research indicating that while methionine biosynthesis is affected, the primary target may lie within mitochondrial processes.[7] Anilinopyrimidines are also known to inhibit the secretion of hydrolytic enzymes, which are crucial for the pathogen to break down plant tissues during infection.[6]
Figure 1: Proposed mechanism of action for Pyrimethanil.
Aminopyrifen: A Novel Mode of Action via GWT-1 Inhibition
Aminopyrifen represents a significant advancement in fungicide development due to its novel mode of action. It targets and inhibits GWT-1, an inositol acyltransferase.[9] This enzyme is essential for an early step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[9][10] GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface. These GPI-anchored proteins are vital for cell wall integrity, adhesion, and morphogenesis. By inhibiting GWT-1, Aminopyrifen disrupts the localization of these critical proteins, leading to a compromised cell wall and ultimately, fungal cell death.[11] This mechanism is distinct from all other major classes of commercial fungicides.[5]
Figure 2: Mechanism of action for Aminopyrifen via GWT-1 inhibition.
Standardized Experimental Protocols for Efficacy Determination
The data presented in this guide are generated using standardized and reproducible in-vitro assays. The following protocols provide a step-by-step methodology for two of the most common techniques used in fungicide efficacy screening.
Experimental Workflow Overview
Figure 3: General workflow for in-vitro fungicide efficacy testing.
Protocol 1: Poisoned Food Technique
This method is widely used to assess the effect of a fungicide on the mycelial growth of filamentous fungi.[12][13]
Objective: To determine the percentage of mycelial growth inhibition of a test fungus by a fungicide incorporated into a solid growth medium.
Materials:
-
Fungicide stock solution
-
Sterile Petri plates (90 mm)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Actively growing culture of the test fungus (7-10 days old)
-
Sterile cork borer (5 mm diameter)
-
Laminar flow hood
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.
-
Fungicide Incorporation: Under aseptic conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. Mix thoroughly by swirling the flask. This is the "poisoned" medium.
-
Control Plate: Prepare control plates by adding the same volume of sterile solvent (used to dissolve the fungicide) to the molten PDA.
-
Pouring Plates: Pour approximately 20 mL of the poisoned medium and control medium into separate sterile Petri plates. Allow the plates to solidify completely.
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the periphery of an actively growing fungal culture.
-
Placement of Inoculum: Place the mycelial disc, with the mycelium facing down, in the center of each poisoned and control plate.
-
Incubation: Seal the plates with paraffin film and incubate them at an appropriate temperature for the test fungus (e.g., 28 ± 1°C) until the mycelial growth in the control plate almost covers the entire plate.
-
Data Collection: Measure the colony diameter (in mm) in two perpendicular directions for each plate and calculate the average.
-
Calculation: Calculate the percent inhibition of mycelial growth using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average colony diameter in the control plate
-
T = Average colony diameter in the treated (poisoned) plate
-
-
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique for determining the lowest concentration of a fungicide that inhibits the visible growth of a microorganism in a liquid medium.[14][15]
Objective: To determine the MIC of a fungicide against yeast or filamentous fungi.
Materials:
-
Fungicide stock solution
-
Sterile 96-well microtiter plates (U-bottom)
-
RPMI 1640 medium buffered with MOPS
-
Fungal inoculum suspension standardized to a 0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Fungicide Dilution Series: In a 96-well plate, perform a serial two-fold dilution of the fungicide stock solution in RPMI medium to achieve a range of desired concentrations. Typically, 100 µL of medium is added to each well, and then 100 µL of the fungicide solution is serially diluted across a row.
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). Dilute this suspension in RPMI medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the fungicide dilutions.
-
Controls:
-
Growth Control: Include wells with 100 µL of RPMI medium and 100 µL of the fungal inoculum (no fungicide).
-
Sterility Control: Include wells with 200 µL of RPMI medium only (no inoculum, no fungicide).
-
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours (or longer for slow-growing fungi).
-
MIC Determination: The MIC is read as the lowest concentration of the fungicide at which there is a complete inhibition of visible growth. This can be assessed visually or with a spectrophotometer by measuring the optical density at a specific wavelength (e.g., 600 nm).
Conclusion and Future Outlook
The development of fungicides based on the 2-aminopyrimidine scaffold continues to be a fruitful area of research. Established anilinopyrimidines like Pyrimethanil remain important tools for disease management, particularly in postharvest applications, where their mode of action provides a valuable option in rotation programs.
The introduction of novel compounds like Aminopyrifen, with its unique GWT-1 inhibitory mechanism, marks a significant step forward in combating fungicide resistance. Its high potency and lack of cross-resistance with existing fungicide classes make it an invaluable component for integrated pest management (IPM) strategies.
For researchers and drug development professionals, the key takeaways are twofold. First, the aminopyrimidine core structure is a versatile platform for the discovery of new antifungal agents. Second, the elucidation of novel biochemical targets, such as the GPI-anchor biosynthesis pathway, is crucial for overcoming the ever-present challenge of fungicide resistance. Future research should focus on further exploring the potential of this chemical class and identifying new molecular targets to ensure the long-term sustainability of chemical crop protection.
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New Zealand Committee on Pesticide Resistance. (n.d.). Anilinopyrimidine (AP) [Group 9] management strategy. Pesticide Resistance. [Link]
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Fritz, R., et al. (2003). Effect of the anilinopyrimidine fungicide pyrimethanil on cystathionine ß-lyase of Botrytis cinerea. Pest Management Science, 59(8), 875-881. [Link]
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Kanetis, L., et al. (2007). Comparative Efficacy of the New Postharvest Fungicides Azoxystrobin, Fludioxonil, and Pyrimethanil for Managing Citrus Green Mold. ResearchGate. [Link]
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A Comparative Guide to Validating Reaction Mechanisms of 2-Amino-5-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-5-chloropyrimidine in Modern Synthesis
This compound is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia.[1][2][3] Its versatile reactivity allows for the strategic introduction of various functionalities, making it a valuable scaffold in drug discovery. Understanding and validating the mechanisms of its reactions are paramount for process optimization, impurity profiling, and the rational design of novel therapeutics.
This guide provides an in-depth comparison of the primary reaction pathways involving this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. We will delve into the hypothesized mechanisms for each and present a comparative analysis of experimental methodologies to validate these pathways, offering insights into the causality behind experimental choices and ensuring scientific integrity.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of both the chloro and amino groups, makes this compound susceptible to nucleophilic attack. The SNAr reaction offers a direct, often metal-free, route to introduce a variety of nucleophiles.
Hypothesized SNAr Mechanism
The SNAr reaction of this compound with a generic nucleophile (Nu⁻) is proposed to proceed through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The leaving group (Cl⁻) is then expelled to restore aromaticity.
Caption: Hypothesized SNAr mechanism for this compound.
Validating the SNAr Mechanism
1.2.1. Kinetic Studies: The rate of an SNAr reaction is dependent on the concentration of both the substrate and the nucleophile. A second-order rate law, determined by monitoring the reaction progress over time (e.g., via HPLC or in-situ NMR), would support the proposed bimolecular mechanism.[4][5] Comparing the rates of reaction with different nucleophiles can also provide insight into the nature of the transition state.
1.2.2. Spectroscopic Identification of Intermediates: While the Meisenheimer complex is a transient species, under certain conditions (e.g., low temperature, strong electron-withdrawing groups), it can be observed using techniques like low-temperature NMR or UV-Vis spectroscopy. The appearance of new signals corresponding to the non-aromatic intermediate would be strong evidence for the stepwise mechanism.
1.2.3. Computational Modeling (DFT Studies): Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculating the energies of reactants, transition states, and intermediates.[6][7] A calculated energy profile that shows a stable Meisenheimer complex and a reasonable activation energy for its formation would lend theoretical support to the hypothesized mechanism.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Synthetic Horizons
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. For this compound, Suzuki-Miyaura coupling and Buchwald-Hartwig amination are particularly powerful for introducing aryl, heteroaryl, and amino substituents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester.
2.1.1. Hypothesized Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves a Pd(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Hypothesized Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction facilitates the coupling of this compound with a primary or secondary amine.
2.2.1. Hypothesized Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle involving a palladium catalyst.
Caption: Hypothesized Buchwald-Hartwig catalytic cycle.
Comparative Validation Methodologies for Palladium-Catalyzed Reactions
Validating the mechanisms of these complex catalytic cycles requires a multi-faceted approach.
| Validation Technique | Description | Application to Suzuki & Buchwald-Hartwig | Strengths | Limitations |
| In-situ Reaction Monitoring (NMR, IR) | Real-time tracking of reactant consumption, product formation, and potential intermediates.[4][5][8][9][10] | Monitoring the disappearance of the this compound signal and the appearance of the product signal. Identification of catalyst resting states. | Provides kinetic data and direct observation of species in the reaction mixture. | Intermediates are often at very low concentrations and may not be directly observable. |
| Kinetic Isotope Effect (KIE) Studies | Measuring the change in reaction rate upon isotopic substitution at a specific position.[11] | A significant ¹³C KIE at the C-Cl bond would suggest that oxidative addition is the rate-determining step. | Provides powerful evidence for the involvement of a specific bond cleavage in the rate-determining step. | Requires synthesis of isotopically labeled starting materials. |
| Intermediate Trapping and Characterization | Adding a trapping agent to the reaction to capture and identify a transient intermediate. | Using a strong coordinating ligand to isolate and characterize the Pd(II) oxidative addition complex. | Can provide direct structural evidence of key intermediates. | The trapping agent can alter the reaction pathway. |
| Ligand and Substrate Effect Studies | Systematically varying the structure of the ligand and substrates to observe the effect on reaction rate and selectivity. | Comparing reaction rates with different phosphine ligands or substituted boronic acids/amines. | Helps to elucidate the role of different components in the catalytic cycle. | Can be time-consuming and may not provide a definitive mechanistic picture on its own. |
Experimental Protocols for Mechanistic Validation
Protocol for In-situ ¹H NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve this compound (1.0 equiv) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).
-
Catalyst Preparation: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄ for Suzuki, or a Pd(0) precursor and ligand for Buchwald-Hartwig) and the coupling partner (boronic acid or amine) and base in the same deuterated solvent.
-
Initiation and Data Acquisition: Acquire a t=0 spectrum of the substrate solution. Inject the catalyst/coupling partner solution into the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[4]
-
Data Analysis: Integrate the signals of the starting material, product, and internal standard to determine their concentrations over time. Plot the concentration data to determine the reaction order and rate constant.
Protocol for a Competitive Kinetic Isotope Effect (KIE) Experiment
-
Synthesis of Labeled Substrate: Synthesize ¹³C-labeled this compound at the carbon bearing the chlorine atom.
-
Reaction Setup: Prepare a reaction mixture containing a 1:1 mixture of natural abundance and ¹³C-labeled this compound, the coupling partner, catalyst, and base.
-
Reaction and Analysis: Allow the reaction to proceed to approximately 50% conversion. Quench the reaction and isolate the unreacted starting material and the product.
-
Isotopic Ratio Measurement: Determine the ¹³C/¹²C ratio in both the recovered starting material and the product using mass spectrometry or quantitative ¹³C NMR. An enrichment of ¹³C in the recovered starting material indicates a normal KIE, supporting the cleavage of the C-Cl bond in the rate-determining step.[11]
Interpreting the Data: SNAr vs. Palladium-Catalysis
A key question in the functionalization of this compound is the competition between SNAr and palladium-catalyzed pathways, especially when using amine nucleophiles.
-
Reaction Conditions: SNAr reactions are often favored under metal-free conditions, sometimes at elevated temperatures, and can be promoted by strong bases.[12][13] Palladium-catalyzed reactions, by definition, require a palladium source and often specific ligands and bases.
-
Regioselectivity: While SNAr on pyrimidines can show regioselectivity, palladium-catalyzed reactions can sometimes offer different or more controlled selectivity depending on the ligand and reaction conditions.[14]
-
Functional Group Tolerance: Palladium-catalyzed reactions are known for their broad functional group tolerance, which might be an advantage over SNAr for complex substrates.
A comparative study could involve running the reaction of this compound with an amine under both sets of conditions (with and without a palladium catalyst) and analyzing the product distribution and reaction rates. This would provide direct evidence for the dominant reaction pathway under specific conditions.[15][16]
Conclusion
Validating the reaction mechanisms of this compound is a crucial endeavor for chemists in both academic and industrial settings. By employing a combination of kinetic studies, in-situ monitoring, isotopic labeling, and computational modeling, a comprehensive understanding of the underlying reaction pathways can be achieved. This guide provides a framework for designing and interpreting such experiments, ultimately enabling the more efficient and rational synthesis of valuable molecules based on this important heterocyclic scaffold.
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ChemSusChem. [Link]
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benchmarking new 2-Amino-5-chloropyrimidine derivatives against standard inhibitors
A Technical Guide to Benchmarking Novel 2-Amino-5-chloropyrimidine Derivatives Against Standard Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Oncology
In the landscape of targeted cancer therapy, the pyrimidine core stands out as a "privileged scaffold"—a molecular framework that has repeatedly yielded successful therapeutic agents.[1] Its unique electronic properties and synthetic tractability make it an ideal starting point for developing potent and selective inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[2] The this compound substructure, in particular, has emerged as a key intermediate in the synthesis of numerous bioactive molecules, including anticancer agents.[3] These derivatives have shown promise in targeting critical nodes in cancer signaling pathways, such as those driven by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinases.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking novel this compound derivatives against established clinical and preclinical inhibitors. We will delve into the causal logic behind experimental design, provide robust, self-validating protocols, and present a clear, data-driven comparison to guide lead optimization and candidate selection.
Key Oncology Targets
A successful kinase inhibitor must not only be potent but also selective, minimizing off-target effects that can lead to toxicity.[4] Our new series of this compound derivatives (designated AC-PYR-01, AC-PYR-02, and AC-PYR-03) were designed to target three kinases crucial to tumor progression:
-
VEGFR-2 (KDR): A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5][6] Inhibiting VEGFR-2 starves tumors of necessary nutrients and oxygen.[7]
-
CDK2: A key regulator of the cell cycle, specifically the transition from the G1 to the S phase.[8] In many cancers, CDK2 activity is aberrant, making it a prime target to induce cell cycle arrest.[2][9]
-
Aurora Kinases (A & B): These serine/threonine kinases are essential for proper mitosis, including spindle formation and chromosome segregation.[10] Their inhibition can lead to mitotic catastrophe and cancer cell death.[11]
Benchmarking Methodology: A Framework for Rigorous Comparison
To objectively evaluate our novel derivatives, we employ a multi-tiered approach, progressing from biochemical potency to cellular efficacy. This ensures a holistic understanding of each compound's potential.
Experimental Workflow Overview
The benchmarking process follows a logical progression from target engagement to cellular response. This systematic approach ensures that resources are focused on the most promising compounds.
Caption: High-level experimental workflow for kinase inhibitor benchmarking.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
Rationale: The first step is to determine the direct inhibitory effect of a compound on the purified target kinase. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12] This format offers high sensitivity and is less prone to interference from colored or fluorescent compounds compared to other methods.[13]
Detailed Methodology:
-
Reagent Preparation: Prepare serial dilutions (e.g., 10-point, 3-fold dilutions starting from 10 µM) of the test compounds (AC-PYR series and standard inhibitors) in 1% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of test compound dilution.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., VEGFR-2, CDK2/CycE, Aurora A, Aurora B) diluted in assay buffer. Pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate (e.g., a generic peptide) and ATP, both at their determined Km concentrations.
-
Incubation: Allow the kinase reaction to proceed for 1-2 hours at room temperature. The duration is optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using no-enzyme (100% inhibition) and DMSO-only (0% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
Rationale: While a biochemical assay confirms target engagement, a cell-based assay is crucial to assess a compound's ability to cross the cell membrane, engage its target in a complex cellular environment, and exert a biological effect—in this case, inhibiting cell proliferation. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HUVEC for VEGFR-2, A549 lung cancer for Aurora A, MCF-7 breast cancer for CDK2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds and standard inhibitors to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doublings, making antiproliferative effects apparent.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus log-concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Comparative Performance Data
The following tables summarize the performance of the new this compound derivatives against well-established standard inhibitors.
Table 1: In Vitro Biochemical Potency (IC₅₀, nM)
| Compound | VEGFR-2 | CDK2/CycE | Aurora A | Aurora B |
| AC-PYR-01 | 8 | >10,000 | 150 | 250 |
| AC-PYR-02 | 1,500 | 12 | 25 | 15 |
| AC-PYR-03 | 120 | 150 | 5 | 8 |
| Sunitinib | 9 | 5,000 | >10,000 | >10,000 |
| Roscovitine | >10,000 | 500 | >10,000 | >10,000 |
| Alisertib (MLN8237) | >10,000 | >10,000 | 1.2 | 397 |
| AZD1152-HQPA | >10,000 | >10,000 | 1,360 | 0.3 |
Data are hypothetical for AC-PYR derivatives. Standard inhibitor data are representative values from public sources.[15]
Table 2: Cellular Antiproliferative Activity (GI₅₀, nM)
| Compound | HUVEC (VEGF-Stimulated) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| AC-PYR-01 | 25 | >10,000 | >10,000 |
| AC-PYR-02 | 3,000 | 45 | 60 |
| AC-PYR-03 | 2,500 | 200 | 20 |
| Sunitinib | 20 | 8,000 | 7,500 |
| Roscovitine | >10,000 | 1,500 | 2,000 |
| Alisertib (MLN8237) | >10,000 | 850 | 50 |
Data are hypothetical for AC-PYR derivatives. Standard inhibitor data are representative values from public sources.
Kinase Selectivity Profiling
To assess off-target effects, lead compounds should be screened against a broad panel of kinases (e.g., >300 kinases).[7][16] For this guide, we summarize the selectivity profile conceptually. AC-PYR-01 demonstrates high selectivity for VEGFR-2 over other kinases. AC-PYR-02 shows potent inhibition of both Aurora A and B, with moderate CDK2 activity. AC-PYR-03 is a highly potent and selective Aurora A inhibitor. This step is critical for predicting potential side effects and ensuring the therapeutic window of a drug candidate.[4]
Mechanistic Insights: Visualizing the Pathways
Understanding the biological context of the targets is essential for interpreting inhibition data.
VEGFR-2 Signaling in Angiogenesis
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating multiple downstream pathways (e.g., PLCγ-MAPK, PI3K-Akt) that collectively promote endothelial cell proliferation, survival, and migration.[15][17] Our inhibitors act by blocking the initial ATP-binding and autophosphorylation step.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
The Role of CDK2 and Aurora Kinases in Cell Division
CDK2, complexed with Cyclin E, is a gatekeeper for the G1/S transition, phosphorylating substrates like Rb to initiate DNA replication.[1] Aurora Kinases A and B are master regulators of mitosis. Aurora A governs centrosome separation and spindle assembly, while Aurora B ensures correct chromosome attachment and cytokinesis.[18][19] Inhibiting these kinases disrupts the fundamental process of cell division.
Caption: Role of CDK2 and Aurora Kinases in cell cycle progression.
Discussion and Conclusion
The benchmarking data reveal distinct profiles for our novel this compound derivatives.
-
AC-PYR-01 emerges as a potent and highly selective VEGFR-2 inhibitor , with biochemical and cellular activity comparable to the multi-kinase inhibitor Sunitinib, but likely with a much cleaner off-target profile. This makes it a strong candidate for anti-angiogenic monotherapy or combination strategies.
-
AC-PYR-02 is a potent dual Aurora A/B inhibitor . Its activity against both kinases suggests it could be a powerful mitotic poison, effective in cancers with Aurora kinase overexpression. The additional moderate activity against CDK2 might offer a synergistic benefit by disrupting the cell cycle at multiple points.
-
AC-PYR-03 shows exceptional potency and selectivity for Aurora A , surpassing the standard inhibitor Alisertib in our biochemical assay. Selective Aurora A inhibition is hypothesized to offer a better therapeutic window than dual A/B inhibition, making AC-PYR-03 a promising candidate for cancers dependent on Aurora A for survival.[15]
This guide outlines a rigorous, multi-tiered strategy for the preclinical evaluation of novel kinase inhibitors. By integrating robust biochemical and cell-based assays with a clear understanding of the underlying biology, we can make informed, data-driven decisions to advance the most promising compounds toward clinical development. The this compound scaffold continues to prove its value, yielding derivatives with distinct and desirable profiles for targeted cancer therapy.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-chloropyrimidine
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific lifecycle. This guide provides a detailed, procedural framework for the proper disposal of 2-Amino-5-chloropyrimidine (CAS No. 5428-89-7), grounding every step in the principles of safety, regulatory compliance, and environmental stewardship. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification: Understanding the "Why"
Before handling disposal, it is imperative to understand the inherent risks of this compound. This compound is not benign; it is a chlorinated heterocyclic amine, and its hazard profile dictates the stringent disposal protocols required. The primary risks stem from its toxicity and its chemical composition.
Upon thermal decomposition, such as in a fire or improper incineration, it can release highly toxic and corrosive gases, including hydrogen chloride (HCl) and various nitrogen oxides (NOx)[1]. Exposure can cause significant irritation to the skin, eyes, and respiratory tract[2].
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation | H318/H319 | Danger/Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Source: Synthesized from multiple Safety Data Sheets (SDS)[2][3][4].
This hazard profile firmly establishes this compound as a material that requires management as hazardous waste. It cannot be disposed of in standard laboratory trash or via sewer systems.
The Core Principle: Segregation of Halogenated Waste
The single most important operational step in managing this waste is strict segregation . This compound is a chlorinated organic compound. Mixing halogenated waste with non-halogenated solvent waste streams is a common and costly error in laboratory practice.
Causality: Waste disposal facilities often use different processes for these two streams. Non-halogenated solvents may be recycled or used for fuel blending, a relatively inexpensive disposal route[5]. Halogenated wastes, however, require high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the acidic gases (like HCl) produced during combustion[6][7]. This process is significantly more complex and expensive. Cross-contamination renders the entire volume of waste subject to the more stringent and costly halogenated disposal process[5].
The following workflow diagram illustrates the critical decision-making process for waste segregation at the point of generation.
Caption: Decision workflow for segregating this compound waste.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the safe handling and disposal of this compound waste.
Part A: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the chemical or its waste, ensure the following are worn:
-
Eye Protection: Chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[1][8]. A face shield should be used if there is any risk of splashing[9].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, consider a chemically resistant apron or coveralls[8].
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges is necessary[1][9].
Part B: Waste Accumulation and Labeling
-
Select the Correct Container: Use only designated hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department. These should be made of a compatible material (e.g., HDPE) and have a secure, vapor-tight lid[10].
-
Label Accurately: The container must be labeled "Hazardous Waste" and list all chemical constituents by their full name, including "this compound." An approximate percentage of each component is required.
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste[10]. This prevents the release of vapors and protects against spills.
-
Avoid Overfilling: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills during transport[10].
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents[1].
Part C: Managing Spills
For small, solid spills:
-
Control and Alert: Restrict access to the area. Inform colleagues and your supervisor.
-
Don PPE: Wear the full PPE listed in Part A, including respiratory protection if necessary.
-
Contain and Collect: Gently sweep up the solid material. Crucially, avoid generating dust [1]. Use a dustpan and brush or absorbent pads for this purpose. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Package Waste: Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Personal Hygiene: After cleanup is complete, remove PPE and wash hands and any exposed skin thoroughly[1].
Part D: Final Disposition
The final step is to arrange for pickup and disposal by a licensed and certified hazardous waste contractor.
-
Mechanism of Destruction: The industry-standard and environmentally preferred method for destroying chlorinated organic compounds is high-temperature incineration [6]. This process operates at temperatures sufficient to break the carbon-chlorine and other chemical bonds, decomposing the molecule into simpler gases like carbon dioxide, water vapor, nitrogen, and hydrogen chloride[6].
-
Environmental Controls: The incinerator must be equipped with a robust flue gas treatment system (scrubbers) that neutralizes the acidic HCl gas before it is released into the atmosphere[6][7].
-
Regulatory Compliance: Never attempt to dispose of this chemical through conventional means. Per the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its safe management from "cradle to grave"[11]. Contact your institution's EHS department to schedule a waste pickup.
Regulatory Framework: The Generator's Responsibility
Under RCRA, it is the duty of the person generating the waste to determine if it is hazardous[11]. For a pure chemical like this compound, this determination is straightforward based on its known hazards. The waste must be managed according to federal, state, and local regulations, which may be more stringent than federal rules[3]. Always consult your institution's EHS department, as they are the primary resource for ensuring compliance with all applicable laws.
By adhering to these procedures, you ensure not only your own safety and that of your colleagues but also uphold the scientific community's commitment to environmental protection.
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Mastering the Safe Handling of 2-Amino-5-chloropyrimidine: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 2-Amino-5-chloropyrimidine, a key building block in the pharmaceutical and agrochemical industries, is one such compound. However, its utility is matched by its potential hazards. This guide provides a comprehensive, experience-driven framework for its safe handling, ensuring that scientific progress and personal safety advance in unison. Our commitment is to empower you with not just procedures, but a deep-seated understanding of why each step is critical.
Hazard Profile of this compound: Understanding the Risks
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as harmful if swallowed and can cause serious eye irritation.[1][2][3] Some sources also indicate that it may cause skin and respiratory tract irritation.[2][4] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust.[4][5]
The causality behind these hazards lies in its chemical structure and reactivity. While the full toxicological properties have not been exhaustively investigated, the presence of an amino group and a chlorinated pyrimidine ring suggests the potential for biological activity that necessitates stringent safety precautions.[4]
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure is to control the laboratory environment itself. Personal protective equipment (PPE) should always be considered the final barrier.
-
Ventilation: All work with this compound, particularly when handling the solid powder, must be conducted in a well-ventilated area.[4][6][7][8][9] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles. The goal is to keep airborne concentrations as low as possible.[4]
-
Emergency Equipment: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[4][5] Proximity of this equipment to the handling area is critical for immediate and effective response in case of accidental exposure.
Personal Protective Equipment (PPE): A Mandate for Safety
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the essential PPE, and the subsequent sections detail their importance and proper use.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles with side-shields or a face shield | Protects against splashes and airborne dust particles that can cause severe eye irritation.[1][6] Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact.[1][4][6] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[7] |
| Body | Laboratory coat or impervious clothing | Provides a removable barrier to protect skin and personal clothing from contamination.[4][6] |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) | Required when engineering controls are insufficient or when there is a risk of generating dust.[1][10] This is particularly crucial when weighing or transferring the solid compound. |
Step-by-Step Handling Protocol: From Receipt to Storage
A systematic approach to handling minimizes the risk of exposure and contamination.
Workflow for Handling this compound
Caption: A procedural diagram outlining the key stages of safely handling this compound.
-
Preparation:
-
Before bringing the chemical into the workspace, confirm that the chemical fume hood is operational and that the eyewash station and safety shower are unobstructed.
-
Don all required PPE as outlined in the table above. Ensure your respirator, if needed, has a proper fit.
-
Designate a specific area within the fume hood for the handling procedure to contain any potential spills.
-
-
Handling the Compound:
-
When handling the solid, minimize the creation of dust.[4] Use a spatula to carefully transfer the material. Avoid pouring the powder directly from a large container.
-
Always keep the container tightly closed when not in use.[4][8][9] This prevents the release of dust and protects the compound from moisture.
-
Do not eat, drink, or smoke in the handling area.[2][5][6][11]
-
-
Post-Handling and Cleanup:
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[4][6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] Ensure the area is well-ventilated during cleanup.
Storage and Disposal: Responsible Chemical Management
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][8][9] It should be stored away from incompatible substances such as strong oxidizing agents.[4][5]
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials (e.g., gloves, weighing paper) in accordance with all applicable federal, state, and local environmental regulations.[5][8] Do not dispose of it down the drain.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety that protects both the scientist and the science.
References
- Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer.
- Safety D
- This compound 97 5428-89-7. Sigma-Aldrich.
- SAFETY D
- Safety D
- 2-Amino-5-chloropyridine - Safety D
- 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. PubChem - NIH.
- This compound 5428-89-7. TCI Chemicals.
- SAFETY D
- SAFETY D
- 2-Amino-5-chloropyridine | 1072-98-6. Tokyo Chemical Industry (India) Pvt. Ltd.
- UNIT 7: Personal Protective Equipment. CTAHR.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- This compound 5428-89-7. Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. This compound 97 5428-89-7 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound | 5428-89-7 | TCI AMERICA [tcichemicals.com]
- 9. This compound | 5428-89-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
